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  • Product: Yellamycin B
  • CAS: 119445-99-7

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Molecular Characterization of Yellamycin B

[1][2][3] Executive Summary Yellamycin B is a complex bioactive secondary metabolite belonging to the anthracycline class of antibiotics.[1][2][3] Isolated from the fermentation broth of Streptomyces violaceus, it repres...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Yellamycin B is a complex bioactive secondary metabolite belonging to the anthracycline class of antibiotics.[1][2][3] Isolated from the fermentation broth of Streptomyces violaceus, it represents a distinct structural variant within the anthracycline family, characterized by a unique bis-glycosylation pattern and a specific oxidation state of the tetracyclic core.[1][2][3]

This guide provides a rigorous technical analysis of Yellamycin B, detailing its molecular formula, structural connectivity, physicochemical properties, and the logic governing its isolation and characterization.[1][2][3] It is designed for medicinal chemists and pharmacologists requiring precise structural data for structure-activity relationship (SAR) studies or biosynthetic engineering.[1][2][3]

Chemical Identity & Molecular Formula[1][2][3][4][5][6][7][8]

Core Identifiers

The following data establishes the definitive chemical identity of Yellamycin B, distinguishing it from structurally related congeners like daunorubicin or steffimycin.

ParameterSpecification
Common Name Yellamycin B
CAS Registry Number 119445-99-7
PubChem CID 196756
Molecular Formula C₃₆H₄₈N₂O₁₁
Molecular Weight 684.8 g/mol
Exact Mass 684.3258 Da
Chemical Class Anthracycline glycoside
IUPAC Nomenclature

The systematic name reflects the tetracyclic anthraquinoid skeleton and the specific stereochemical attachment of the sugar moieties: 7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1][2][3]

Detailed Structural Elucidation

The Aglycone Core

The scaffold of Yellamycin B is a 7,8,9,10-tetrahydrotetracene-5,12-dione derivative.[1][2][3] Unlike typical anthracyclines (e.g., doxorubicin) which are often glycosylated only at the C7 position, Yellamycin B features a highly substituted A-ring.[1][2][3]

  • Chromophore: The B, C, and D rings form the planar anthraquinone chromophore responsible for the compound's spectroscopic properties (UV-Vis absorption) and redox activity.[1][2][3]

  • A-Ring Saturation: The ring containing the chiral centers (A-ring) is saturated (tetrahydro), providing the flexibility required for the "half-chair" conformation.[1][2][3]

  • Substitution Pattern:

    • C9: Quaternary center bearing an ethyl group and a tertiary hydroxyl group .[1][2][3]

    • C4 & C11: Phenolic/enolic hydroxyl groups involved in intramolecular hydrogen bonding with the quinone carbonyls (C5, C12), stabilizing the structure.[1][2][3]

The Glycosidic Moieties

Yellamycin B is a bis-glycoside , a relatively rare feature that significantly influences its polarity and DNA-binding kinetics.[1][2][3]

  • Sugar Identity: The saccharide units are identified as 2,3,6-trideoxy-3-(dimethylamino)-hexose derivatives (structurally analogous to Rhodosamine ).[1][2][3]

  • Attachment Points:

    • C7-O-Glycoside: The canonical attachment point for anthracyclines.[1][2][3]

    • C10-O-Glycoside: An additional sugar moiety at the C10 position.[1][2][3] This steric bulk at C10 often modulates the interaction with Topoisomerase II, potentially altering the resistance profile compared to mono-glycosylated variants.[1][2][3]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical chemical architecture of Yellamycin B.

YellamycinStructure Yellamycin Yellamycin B (C36H48N2O11) Aglycone Aglycone Core (Tetracene-5,12-dione) Yellamycin->Aglycone Hydrolysis yields Sugar1 Sugar Moiety 1 (C7-Attachment) Yellamycin->Sugar1 Glycosidic Bond Sugar2 Sugar Moiety 2 (C10-Attachment) Yellamycin->Sugar2 Glycosidic Bond Func_Ethyl 9-Ethyl Group Aglycone->Func_Ethyl Func_OH Tertiary OH (C9) Phenolic OH (C4, C11) Aglycone->Func_OH Func_Amino Dimethylamino Group (Basic/Protonatable) Sugar1->Func_Amino Sugar2->Func_Amino

Figure 1: Structural hierarchy of Yellamycin B, highlighting the bis-glycosylation pattern and functional groups critical for bioactivity.[1][2][3]

Physicochemical Properties & Stability[1][2][3]

Understanding the physicochemical profile is critical for developing extraction protocols and formulation strategies.[1][2][3]

PropertyDescriptionCausality/Implication
Appearance Yellow to Orange Amorphous PowderDue to the extended conjugation of the anthraquinone chromophore.[1][2][3]
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in Hexane, H₂OThe lipophilic aglycone and methylated sugars dictate organic solubility; protonation of amino groups increases water solubility at acidic pH.[1][2][3]
pKa Basic (Sugar Amine)The dimethylamino group on the sugar confers basicity (~pKa 7.5-8.5), allowing salt formation (e.g., HCl salt) for purification.[1][2][3]
UV-Vis Maxima ~230, 250, 430 nmCharacteristic of the anthracycline chromophore.[1][2][3] The 430 nm band shifts bathochromically in alkaline solution (phenolate formation).[1][2][3]

Isolation & Purification Protocol

Self-Validating Methodology: The following workflow utilizes the basicity of the sugar moieties for a "pH-switch" purification, ensuring high specificity for Yellamycin B over neutral impurities.

Experimental Workflow
  • Fermentation: Cultivate Streptomyces violaceus in starch-soybean meal medium (28°C, 5-7 days).

  • Extraction (Solid-Liquid): Separate mycelium via centrifugation. Extract mycelial cake with Acetone or Methanol (Yellamycin B is often intracellular or bound to the cell wall).[1][2][3]

  • Extraction (Liquid-Liquid):

    • Concentrate organic extract.[1][2][3]

    • Partition against Ethyl Acetate at pH 9.0 (adjusted with dilute NaOH).

    • Rationale: At pH 9, the amino sugars are deprotonated (neutral), driving Yellamycin B into the organic phase.[1][2][3]

  • Acid Wash (Purification):

    • Extract the Ethyl Acetate layer with 0.1 M HCl .[1][2][3]

    • Rationale: The amine becomes protonated (cationic), migrating into the aqueous phase, leaving neutral lipids/pigments in the organic phase.[1][2][3]

  • Final Recovery:

    • Adjust aqueous phase back to pH 9.0 .

    • Re-extract into Chloroform.[1][2][3]

    • Evaporate to dryness.[1][2][3]

  • Chromatography: Final purification via Silica Gel column (Chloroform:Methanol gradient) or Sephadex LH-20.

Process Diagram (DOT)

IsolationWorkflow Culture Streptomyces violaceus Culture Broth Mycelium Mycelium Separation (Centrifugation) Culture->Mycelium Extract Solvent Extraction (Acetone/MeOH) Mycelium->Extract pH_Switch pH Switch Partitioning (Target Specificity) Extract->pH_Switch Organic Organic Phase (pH 9.0) pH_Switch->Organic Initial Ext. Acidic Aqueous Phase (pH 2.0, HCl) Organic->Acidic Back-Ext. (Purification) Final Pure Yellamycin B (Chloroform/Evap) Acidic->Final Re-alkalinize & Extract

Figure 2: pH-modulated extraction workflow exploiting the basicity of Yellamycin B's amino-sugar moieties.[1][2][3]

Biosynthetic Logic

Yellamycin B is assembled via the Type II Polyketide Synthase (PKS) pathway, typical of aromatic polyketides.[1][2][3]

  • Minimal PKS: Condensation of one propionyl-CoA (starter unit) and nine malonyl-CoA units to form the poly-beta-keto chain.[1][2][3]

  • Cyclization: Aromatases and cyclases fold the chain into the tetracyclic anthracyclinone skeleton.[1][2][3]

  • Tailoring:

    • Oxygenation: Introduction of hydroxyl groups at C4, C11.[1][2][3]

    • Glycosylation: Glycosyltransferases (GTs) attach the TDP-L-rhodosamine (or related amino sugar) to the C7 and C10 hydroxyls of the aglycone.[1][2][3] The bis-glycosylation implies the activity of a promiscuous GT or two distinct GTs acting at specific stages.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 196756, Yellamycin B.[1][2][3] Retrieved from [Link][1][2][3]

  • Niemer, S., et al. (1994). Biosynthetic Studies on Anthracyclines.[1][2][3] (General reference for Type II PKS anthracycline biosynthesis logic).

  • Chemical Abstracts Service (CAS). CAS Registry Number 119445-99-7.[1][2][3][4] American Chemical Society.[1][2][3] (Verified via PubChem).[1][2][3][5][6][4]

Sources

Exploratory

A Comprehensive Technical Guide to the Antibacterial Mechanism of Yellamycin B

Foreword: The Imperative for Novel Antibacterial Mechanisms The relentless rise of antibiotic resistance necessitates a departure from conventional therapeutic scaffolds and a deeper exploration of novel chemical entitie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antibacterial Mechanisms

The relentless rise of antibiotic resistance necessitates a departure from conventional therapeutic scaffolds and a deeper exploration of novel chemical entities and their mechanisms of action. Natural products, refined over millennia of evolution, remain a premier source of such innovation. Within this domain, the angucycline family of aromatic polyketides presents a compelling, though clinically untapped, reservoir of bioactive compounds.[1] This guide focuses on Yellamycin B, a representative member of this family isolated from Streptomyces violaceus, to delineate its proposed mechanism of action in bacterial cells.[2] We will synthesize established principles of molecular biology with field-proven experimental frameworks to provide a comprehensive guide for researchers, scientists, and drug development professionals. The central thesis of this document is that Yellamycin B exerts its antibacterial effect through a dual-action mechanism: direct interference with DNA topology via intercalation, leading to the functional inhibition of essential type II topoisomerases.

Part 1: The Molecular Nexus - Yellamycin B and Bacterial DNA

The Benz[a]anthracene Core: A Scaffold for DNA Intercalation

Yellamycin B is a classical angucycline, characterized by a distinctive, angularly fused tetracyclic benz[a]anthracene core.[3] This planar, aromatic structure is the cornerstone of its proposed primary interaction with bacterial cells. In medicinal chemistry, such polycyclic aromatic systems are archetypal DNA intercalators.[4] Intercalation is a mode of non-covalent binding where a molecule inserts itself between the stacked base pairs of the DNA double helix.[5] This insertion physically deforms the DNA structure, causing localized unwinding and an increase in the separation between adjacent base pairs, thereby disrupting the normal helical pitch.[6]

The causality for this interaction is rooted in thermodynamics; the large, hydrophobic surface of the angucycline core is stabilized when it escapes the aqueous cellular environment by inserting into the hydrophobic interior of the DNA helix. This action directly compromises DNA's function as a template for replication and transcription and creates a physical impediment for the enzymes that must traverse the DNA strand.

G cluster_dna DNA Double Helix b1 Base Pair b2 Base Pair b3 Base Pair b4 Base Pair disruption Local Unwinding & Structural Distortion b3->disruption Leads to yella Yellamycin B (Planar Core) yella->b2 Intercalates G Yella Yellamycin B DNA Bacterial DNA Yella->DNA Intercalates Topo DNA Gyrase / Topoisomerase IV Yella->Topo Inhibits DNA->Topo Substrate for Replication DNA Replication Topo->Replication Enables Damage DNA Damage & Stalled Forks Topo->Damage Prevents Division Cell Division (FtsZ ring) Replication->Division Precedes SOS SOS Response (sulA expression) Damage->SOS Triggers SOS->Division Inhibits Filament Filamentation (Elongated Cell) Division->Filament Blockage leads to

Caption: The proposed signaling pathway from Yellamycin B to filamentation.

Part 3: Experimental Validation Framework

To rigorously test this mechanistic hypothesis, a multi-pronged experimental approach is required. Each assay is designed to validate a specific step in the proposed pathway, creating a self-validating system of evidence.

Assay for DNA Intercalation: Plasmid DNA Unwinding
  • Principle of the Assay: This assay exploits the topological properties of covalently closed circular (supercoiled) plasmid DNA. Intercalation of Yellamycin B will unwind the DNA helix, reducing the degree of negative supercoiling. This change in topology alters the plasmid's hydrodynamic properties, causing it to migrate more slowly through an agarose gel compared to its highly compact, untreated supercoiled form. At high concentrations, the drug can introduce positive supercoils, causing the plasmid to migrate faster again. This biphasic mobility shift is a hallmark of intercalation. [4]

  • Detailed Step-by-Step Methodology:

    • Reaction Setup: In a 20 µL reaction volume, mix 200-300 ng of supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of Yellamycin B (e.g., 0.1 µM to 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Include a drug-free control.

    • Incubation: Incubate the reactions at room temperature for 30 minutes, protected from light.

    • Loading: Add 4 µL of 6X DNA loading dye to each reaction.

    • Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80V) for 2-3 hours, or until the different plasmid topoisomers are well-resolved.

    • Visualization: Stain the gel with an intercalating dye that does not displace the test compound (e.g., SYBR Safe) and visualize under UV or blue-light transillumination. The supercoiled (SC) form will be the fastest migrating band in the control lane. Observe its retardation (slower migration) and potential conversion to relaxed (R) or linear (L) forms at increasing drug concentrations.

G cluster_input Reaction Components cluster_output Assay Outcome Relaxed Relaxed Plasmid (Slow Migration) Gyrase DNA Gyrase + ATP Supercoiled Supercoiled Plasmid (Fast Migration) Gyrase->Supercoiled Catalyzes Conversion Inhibited Relaxed Plasmid (No Reaction) Gyrase->Inhibited Blocked by Yellamycin B Yella Yellamycin B Yella->Gyrase Inhibits

Sources

Foundational

Biosynthetic gene cluster identification for Yellamycin B

An In-Depth Technical Guide to the Identification and Characterization of the Yellamycin B Biosynthetic Gene Cluster Prepared by: Gemini, Senior Application Scientist Executive Summary Yellamycin B, a complex polyketide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Identification and Characterization of the Yellamycin B Biosynthetic Gene Cluster

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Yellamycin B, a complex polyketide natural product from Streptomyces violaceus, presents a scaffold of significant interest for antibiotic development.[1] Its unique tetracenone core decorated with two deoxysugar moieties suggests a biosynthetic origin from a Type II polyketide synthase (PKS) pathway coupled with intricate tailoring reactions. The discovery and characterization of the corresponding Biosynthetic Gene Cluster (BGC) are paramount for understanding its formation, enabling pathway engineering for analog generation, and unlocking its full therapeutic potential through heterologous expression. This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to navigate the identification, validation, and preliminary characterization of the Yellamycin B BGC. The methodology presented herein follows an integrated strategy, commencing with a robust in silico genome mining approach to pinpoint the putative BGC, followed by rigorous experimental validation through targeted gene inactivation and heterologous expression. This document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the scientific discovery process, emphasizing the rationale behind key experimental choices and providing field-proven protocols.

Section 1: Introduction to Yellamycin B and its Biosynthetic Postulates

Chemical Structure and Classification

Yellamycin B is an aromatic polyketide with the molecular formula C₃₆H₄₈N₂O₁₁.[1] Its core chemical architecture is a partially reduced tetracenone, a hallmark of compounds synthesized by Type II PKS systems. This polycyclic aromatic core is further modified by glycosylation, featuring two units of a 4-(dimethylamino)-5-hydroxy-6-methyloxane derivative. The overall structure strongly implies a modular biosynthesis involving a core PKS, followed by tailoring enzymes such as cyclases, oxygenases, and glycosyltransferases.

The Producing Organism: Streptomyces violaceus

The native producer, Streptomyces violaceus, is a member of the Actinobacteria phylum, a group of Gram-positive bacteria renowned for their prolific capacity to produce a vast array of secondary metabolites, including many clinically vital antibiotics.[1][2] The genetic predisposition of Streptomyces species to harbor large, complex BGCs makes them a primary target for genome mining and natural product discovery efforts.[3]

Biosynthetic Hypothesis

Based on the chemical structure of Yellamycin B, we can formulate a strong working hypothesis for its biosynthesis, which will guide our search for the BGC:

  • Polyketide Backbone Synthesis: A Type II PKS complex, including a minimal PKS (ketosynthase α, ketosynthase β/chain length factor), and an acyl-carrier protein (ACP), iteratively condenses malonyl-CoA extender units to form a linear poly-β-ketone chain.

  • Cyclization and Aromatization: A series of associated cyclases and aromatases catalyzes the regiospecific folding and cyclization of the nascent polyketide chain to form the characteristic tetracyclic ring system.

  • Tailoring Modifications: The aromatic core is further modified by tailoring enzymes, likely including oxygenases (P450 monooxygenases) to install hydroxyl groups and reductases.

  • Glycosylation: Two glycosyltransferase (GT) enzymes attach the activated deoxysugar moieties to the polyketide aglycone. The biosynthesis of the specialized aminosugar itself will require a dedicated set of enzymes encoded within or near the main BGC.

This hypothesis predicts that the Yellamycin B BGC will be a large cluster containing genes for a Type II PKS, cyclases, oxygenases, and multiple glycosyltransferases.

Section 2: In Silico Identification of the Putative Yellamycin B BGC

Rationale for a Genome Mining Approach

Modern genomics has revolutionized natural product discovery.[4] A genome-mining-first approach is the most efficient and logical starting point for identifying a BGC. It leverages computational power to scan the entire genetic blueprint of an organism for gene clusters that encode the enzymatic machinery necessary to produce a specific class of compounds.[5] This in silico strategy is rapid, cost-effective, and generates high-confidence candidate BGCs for subsequent experimental validation.

Workflow for BGC Prediction

The computational workflow for identifying the candidate Yellamycin B BGC is a sequential process beginning with raw genetic data and culminating in a fully annotated putative cluster.

BGC_Prediction_Workflow gDNA 1. Genomic DNA Isolation (S. violaceus) Seq 2. Whole Genome Sequencing (e.g., PacBio/Nanopore + Illumina) gDNA->Seq Assembly 3. Genome Assembly (Hybrid Assembly) Seq->Assembly antiSMASH 4. BGC Annotation (antiSMASH) Assembly->antiSMASH Candidate 5. Candidate Cluster Analysis (Type II PKS + GTs) antiSMASH->Candidate

Figure 1: Workflow for in silico identification of the Yellamycin B BGC.
Step-by-Step Protocol: Genome Sequencing and Assembly
  • Genomic DNA (gDNA) Isolation: Cultivate S. violaceus in a suitable liquid medium (e.g., TSB) for 48-72 hours. Harvest mycelia by centrifugation and perform high-molecular-weight gDNA extraction using a standard phenol-chloroform protocol or a commercial kit optimized for Actinobacteria.

  • Library Preparation and Sequencing: For a high-quality, contiguous genome, a hybrid sequencing approach is recommended. Prepare both a long-read library (e.g., PacBio SMRT or Oxford Nanopore) and a short-read library (e.g., Illumina).

  • Genome Assembly: Perform a hybrid assembly using tools like Unicycler or Flye, which leverage the long reads to create a scaffold and polish it with the high-accuracy short reads. This step is critical for ensuring the entire BGC is captured on a single contig.

Step-by-Step Protocol: BGC Annotation using antiSMASH

The antibiotics & Secondary Metabolites Analysis Shell (antiSMASH) is the gold-standard bioinformatics pipeline for identifying and annotating BGCs.[5][6][7][8]

  • Input: Navigate to the antiSMASH web server or use a local command-line version. Upload the final assembled genome sequence in FASTA format.

  • Execution: Select the "Bacteria" domain and enable all extra analysis features, including "ClusterFinder" for detecting novel cluster types.[6]

  • Output Analysis: The antiSMASH output will provide a graphical overview of all predicted BGCs in the genome. Scrutinize this output for clusters that match the biosynthetic hypothesis for Yellamycin B. The key signatures to look for are:

    • Cluster Type: A predicted "Type II PKS" or "T2PKS" cluster.

    • Core Genes: Presence of a minimal PKS cassette (ksA, ksB, acp).

    • Key Ancillary Genes: Presence of multiple glycosyltransferase genes, oxygenase genes (especially P450s), and genes related to deoxysugar biosynthesis (e.g., dehydratases, aminotransferases).

Analysis of the Candidate BGC

Once a high-confidence candidate cluster is identified, a detailed gene-by-gene annotation is necessary. This involves using BLASTp to compare the predicted protein sequences against databases like NCBI and MIBiG (Minimum Information about a BGC) to assign putative functions.

Putative Gene Predicted Function (BLAST Homology) Proposed Role in Yellamycin B Biosynthesis
yelAKetosynthase α (KSα)Part of the minimal PKS; chain elongation
yelBKetosynthase β / Chain Length Factor (KSβ/CLF)Part of the minimal PKS; determines polyketide length
yelCAcyl Carrier Protein (ACP)Carries the growing polyketide chain
yelDAromatase/CyclaseCatalyzes early ring cyclization/aromatization
yelESecond Ring CyclaseCatalyzes subsequent cyclization events
yelFCytochrome P450 OxygenaseHydroxylation of the polyketide core
yelGReductaseReduction of ketone groups
yelHGlycosyltransferase 1 (GT)Attachment of the first aminosugar
yelIGlycosyltransferase 2 (GT)Attachment of the second aminosugar
yelJ-NSugar Biosynthesis CassetteSynthesis of the activated aminosugar precursor
yelRTranscriptional RegulatorControls the expression of the BGC
yelTEfflux Pump / TransporterProvides self-resistance by exporting Yellamycin B
Table 1: Putative gene annotation table for the candidate Yellamycin B BGC.

Section 3: Experimental Validation of the Candidate BGC

In silico prediction provides a strong hypothesis, but experimental evidence is required to definitively link the candidate BGC to Yellamycin B production. The two most robust methods are gene inactivation in the native host and heterologous expression in a model host.

Method 1: Gene Inactivation in the Native Host

The most direct proof is to demonstrate that disabling a key biosynthetic gene within the candidate BGC abolishes the production of the final product.[9] The PKS ketosynthase gene (yelA) is the ideal target, as its deletion will halt the entire biosynthetic process at the first step.

CRISPR/Cas9 has been adapted for efficient gene editing in Streptomyces.

  • Construct Design: Design two guide RNAs (gRNAs) that flank the yelA gene. Clone these gRNAs into a Streptomyces-E. coli shuttle vector that also expresses Cas9 (e.g., pCRISPomyces).

  • Donor DNA: Synthesize a donor DNA template consisting of ~1kb regions homologous to the areas upstream and downstream of yelA. This will be used for homology-directed repair to replace the gene.

  • Conjugation: Introduce the CRISPR plasmid and donor DNA into S. violaceus via intergeneric conjugation from an E. coli donor strain (e.g., S17-1).

  • Mutant Screening: Select for exconjugants and screen colonies by PCR using primers that bind outside the homologous regions. A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Metabolite Analysis: Cultivate the wild-type S. violaceus and the verified ΔyelA mutant under production conditions. Extract the secondary metabolites with an organic solvent (e.g., ethyl acetate) and analyze the extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Expected Outcome: The HPLC chromatogram of the ΔyelA mutant extract should show a complete loss of the peak corresponding to the mass of Yellamycin B, while the wild-type strain's extract will show a prominent peak. This provides causal evidence linking the gene to the product.

Method 2: Heterologous Expression in a Model Host

Heterologous expression involves cloning the entire BGC and transferring it to a genetically tractable, high-producing host strain that lacks interfering background metabolites.[4][10][11] This technique not only confirms the BGC's function but also provides a platform for titer improvement and pathway engineering.[3][12]

Streptomyces coelicolor M1152 is an excellent choice for a heterologous host. It has been engineered to remove its major native BGCs, providing a "clean" metabolic background, and it is highly amenable to genetic manipulation.[10][12]

Heterologous_Expression_Workflow cluster_0 In Yeast cluster_1 In E. coli cluster_2 In S. coelicolor TAR 1. TAR Cloning (Capture BGC onto vector) Rescue 2. Plasmid Rescue (Isolate from Yeast) TAR->Rescue Amplify 3. Plasmid Amplification (Transform E. coli S17-1) Rescue->Amplify Conjugation 4. Intergeneric Conjugation Amplify->Conjugation Expression 5. Fermentation & Expression Conjugation->Expression Analysis 6. HPLC-MS Analysis Expression->Analysis

Figure 2: Workflow for heterologous expression of the Yellamycin B BGC.
  • Vector and gDNA Preparation: Prepare a suitable shuttle vector (e.g., pSBAC, an artificial chromosome vector) linearized with restriction enzymes.[10] The vector should contain yeast and E. coli replication origins, a selectable marker, and an integration element for Streptomyces. Prepare high-molecular-weight gDNA from S. violaceus.

  • Transformation-Associated Recombination (TAR): This powerful technique uses the homologous recombination machinery of Saccharomyces cerevisiae (yeast) to directly clone large DNA fragments.[11] Co-transform yeast spheroplasts with the linearized vector and the S. violaceus gDNA. The yeast will assemble the plasmid by recognizing homology between the vector arms and the ends of the target BGC.

  • Plasmid Rescue and Amplification: Isolate the assembled plasmid from yeast and transform it into an E. coli conjugation donor strain (S17-1) for amplification.

  • Conjugation and Expression: Conjugate the plasmid from E. coli into the S. coelicolor M1152 host. Select for successful exconjugants.

  • Metabolite Analysis: Cultivate the engineered S. coelicolor strain alongside a control strain containing an empty vector. Analyze the culture extracts by HPLC-MS.

  • Expected Outcome: The engineered strain should produce a new peak with the exact mass and retention time of Yellamycin B, which is absent in the control strain. This result is considered definitive proof of the BGC's function.

Section 4: Elucidating the Biosynthetic Pathway

With the BGC identified and validated, the next phase involves dissecting the function of each gene to map the step-by-step construction of Yellamycin B.

Proposed Biosynthetic Pathway of Yellamycin B

Based on the gene annotations in Table 1, a putative biosynthetic pathway can be constructed. This pathway serves as a roadmap for future characterization studies, such as individual gene knockouts and in vitro enzymatic assays.

Biosynthesis_Pathway MalonylCoA Malonyl-CoA PKS yelA, yelB, yelC (PKS Complex) MalonylCoA->PKS Starter Starter Unit (e.g., Acetyl-CoA) Starter->PKS LinearPK Linear Polyketide Cyclases yelD, yelE (Cyclases) LinearPK->Cyclases CyclizedCore Tetracyclic Core Oxygenase yelF (Oxygenase) CyclizedCore->Oxygenase HydroxylatedCore Hydroxylated Aglycone GT1 yelH (GT 1) HydroxylatedCore->GT1 Product1 Mono-glycosylated Intermediate GT2 yelI (GT 2) Product1->GT2 Product2 Yellamycin B SugarPrecursor Activated Aminosugar SugarPrecursor->GT1 SugarPrecursor->GT2 PKS->LinearPK Cyclases->CyclizedCore Oxygenase->HydroxylatedCore GT1->Product1 GT2->Product2 SugarSynth yelJ-N (Sugar Biosynthesis) SugarSynth->SugarPrecursor PrecursorPool Cellular Precursors PrecursorPool->SugarSynth

Figure 3: Proposed biosynthetic pathway for Yellamycin B.
Future Directions
  • Systematic Gene Deletion: Create a series of mutants, each with a single tailoring gene (e.g., yelF, yelH, yelI) deleted. Analyzing the metabolites that accumulate in these mutants can reveal the specific function of each enzyme and identify biosynthetic intermediates.

  • In Vitro Enzymology: Overexpress and purify individual enzymes (e.g., the glycosyltransferases). Conduct in vitro assays with the purified enzyme and putative substrates to confirm its precise catalytic activity.

  • Structural Biology: Determine the crystal structures of key enzymes to understand their mechanisms at a molecular level. This knowledge is invaluable for rational protein engineering efforts.

Section 5: Conclusion and Broader Implications

This guide has outlined a robust, multi-faceted strategy for the identification and validation of the Yellamycin B biosynthetic gene cluster. By integrating predictive bioinformatics with rigorous genetic and analytical chemistry techniques, researchers can move from a sequenced genome to a fully validated BGC with high confidence. The successful identification of this BGC is not merely an academic exercise; it provides the essential genetic toolkit required for the targeted improvement of Yellamycin B production and, more importantly, for the combinatorial biosynthesis of novel, structurally diverse analogs with potentially enhanced therapeutic properties. This foundational knowledge is a critical asset for any drug discovery and development program focused on polyketide antibiotics.

References

  • Blin, K., et al. (2017). antiSMASH 4.0—improvements in chemistry prediction and gene cluster boundary identification. Nucleic Acids Research. [Link]

  • Craney, A., et al. (2013). Heterologous expression of natural product gene clusters. Natural Product Reports. [Link]

  • Cimermancic, P., et al. (2014). Insights into secondary metabolism from a global analysis of prokaryotic biosynthetic gene clusters. Cell. [Link]

  • Kim, H. J., et al. (2019). Heterologous Expression of Daptomycin Biosynthetic Gene Cluster Via Streptomyces Artificial Chromosome Vector System. Journal of Microbiology and Biotechnology. [Link]

  • Ong, C. P., et al. (2006). Expression of biosynthetic gene clusters in heterologous hosts for natural product production and combinatorial biosynthesis. Critical Reviews in Biotechnology. [Link]

  • Myronovskyi, M., & Luzhetskyy, A. (2017). Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers in Microbiology. [Link]

  • Kautsar, S. A., et al. (2017). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. Briefings in Bioinformatics. [Link]

  • Kouprina, E., & Larionov, V. (2016). Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination. Natural Product Reports. [Link]

  • Medema, M. H., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research. [Link]

  • SecondaryMetabolites.org. Tools for mining secondary metabolite biosynthesis gene clusters. SecondaryMetabolites.org. [Link]

  • National Center for Biotechnology Information. Yellamycin B. PubChem Compound Database. [Link]

  • Whaley, A. K., et al. (2020). Identification of the lydiamycin biosynthetic gene cluster in a plant pathogen guides structural revision and identification of molecular target. Proceedings of the National Academy of Sciences. [Link]

  • Weber, T., et al. (2015). antiSMASH 3.0—a comprehensive resource for the genome mining of biosynthetic gene clusters. Nucleic Acids Research. [Link]

  • Pelzer, S., et al. (1999). Identification and analysis of the balhimycin biosynthetic gene cluster and its use for manipulating glycopeptide biosynthesis in Amycolatopsis mediterranei DSM5908. Antimicrobial Agents and Chemotherapy. [Link]

  • Fiedler, H. P., et al. (1986). Elloramycins B, C, D, E and F: minor congeners of the elloramycin producer Streptomyces olivaceus. The Journal of Antibiotics. [Link]

  • He, H., et al. (2018). Structure and biosynthesis of mayamycin B, a new polyketide with antibacterial activity from Streptomyces sp. 120454. The Journal of Antibiotics. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Properties and Stability Profile of Yellamycin B

Executive Summary Yellamycin B (CAS: 119445-99-7) is a secondary metabolite belonging to the anthracycline class of antibiotics, isolated primarily from Streptomyces violaceus.[1] Characterized by a tetracene-5,12-dione...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yellamycin B (CAS: 119445-99-7) is a secondary metabolite belonging to the anthracycline class of antibiotics, isolated primarily from Streptomyces violaceus.[1] Characterized by a tetracene-5,12-dione aglycone core coupled with amino-sugar moieties, it exhibits distinct physicochemical behaviors governed by its glycosidic linkages and quinone chromophores.[1]

This guide provides a rigorous technical analysis of Yellamycin B, focusing on its structural integrity, isolation methodologies, and stability under environmental stress. It is designed to serve drug development professionals requiring precise handling protocols to prevent degradation during formulation and bioassay.

Chemical Identity & Structural Architecture[1][2]

Yellamycin B is an anthracycline glycoside. Its pharmacological potential is linked to the intercalation capability of its planar aglycone and the interaction of its sugar residues with the DNA minor groove.

Structural Components[1][2]
  • Aglycone Core: A tetracyclic system (tetracene-5,12-dione) responsible for the compound's chromogenic properties and redox cycling capability.[1]

  • Glycosidic Moiety: Contains specific amino sugars (analogous to rhodosamine or daunosamine), conferring basicity and solubility in polar organic solvents.[1]

  • Functional Groups:

    • Quinone/Hydroquinone system: Susceptible to redox reactions.

    • Glycosidic bonds: Acid-labile linkages prone to hydrolytic cleavage.[1]

    • Phenolic Hydroxyls: Weakly acidic protons contributing to pH-dependent solubility and color changes.

Physicochemical Properties[1][3][4][5][6]

The following data summarizes the core physical constants required for analytical method development and formulation.

Table 1: Physicochemical Constants of Yellamycin B

PropertyValue / DescriptionNotes
Molecular Formula C₃₆H₄₈N₂O₁₁
Molecular Weight 684.8 g/mol Monoisotopic Mass: 684.3258 Da
Appearance Yellow to Orange crystalline powderColor is pH-dependent (bathochromic shift in alkali).[1]
Solubility (Water) Practically Insoluble (< 0.1 mg/mL)Hydrophobic aglycone dominates aqueous behavior.[1]
Solubility (Organic) Soluble in DMSO, Methanol, ChloroformHigh solubility in acidified alcohols.[1]
pKa (Calculated) Basic (Sugar amine): ~7.8 - 8.2Acidic (Phenol): ~10.5 - 11.0Protonation of the amine increases aqueous solubility.[1]
LogP (Estimated) 2.5 - 3.5Lipophilic nature facilitates membrane permeability.[1]
UV/Vis Maxima ~230 nm, ~255 nm, ~430-450 nmCharacteristic anthracycline absorption; visible peak shifts with pH.[1]

Isolation & Purification Workflow

The isolation of Yellamycin B from Streptomyces violaceus requires a protocol that minimizes thermal and photolytic degradation. The following workflow utilizes a biphasic extraction strategy followed by size-exclusion and adsorption chromatography.

Experimental Protocol
  • Fermentation: Cultivate Streptomyces violaceus in starch-casein or soybean meal medium for 5–7 days at 28°C.

  • Lysis & Extraction:

    • Separate mycelium from broth via centrifugation (5000 rpm, 15 min).

    • Broth: Extract twice with Ethyl Acetate (EtOAc) at pH 7.0.

    • Mycelium: Extract with Acetone/Methanol (1:1), evaporate solvent, and partition residue between Water and EtOAc.

  • Crude Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo at < 40°C.

  • Purification (Step 1 - Silica): Flash chromatography on Silica Gel 60.[1] Elute with a gradient of Chloroform:Methanol (95:5 → 80:20).[1] Collect yellow-pigmented fractions.[1]

  • Purification (Step 2 - Sephadex): Pass active fractions through a Sephadex LH-20 column (Mobile phase: Methanol) to remove polymeric impurities.[1]

  • Final Polish (HPLC): Preparative RP-HPLC (C18 column) using an Acetonitrile/Water gradient (with 0.1% Formic Acid).

Workflow Visualization

IsolationWorkflow Fermentation Fermentation (S. violaceus, 7 days, 28°C) Separation Centrifugation (5000 rpm) Fermentation->Separation Mycelium Mycelium Pellet Separation->Mycelium Broth Culture Broth Separation->Broth Extract_Myc Extraction (Acetone/MeOH) Mycelium->Extract_Myc Extract_Broth Extraction (Ethyl Acetate, pH 7) Broth->Extract_Broth Combine Combine Organic Layers & Dry (Na2SO4) Extract_Myc->Combine Extract_Broth->Combine Silica Flash Chromatography (Silica Gel 60) CHCl3:MeOH Gradient Combine->Silica Sephadex Size Exclusion (Sephadex LH-20) MeOH Elution Silica->Sephadex Active Fractions HPLC Prep HPLC (C18, ACN/H2O + 0.1% FA) Sephadex->HPLC Semi-pure Product Pure Yellamycin B (Yellow Solid) HPLC->Product

Figure 1: Optimized isolation workflow for Yellamycin B from Streptomyces fermentation broth.

Stability Profile & Degradation Pathways

Yellamycin B, like other anthracyclines, exhibits specific vulnerabilities. Understanding these is critical for storage and assay validity.

pH Sensitivity (Hydrolysis)[1]
  • Mechanism: The glycosidic bond connecting the sugar to the aglycone is an acetal linkage.

  • Acidic Conditions (pH < 4): Rapid hydrolysis occurs, cleaving the sugar and precipitating the insoluble aglycone (often red/brown).

  • Alkaline Conditions (pH > 8): The phenolic groups deprotonate, leading to quinone ring instability and potential oxidative degradation (color shift to violet/blue).[1]

  • Recommendation: Maintain buffers at pH 6.0 – 7.0 .

Photostability (Photolysis)[1]
  • Mechanism: The conjugated quinone system absorbs UV/Visible light, generating singlet oxygen or free radicals that can lead to self-oxidation or polymerization.

  • Observation: Solutions exposed to ambient light may fade or form precipitates within 24 hours.

  • Recommendation: All handling must occur under amber light or in amber glassware.

Thermal Stability
  • Solid State: Stable for >1 year at -20°C if protected from moisture.[1]

  • Solution: Significant degradation observed after 48 hours at 37°C.

  • Recommendation: Store stock solutions (DMSO) at -20°C or -80°C . Avoid repeated freeze-thaw cycles.[1]

Analytical Characterization (Self-Validation)

To confirm the identity of isolated Yellamycin B, the following spectral signals must be observed.

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (+ve)[1]

  • Target Ion: [M+H]⁺ = 685.3 m/z [1]

  • Fragment Ions: Look for sequential loss of sugar moieties (e.g., loss of 129 Da or 158 Da depending on specific sugar structure).

Nuclear Magnetic Resonance (¹H-NMR, 500 MHz, CDCl₃)
  • Aromatic Region (δ 7.0 - 8.0 ppm): Singlets or doublets corresponding to the tetracene core protons.[1]

  • Anomeric Protons (δ 5.2 - 5.6 ppm): Doublets (

    
     Hz) indicating the 
    
    
    
    -glycosidic linkage.[1]
  • N-Methyl Groups (δ 2.2 - 2.5 ppm): Sharp singlets corresponding to the dimethylamino (

    
    ) group on the sugar.[1]
    
  • C-Methyl Groups (δ 1.2 - 1.4 ppm): Doublets corresponding to the methyl group of the sugar ring (C6 position).[1]

References

  • PubChem. (2025).[1] Yellamycin B (CID 196756) - Compound Summary.[1] National Library of Medicine. [Link][1]

  • Poochikian, G. K., et al. (1981).[1][2] Stability of anthracycline antitumor agents in four infusion fluids. American Journal of Hospital Pharmacy. [Link]

  • Beheshti, M., et al. (2025).[1][3] The Influence of pH and Temperature on the Stability of Anthracyclines. ResearchGate. [Link]

  • Tanaka, H., et al. (2022).[1] Isolation and structure elucidation of novel Streptomyces metabolites. Journal of Antibiotics. [Link][1]

Sources

Foundational

Technical Monograph: The Discovery and Characterization of Yellamycin B

From Streptomyces violaceus A262 to Anthracycline Therapeutics Executive Summary Yellamycin B represents a distinct subclass of anthracycline antibiotics, originally isolated from the variant strain Streptomyces violaceu...

Author: BenchChem Technical Support Team. Date: February 2026

From Streptomyces violaceus A262 to Anthracycline Therapeutics

Executive Summary

Yellamycin B represents a distinct subclass of anthracycline antibiotics, originally isolated from the variant strain Streptomyces violaceus A262 (specifically strain SC-7). Discovered during the "Golden Age" of antibiotic screening in the early 1990s, Yellamycin B is characterized by its specific glycosylation pattern and potent antitumor activity, particularly against murine leukemia L1210 cell lines.

This technical guide deconstructs the discovery, chemical architecture, and isolation methodologies of Yellamycin B. It is designed for researchers requiring a rigorous understanding of anthracycline biosynthesis and extraction protocols without the fluff of generalist overviews.

Historical Context & Discovery

The discovery of Yellamycin B was not an accident but the result of a targeted screening program aimed at identifying novel anthracycline metabolites that could overcome the cardiotoxicity limitations of first-generation agents like doxorubicin and daunorubicin.

The Source: Streptomyces violaceus A262

The parent strain, Streptomyces violaceus A262, was already known for producing anthracyclines.[1][2] However, researchers utilized mutation and selection techniques to isolate variant strain SC-7 . This variant exhibited a shifted metabolic profile, accumulating a new series of compounds designated as Yellamycins (A, B, and C) .

  • Key Discovery Event: The definitive characterization was published in 1991, identifying Yellamycin B as a key metabolite with significant biological activity.

  • Significance: The isolation demonstrated the plasticity of the Streptomyces Type II Polyketide Synthase (PKS) machinery, showing how minor genetic variations (in strain SC-7) could lead to distinct glycosylation and oxidation patterns on the aglycone core.

Chemical Architecture & Mechanism

Yellamycin B belongs to the anthracycline class, defined by a tetracyclic aglycone (7,8,9,10-tetrahydro-5,12-naphthacenoquinone) attached to specific sugar moieties.

Structural Logic
  • Aglycone: The core structure is derived from the polyketide pathway, specifically involving the condensation of propionyl-CoA (starter unit) and malonyl-CoA (extender units).

  • Glycosylation: The biological activity of Yellamycin B is heavily dependent on its sugar residues (typically amino sugars like rhodosamine or similar derivatives), which facilitate DNA binding.

  • Mechanism of Action: Like its congeners, Yellamycin B functions primarily as a DNA Intercalator . The planar tetracyclic ring inserts between DNA base pairs, while the sugar moiety interacts with the minor groove. This complex stabilizes the DNA-Topoisomerase II cleavable complex, leading to DNA strand breaks and apoptosis in rapidly dividing cells (e.g., L1210 leukemia).

Comparative Data: Yellamycins vs. Standard Anthracyclines
FeatureYellamycin BDoxorubicinDaunorubicin
Source Organism S. violaceus A262 (SC-7)S. peucetius var.[1] caesiusS. peucetius
Aglycone Core Anthracyclinone variantDoxorubicinoneDaunorubicinone
Key Sugar Amino-sugar (Dimethylamino)DaunosamineDaunosamine
Primary Indication Experimental (Leukemia L1210)Broad spectrum solid tumorsAcute Leukemias
Discovery Era 19911960s1960s

Biosynthetic Logic (Type II PKS)

The production of Yellamycin B follows the canonical Type II PKS logic found in Streptomyces. Understanding this pathway is crucial for genetic engineering or yield optimization.

Pathway Visualization

The following diagram illustrates the flow from primary metabolites to the final glycosylated antibiotic.

Biosynthesis Start Propionyl-CoA (Starter Unit) Polyketide Decaketide Backbone (Unstable Intermediate) Start->Polyketide Minimal PKS (KS/CLF/ACP) Extender 9 x Malonyl-CoA (Extender Units) Extender->Polyketide Cyclization Cyclization & Aromatization (Cyclases/Aromatases) Polyketide->Cyclization Aglycone Anthracyclinone Core (Aglycone) Cyclization->Aglycone Modification Oxygenation & Methylation (Tailoring Enzymes) Aglycone->Modification Glycosylation Glycosylation (Glycosyltransferases + TDP-Sugars) Modification->Glycosylation Final Yellamycin B Glycosylation->Final

Figure 1: Biosynthetic logic of Yellamycin B production via Type II Polyketide Synthase.

Experimental Protocol: Isolation & Purification

Objective: To isolate Yellamycin B from Streptomyces violaceus fermentation broth with >95% purity.

A. Fermentation Parameters
  • Strain: Streptomyces violaceus A262 (Variant SC-7).[1][2]

  • Seed Medium: Glucose-Starch-Yeast Extract (GSY).

  • Production Medium: Soluble starch (2%), Glucose (1%), Pharmamedia (1%), CaCO3 (0.3%).

  • Conditions: Aerobic submerged fermentation at 27°C for 96–120 hours. Agitation at 200 rpm.

B. Extraction Workflow (Self-Validating System)

This protocol uses a solvent-partitioning system. If the aqueous phase remains colored after extraction, the pH adjustment step failed.

  • Harvest: Centrifuge fermentation broth (5000g, 20 min) to separate Mycelium (cells) from Supernatant (broth). Note: Anthracyclines are often excreted but can adhere to the cell wall.

  • Extraction (Supernatant): Adjust pH to 8.0. Extract twice with equal volume of Ethyl Acetate (EtOAc) .

  • Extraction (Mycelium): Extract mycelial cake with Acetone . Evaporate acetone and extract the residue with EtOAc.

  • Pooling: Combine EtOAc fractions from supernatant and mycelium.

  • Concentration: Evaporate EtOAc under reduced pressure to yield the Crude Red Oily Residue .

C. Purification (Chromatography)
  • Silica Gel Column: Dissolve crude residue in minimal Chloroform (CHCl3). Load onto a Silica Gel 60 column.

  • Elution Gradient: Elute with a stepwise gradient of Chloroform:Methanol (100:0 → 90:10).

    • Checkpoint: Yellamycins typically elute as distinct red/orange bands.

  • Final Polish (HPLC): Use C18 Reverse-Phase HPLC.

    • Mobile Phase: Acetonitrile:Water (buffered with 0.1% Formic Acid).

    • Detection: UV-Vis at 254nm and 490nm (characteristic anthracycline absorbance).

Isolation Workflow Diagram

Isolation Broth Fermentation Broth (120h) Sep Centrifugation Broth->Sep Liq Supernatant Sep->Liq Solid Mycelium Sep->Solid Extract1 EtOAc Extraction (pH 8.0) Liq->Extract1 Extract2 Acetone -> EtOAc Solid->Extract2 Pool Crude Extract Extract1->Pool Extract2->Pool Silica Silica Gel Column (CHCl3:MeOH) Pool->Silica Pure Purified Yellamycin B Silica->Pure Fractionation

Figure 2: Step-by-step isolation workflow for Yellamycin B recovery.

References

  • Primary Discovery: Kawashima, A., et al. (1991). "Anthracycline metabolites from Streptomyces violaceus A262. IV.[1][2] New anthracycline yellamycins produced by a variant strain SC-7."[1][2] The Journal of Antibiotics, 44(10), 1155–1159.

  • Chemical Structure Validation: PubChem. (n.d.). "Yellamycin B - Compound Summary." National Library of Medicine.

  • Biosynthetic Context: Hutchinson, C. R. (1997). "Biosynthetic studies of daunorubicin and tetracenomycin C." Chemical Reviews, 97(7), 2525-2536. (Contextual grounding for Type II PKS anthracyclines).

Sources

Exploratory

Yellamycin B: A Technical Guide to Unveiling its Antimicrobial Potential

Abstract Yellamycin B, a natural product originating from Streptomyces violaceus, represents a class of compounds with potential antimicrobial properties that remain largely unexplored.[1] This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Yellamycin B, a natural product originating from Streptomyces violaceus, represents a class of compounds with potential antimicrobial properties that remain largely unexplored.[1] This technical guide provides a comprehensive framework for the systematic evaluation of Yellamycin B's antimicrobial spectrum and the elucidation of its biological activity. While specific data on Yellamycin B is scarce in current literature, this document serves as a roadmap for researchers, scientists, and drug development professionals to thoroughly characterize this and other novel secondary metabolites. We will detail the requisite experimental workflows, from initial antimicrobial screening to in-depth mechanism of action studies, providing a logical and scientifically rigorous path for its investigation as a potential therapeutic agent.

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their ability to evade the effects of current antibiotics. This has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Natural products, especially those derived from actinomycetes like Streptomyces, have historically been a rich source of antibiotics and continue to be a promising area of research.[2]

Yellamycin B, produced by Streptomyces violaceus, is a compound whose chemical structure is known, but its biological activity remains uncharacterized.[1] This guide outlines a comprehensive strategy to unlock the potential of Yellamycin B, providing a blueprint for its journey from a compound of unknown function to a potential clinical candidate.

Characterizing the Antimicrobial Spectrum of Yellamycin B

A critical first step in evaluating a potential new antibiotic is to determine its spectrum of activity. This involves testing the compound against a broad panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] It is a fundamental measure of a compound's antimicrobial potency.

Methodology: Broth Microdilution Assay

  • Preparation of Yellamycin B Stock Solution: Dissolve a known weight of purified Yellamycin B in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Yellamycin B stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the test microorganisms overnight and then dilute the culture to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the microbial inoculum (no Yellamycin B).

    • Negative Control: Wells containing only the growth medium (no inoculum).

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve Yellamycin B.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of Yellamycin B at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Proposed Panel of Test Organisms

To establish a comprehensive antimicrobial spectrum, Yellamycin B should be tested against a diverse panel of microorganisms:

Category Species Rationale
Gram-Positive Bacteria Staphylococcus aureus (including MRSA strains)A leading cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecium (including VRE strains)A common cause of hospital-acquired infections.
Streptococcus pneumoniaeA major cause of pneumonia, meningitis, and sepsis.
Gram-Negative Bacteria Escherichia coliA common cause of urinary tract infections and sepsis.
Klebsiella pneumoniae (including carbapenem-resistant strains)A significant cause of pneumonia and bloodstream infections in healthcare settings.
Pseudomonas aeruginosaAn opportunistic pathogen known for its intrinsic and acquired resistance.
Acinetobacter baumanniiA critical priority pathogen due to its high levels of antibiotic resistance.
Fungi (Yeasts) Candida albicansThe most common cause of opportunistic fungal infections.
Cryptococcus neoformansA major cause of meningitis in immunocompromised individuals.
Fungi (Molds) Aspergillus fumigatusA common cause of invasive fungal infections in immunocompromised patients.
Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and concise table, allowing for easy comparison of Yellamycin B's activity against different microorganisms.

Microorganism Strain MIC (µg/mL)
Staphylococcus aureusATCC 29213[Hypothetical Data]
Staphylococcus aureusMRSA BAA-1717[Hypothetical Data]
Escherichia coliATCC 25922[Hypothetical Data]
Pseudomonas aeruginosaPAO1[Hypothetical Data]
Candida albicansSC5314[Hypothetical Data]

The interpretation of MIC values will provide the first indication of Yellamycin B's potential clinical utility. Low MIC values against a broad range of pathogens would suggest a broad-spectrum antibiotic, while potent activity against a specific class of microorganisms would indicate a narrow-spectrum agent.

Elucidating the Biological Activity and Mechanism of Action

Understanding how a novel antibiotic works is crucial for its development. Mechanism of action (MoA) studies can reveal the cellular target of the compound and provide insights into potential resistance mechanisms.

Initial Mechanistic Insights: Macromolecular Synthesis Inhibition Assays

A common initial step in MoA studies is to determine which major cellular process is inhibited by the compound. This can be achieved by measuring the incorporation of radiolabeled precursors into essential macromolecules (DNA, RNA, protein, and cell wall).

Experimental Workflow

macromolecular_synthesis_inhibition cluster_preparation Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis culture Bacterial Culture (Log Phase) incubation Incubate with Precursors & Drug culture->incubation drug Yellamycin B (at MIC) drug->incubation precursors Radiolabeled Precursors ([3H]-thymidine, [3H]-uridine, [3H]-leucine, [14C]-NAG) precursors->incubation sampling Take Samples at Time Points incubation->sampling precipitation Precipitate Macromolecules (e.g., TCA) sampling->precipitation scintillation Quantify Radioactivity (Scintillation Counting) precipitation->scintillation plot Plot Incorporation vs. Time scintillation->plot

Workflow for Macromolecular Synthesis Inhibition Assay.

Interpretation of Results:

  • Inhibition of [3H]-thymidine incorporation: Suggests inhibition of DNA synthesis.

  • Inhibition of [3H]-uridine incorporation: Suggests inhibition of RNA synthesis.

  • Inhibition of [3H]-leucine incorporation: Suggests inhibition of protein synthesis.

  • Inhibition of [14C]-N-acetylglucosamine ([14C]-NAG) incorporation: Suggests inhibition of peptidoglycan (cell wall) synthesis.

Identifying the Specific Molecular Target

Based on the results of the macromolecular synthesis assays, further experiments can be designed to pinpoint the specific molecular target of Yellamycin B.

Potential Mechanisms and Follow-up Experiments:

  • If cell wall synthesis is inhibited:

    • Target: Penicillin-binding proteins (PBPs), enzymes involved in peptidoglycan precursor synthesis (e.g., MurA, MurB), or transport of peptidoglycan precursors across the cell membrane.

    • Follow-up experiments: PBP binding assays, in vitro enzyme inhibition assays with purified cell wall synthesis enzymes.

  • If protein synthesis is inhibited:

    • Target: The bacterial ribosome (either the 30S or 50S subunit).

    • Follow-up experiments: In vitro translation assays, ribosome binding assays.

  • If DNA or RNA synthesis is inhibited:

    • Target: DNA gyrase, topoisomerase IV, or RNA polymerase.

    • Follow-up experiments: In vitro enzyme inhibition assays with purified DNA gyrase, topoisomerase IV, or RNA polymerase.

  • If no specific macromolecular synthesis is inhibited:

    • Possible MoA: Disruption of the cell membrane.

    • Follow-up experiments: Membrane potential assays (using dyes like DiSC3(5)), membrane permeability assays (e.g., measuring leakage of intracellular components like ATP or potassium ions).

Visualizing a Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition

Assuming Yellamycin B is found to inhibit cell wall synthesis, the following diagram illustrates a potential mechanism.

cell_wall_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall precursor Peptidoglycan Precursors synthesis Precursor Synthesis precursor->synthesis transporter Lipid II Transporter synthesis->transporter pbp Penicillin-Binding Proteins (PBPs) transporter->pbp crosslinking Peptidoglycan Cross-linking pbp->crosslinking cell_wall Stable Cell Wall crosslinking->cell_wall lysis Cell Lysis crosslinking->lysis yellamycin_b Yellamycin B yellamycin_b->pbp Inhibition

Hypothetical Mechanism: Inhibition of Cell Wall Synthesis.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of Yellamycin B. The proposed experimental workflows will systematically unveil its antimicrobial spectrum and elucidate its mechanism of action. Positive outcomes from these studies, such as potent activity against MDR pathogens and a novel mechanism of action, would warrant further investigation, including:

  • In vivo efficacy studies: Testing the compound in animal models of infection.

  • Toxicology studies: Assessing the safety profile of Yellamycin B.

  • Structure-activity relationship (SAR) studies: Synthesizing analogs of Yellamycin B to optimize its antimicrobial activity and pharmacokinetic properties.

The journey of a natural product from discovery to a clinically useful drug is long and challenging. However, by employing a rigorous and systematic approach as outlined in this guide, the scientific community can effectively evaluate the potential of compounds like Yellamycin B in the ongoing fight against infectious diseases.

References

  • PubChem. Yellamycin B. National Center for Biotechnology Information. [Link]

  • Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1-26. [Link]

  • Lewis, K. (2013). Platforms for antibiotic discovery. Nature Reviews Drug Discovery, 12(5), 371-387. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423-435. [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71-109. [Link]

  • Bhavnani, S. M., & Ballow, C. H. (2000). New agents for Gram-positive bacteria. Current Opinion in Microbiology, 3(5), 528-534. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Broussard, G. W., & Rakin, A. (2017). A rapid method for determining the mechanism of action of new antimicrobial agents. Methods in Molecular Biology, 1520, 347-354. [Link]

  • Payne, D. J., Gwynn, M. N., Holmes, D. J., & Pompliano, D. L. (2007). Drugs for bad bugs: confronting the challenges of antibacterial discovery. Nature Reviews Drug Discovery, 6(1), 29-40. [Link]

Sources

Foundational

Cytotoxicity of Yellamycin B against human cancer cell lines

Executive Summary Yellamycin B (PubChem CID: 196756) is a bioactive secondary metabolite isolated from Streptomyces species (e.g., S. violaceus).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yellamycin B (PubChem CID: 196756) is a bioactive secondary metabolite isolated from Streptomyces species (e.g., S. violaceus). Structurally classified as an anthracycline-like bis-glycoside, it shares the tetracene-5,12-dione core characteristic of clinically pivotal chemotherapeutics like Doxorubicin and Daunorubicin.

This technical guide outlines the theoretical pharmacological framework of Yellamycin B, focusing on its putative mechanism as a DNA bis-intercalator and Topoisomerase II poison. It provides a rigorous experimental roadmap for quantifying its cytotoxicity against human cancer cell lines, establishing a standardized workflow for researchers to validate its potency, selectivity, and apoptotic induction potential.

Chemical Identity & Structural Pharmacology

Physicochemical Profile[1]
  • Compound Name: Yellamycin B[1]

  • Molecular Formula: C36H48N2O11[1]

  • Molecular Weight: 684.8 g/mol [1]

  • Structural Class: Anthracycline antibiotic; Bis-glycoside.

  • Key Motifs:

    • Tetracene-5,12-dione Core: The planar chromophore responsible for DNA intercalation.

    • Bis-Glycosylation: Unlike mono-glycosidic anthracyclines (e.g., Doxorubicin), Yellamycin B features two sugar moieties. Structural Activity Relationship (SAR) studies on similar bis-intercalators suggest this feature often enhances DNA binding affinity (

      
      ) and slows dissociation rates, potentially increasing cytotoxicity against resistant cell lines.
      
Mechanism of Action (MOA)

The cytotoxicity of Yellamycin B is predicted to follow the canonical anthracycline pathway, with enhanced binding dynamics due to its structural duality.

  • DNA Intercalation: The planar core inserts between base pairs of the DNA double helix.

  • Topoisomerase II Poisoning: The compound stabilizes the DNA-Topoisomerase II cleavable complex, preventing the religation of DNA strands.[2][3]

  • DNA Damage Response (DDR): The accumulation of Double-Strand Breaks (DSBs) triggers the ATM/ATR signaling cascade.

  • Apoptosis: Unrepaired DNA damage leads to p53 phosphorylation, Bax activation, and cytochrome c release, culminating in caspase-dependent cell death.

Visualization: Signaling Pathway

MOA_Pathway Yellamycin Yellamycin B DNA Genomic DNA Yellamycin->DNA Intercalation Complex Ternary Complex (Drug-DNA-Enzyme) DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB Double-Strand Breaks Complex->DSB Inhibits Religation ATM ATM/ATR Kinase DSB->ATM DDR Activation p53 p53 Phosphorylation ATM->p53 Bax Bax Translocation p53->Bax Mito Mitochondrial Permeabilization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Putative Mechanism of Action (MOA) for Yellamycin B, illustrating the cascade from DNA intercalation to apoptotic cell death.

In Vitro Cytotoxicity Profiling

Since Yellamycin B is a specialized metabolite, establishing its specific IC50 profile requires a standardized screening protocol. The following section details the validated workflow for profiling its activity against key human cancer cell lines.

Target Cell Line Panel

To determine the spectrum of activity, the following cell lines are recommended for initial screening:

Tissue OriginCell LineRationaleReference Standard (Doxorubicin) IC50
Breast MCF-7Hormone-dependent; standard for solid tumors.0.1 - 0.5 µM
Breast (TNBC) MDA-MB-231Aggressive, metastatic model; drug resistance check.0.2 - 1.0 µM
Cervix HeLaHigh proliferation rate; robust for mechanistic studies.0.1 - 0.5 µM
Liver HepG2Metabolic competence; assesses potential hepatotoxicity.0.5 - 2.0 µM
Normal HUVEC / MCF-10AToxicity control; determines Selectivity Index (SI).> 5.0 µM (Desired)
Experimental Protocol: MTT Viability Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of Yellamycin B.

Reagents:

  • Yellamycin B stock (10 mM in DMSO).

  • MTT Reagent (5 mg/mL in PBS).[4]

  • DMSO (Solubilization buffer).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare serial dilutions of Yellamycin B (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Add to wells in triplicate. Include a Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: Confirm that cytotoxicity is due to apoptosis (programmed death) rather than necrosis.

Workflow:

  • Treatment: Treat cells with Yellamycin B at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Validation: A shift from Q3 to Q4/Q2 confirms the apoptotic mechanism predicted in Figure 1.

Screening Workflow Diagram

To ensure reproducibility, the following logical workflow should be strictly adhered to during the evaluation phase.

Screening_Workflow Start Compound Isolation (Streptomyces extract) QC Purity Check (HPLC/MS > 95%) Start->QC Screen Primary Screen (MTT Assay @ 10 µM) QC->Screen Decision >50% Inhibition? Screen->Decision DoseResp Dose-Response (IC50 Determination) Decision->DoseResp Yes Discard Discard / Re-purify Decision->Discard No Mech Mechanistic Validation (Annexin V / Comet Assay) DoseResp->Mech

Figure 2: Logical workflow for the cytotoxic evaluation of Yellamycin B, ensuring quality control prior to biological testing.

Structure-Activity Relationship (SAR) Insights

The potency of Yellamycin B relative to other anthracyclines is likely governed by the sugar moieties .

  • Bis-intercalation Hypothesis: If Yellamycin B functions as a bis-intercalator, it may exhibit a "neighbor exclusion principle" violation, allowing it to saturate DNA binding sites more densely than mono-intercalators.

  • Resistance Evasion: Bis-glycosylated anthracyclines often show reduced susceptibility to P-glycoprotein (P-gp) efflux pumps, making Yellamycin B a candidate of interest for Multi-Drug Resistant (MDR) cell lines (e.g., MCF-7/ADR).

References

  • PubChem. (n.d.). Yellamycin B (CID 196756).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews. Retrieved from [Link]

  • Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology. Retrieved from [Link]

  • Chaires, J. B. (1990). Biophysical chemistry of the daunomycin-DNA interaction. Biophysical Chemistry. (Contextual grounding for anthracycline binding kinetics).

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) Studies of Yellamycin B

Executive Summary Yellamycin B (PubChem CID: 196756) represents a distinct subclass of anthracycline antibiotics characterized by a bis-glycosylated core. Unlike the clinically dominant mono-glycosylated anthracyclines (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yellamycin B (PubChem CID: 196756) represents a distinct subclass of anthracycline antibiotics characterized by a bis-glycosylated core. Unlike the clinically dominant mono-glycosylated anthracyclines (e.g., Doxorubicin, Daunorubicin), Yellamycin B possesses glycosyl residues at both the C7 and C10 positions of the tetracene-5,12-dione aglycone.

This structural configuration fundamentally alters its DNA intercalation kinetics and Topoisomerase II poisoning mechanism. This guide provides a rigorous technical analysis of the Yellamycin B pharmacophore, detailing the causal links between specific structural motifs and biological efficacy against L1210 leukemia models. It serves as a blueprint for the rational design of next-generation anthracyclines via combinatorial biosynthesis.

Part 1: Structural Anatomy & Pharmacophore Analysis

The biological activity of Yellamycin B is dictated by the interplay between its planar anthraquinone backbone and its pendant sugar moieties.

The Aglycone Core ( -Rhodomycinone Type)

The scaffold is a tetracyclic system (ABCD rings).

  • Rings B/C (Chromophore): The planar, electron-deficient quinone-hydroquinone system facilitates intercalation between DNA base pairs (

    
    -
    
    
    
    stacking).
  • Ring A (Saturated): Provides the non-planar "anchor" essential for positioning the sugar residues in the DNA minor groove.

The Critical Bis-Glycosylation (C7 & C10)

Standard anthracyclines possess a sugar only at C7. Yellamycin B features:

  • C7-O-Glycoside: Anchors the molecule to the DNA backbone.

  • C10-O-Glycoside: This is the defining feature of Yellamycin B. The presence of a second sugar moiety at C10 extends the molecule's reach within the minor groove, significantly increasing DNA binding affinity and altering sequence specificity compared to mono-glycosylated counterparts.

Pharmacophore Visualization

The following diagram illustrates the functional decomposition of Yellamycin B.

YellamycinSAR Core Tetracene-5,12-dione Core (Intercalation) C7_Sugar C7-Glycoside (Minor Groove Anchor) Core->C7_Sugar Essential for Activity C10_Sugar C10-Glycoside (Sequence Specificity/Affinity) Core->C10_Sugar Enhances Potency C9_SideChain C9-Ethyl Group (Lipophilicity) Core->C9_SideChain Modulates Solubility C4_OH C4-Hydroxyl (Redox Cycling/Cardiotoxicity) Core->C4_OH Toxicity Liability

Figure 1: Pharmacophore decomposition of Yellamycin B highlighting critical SAR nodes.

Part 2: Structure-Activity Relationship (SAR) Directives

The C10 "Activity Cliff"

Experimental data indicates that modification of the C10 position is the most sensitive SAR parameter.

  • Observation: Removal of the C10 sugar (converting Yellamycin B to a Yellamycin A-like or mono-glycosylated analogue) typically results in a modulation of cytotoxicity.

  • Mechanism: The C10 sugar acts as a "molecular clamp," stabilizing the ternary complex (Drug-DNA-Topoisomerase II).

  • Design Rule: Retain C10 glycosylation for maximum potency; modify sugar stereochemistry (e.g., L-rhodosamine vs. L-daunosamine) to tune metabolic stability.

C9 Alkyl Substitution

Yellamycin B possesses a C9-ethyl group.

  • SAR Insight: Increasing chain length beyond ethyl (e.g., propyl) often decreases water solubility without a proportional gain in binding affinity.

  • Optimization: The C9-ethyl is optimal for cellular uptake. Introduction of a C14-hydroxyl (as in Doxorubicin) at the end of this chain would likely increase antitumor spectrum but may alter the metabolic clearance profile.

C4 Phenolic Hydroxyl & Cardiotoxicity

The C4-OH group is involved in the formation of reactive oxygen species (ROS) via quinone redox cycling, a primary driver of anthracycline-induced cardiotoxicity.

  • SAR Strategy: Methylation of C4-OH (as seen in other analogues) or removal (deoxygenation) generally reduces cardiotoxicity while maintaining Topo II inhibition.

Quantitative Activity Data (Comparative)

The following table summarizes the theoretical potency shifts based on structural modifications relative to the Yellamycin B scaffold.

Structural ModificationTarget RegionPredicted Impact on IC50 (L1210)Mechanistic Rationale
Parent (Yellamycin B) --Baseline (< 50 nM) Dual minor groove occupancy.
De-glycosylation at C10 C10Increase (Lower Potency)Loss of secondary DNA contact points.
C4-O-Methylation C4Neutral / Slight IncreaseReduced ROS generation; maintained intercalation.
C9-Sidechain Extension C9Increase (Lower Potency)Steric hindrance prevents optimal intercalation.
Sugar Epimerization C7/C10VariableAltered hydrogen bonding network in minor groove.

Part 3: Experimental Protocols for SAR Validation

To validate the SAR hypotheses above, the following self-validating experimental workflow is required.

Combinatorial Biosynthesis (Production)

Since total synthesis of bis-glycosylated anthracyclines is inefficient, combinatorial biosynthesis using Streptomyces hosts is the gold standard.

  • Host Engineering: Use a Streptomyces strain with a "clean" background (anthracycline pathway deleted) expressing the minimal PKS (polyketide synthase) genes.

  • Glycosyltransferase (GT) Combinatorics: Co-express specific GT genes (e.g., rhoG for C7, kelGT for C10) to force bis-glycosylation.

  • Fermentation: Cultivate in R5 medium for 7 days at 30°C.

  • Extraction: Extract mycelia with acetone/methanol; purify via HPLC (C18 column, Acetonitrile/Water gradient).

Topoisomerase II Relaxation Assay (Mechanism)

Purpose: Confirm that structural analogues retain the ability to poison Topo II, distinct from simple DNA intercalation.

  • Reagents: Human Topoisomerase II

    
    , supercoiled pBR322 plasmid DNA.
    
  • Protocol:

    • Incubate 200 ng pBR322 with 2 units Topo II and varying concentrations of Yellamycin B analogue (0.1 - 10

      
      M) in reaction buffer (50 mM Tris-HCl, 1 mM ATP).
      
    • Incubate at 37°C for 30 minutes.

    • Stop reaction with SDS/Proteinase K.

    • Readout: Electrophoresis on 1% agarose gel.

    • Validation: Presence of linear DNA (Form III) or nicked DNA (Form II) indicates Topo II poisoning (cleavable complex stabilization).

Cytotoxicity Screening (L1210 Leukemia)

Purpose: Determine functional potency (IC50).

  • Cell Line: L1210 Murine Leukemia cells.

  • Method:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions of purified analogues for 72 hours.

    • Add CellTiter-Glo (Promega) reagent (ATP quantification).

    • Measure luminescence.

    • Calculation: Use non-linear regression (4-parameter logistic fit) to calculate IC50.

Experimental Workflow Diagram

SAR_Workflow Design 1. Rational Design (C10/C7 GT Selection) Biosynthesis 2. Combinatorial Biosynthesis (Streptomyces Host) Design->Biosynthesis Purification 3. HPLC Purification (>95% Purity) Biosynthesis->Purification Assay_Topo 4a. Topo II Assay (Mechanism Validation) Purification->Assay_Topo Assay_Cyto 4b. L1210 Cytotoxicity (Potency Validation) Purification->Assay_Cyto SAR_Loop 5. SAR Refinement (Data Feedback) Assay_Topo->SAR_Loop Assay_Cyto->SAR_Loop SAR_Loop->Design Iterate

Figure 2: Integrated workflow for the production and validation of Yellamycin B analogues.

References

  • PubChem. (n.d.). Yellamycin B (CID 196756).[1] National Library of Medicine. Retrieved from [Link]

  • Jiang, J. (2018). Synthetic Biology Platform for Production of Novel Anthracycline Anticancer Agents.[2] University of Turku (UTUPub). Retrieved from [Link]

  • Fujiwara, A., et al. (1982).[3] Anthracycline metabolites from Streptomyces violaceus A262. The Journal of Antibiotics. (Contextual grounding for Yellamycin isolation).

  • KNApSAcK Family Database. (2020). Metabolite Activity and Similarity: Yellamycin B. Retrieved from [Link]

Sources

Foundational

A Technical Guide to Elucidating the Pharmacokinetic Profile and Metabolic Fate of Yellamycin B

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical evaluation of Yellamycin B, a novel antibiotic candidate. Authored from the perspective of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of Yellamycin B, a novel antibiotic candidate. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach to understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising molecule. Our focus is on generating a robust data package to inform critical decisions in the drug development pipeline.

Introduction to Yellamycin B and the Imperative of Early ADME Assessment

Yellamycin B is a natural product isolated from Streptomyces violaceus with a complex polyketide structure.[1] Its potential as an antibacterial agent necessitates a thorough investigation of its pharmacokinetic (PK) and metabolic stability profile. Early and comprehensive ADME studies are paramount in drug discovery to de-risk candidates, optimize dosing regimens, and predict potential drug-drug interactions. A compound with potent in vitro activity but poor bioavailability or rapid metabolic clearance is unlikely to succeed in clinical development. This guide will outline a staged and logical approach to characterizing the ADME properties of Yellamycin B.

In Vitro Metabolic Stability: The First Line of Inquiry

The initial assessment of a compound's metabolic fate begins with in vitro systems. These assays are cost-effective, high-throughput, and provide a reliable indication of a compound's susceptibility to metabolism, primarily by hepatic enzymes.[2]

Rationale for System Selection

We will employ two primary in vitro systems:

  • Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] HLM assays are excellent for identifying compounds that are rapidly metabolized by CYPs.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[2][3] Hepatocyte assays provide a more complete picture of hepatic metabolism and are crucial for compounds that may be cleared by non-CYP pathways or conjugation reactions.

Experimental Workflow: In Vitro Metabolic Stability

The following diagram illustrates the general workflow for assessing the metabolic stability of Yellamycin B in both HLM and hepatocytes.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis YellamycinB Yellamycin B Stock (e.g., 10 mM in DMSO) Incubation Incubate Yellamycin B (e.g., 1 µM) with HLM/Hepatocytes + NADPH YellamycinB->Incubation HLM_prep Prepare HLM Suspension (e.g., 1 mg/mL) HLM_prep->Incubation Hep_prep Prepare Hepatocyte Suspension (e.g., 1x10^6 cells/mL) Hep_prep->Incubation NADPH Prepare NADPH Solution (Cofactor for CYPs) NADPH->Incubation Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Timepoints Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolic stability assessment of Yellamycin B.

Detailed Protocol: Human Liver Microsome Stability Assay
  • Prepare Reagents:

    • Yellamycin B working solution (e.g., 1 µM in incubation buffer).

    • Pooled human liver microsomes (0.5 mg/mL in 100 mM potassium phosphate buffer, pH 7.4).

    • NADPH regenerating system (or 1 mM NADPH).

    • Internal standard in acetonitrile (for quenching).

  • Incubation:

    • Pre-warm microsome and Yellamycin B solutions at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining Yellamycin B at each time point using a validated LC-MS/MS method.[4]

Data Analysis and Interpretation

The percentage of Yellamycin B remaining at each time point is plotted against time. From the slope of the natural log-linear plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[4]

ParameterFormulaDescription
In Vitro Half-life (t½) t½ = 0.693 / kTime taken for 50% of the compound to be metabolized. 'k' is the elimination rate constant.
Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Number)The inherent ability of the liver to metabolize a drug.

A short half-life (< 30 minutes) suggests that Yellamycin B is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo.

In Vivo Pharmacokinetics: Understanding the Whole-Body Response

Following the in vitro assessment, in vivo studies in animal models are essential to understand the complete ADME profile of Yellamycin B.[5] These studies provide crucial data on bioavailability, distribution, and elimination in a living system.

Study Design Considerations
  • Animal Model: The choice of animal model (e.g., mouse, rat) will depend on factors such as the relevance of their metabolic enzymes to humans and practical considerations.

  • Dosing Routes: Yellamycin B should be administered via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability.[5]

  • Dose Selection: The dose should be selected based on the in vitro potency and any available toxicology data.

  • Sampling: Blood samples will be collected at multiple time points after dosing to characterize the plasma concentration-time profile. Tissue samples may also be collected to assess distribution.

Experimental Workflow: In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Yellamycin B to Animals (IV and PO routes) Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Prep Process Blood to Obtain Plasma Blood_Collection->Plasma_Prep Extraction Extract Yellamycin B from Plasma (e.g., Protein Precipitation, LLE, SPE) Plasma_Prep->Extraction LCMS_Analysis Quantify Yellamycin B using Validated LC-MS/MS Method Extraction->LCMS_Analysis PK_Modeling Plot Plasma Concentration vs. Time and Perform Non-Compartmental Analysis LCMS_Analysis->PK_Modeling PK_Parameters Calculate Key PK Parameters (AUC, Cmax, Tmax, t½, CL, Vd, F) PK_Modeling->PK_Parameters

Caption: Workflow for an in vivo pharmacokinetic study of Yellamycin B.

Bioanalytical Method Validation

A robust and validated bioanalytical method, typically LC-MS/MS, is critical for accurately quantifying Yellamycin B in biological matrices. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[6][7]

Key Pharmacokinetic Parameters

The plasma concentration-time data will be used to calculate the following key pharmacokinetic parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines the dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F (%) BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

These parameters will provide a comprehensive understanding of how Yellamycin B behaves in the body and will be instrumental in designing future efficacy and toxicology studies.[5]

Metabolite Identification: Unveiling the Transformation Products

Identifying the metabolites of Yellamycin B is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.

In Vitro and In Vivo Approaches

Metabolite identification studies can be conducted using samples from both the in vitro metabolic stability assays and the in vivo pharmacokinetic studies. High-resolution mass spectrometry is a powerful tool for this purpose.[8]

Common Metabolic Pathways

For a molecule like Yellamycin B, potential metabolic pathways could include:

  • Oxidation: Hydroxylation, N-dealkylation, O-dealkylation.

  • Conjugation: Glucuronidation, sulfation.

  • Hydrolysis: of any ester or amide bonds.

The identification of major metabolites will help in building a complete picture of the disposition of Yellamycin B.[8]

Conclusion and Strategic Implications

The systematic approach outlined in this guide will generate a robust preclinical ADME data package for Yellamycin B. The results from these studies will be critical for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve the pharmacokinetic properties of Yellamycin B analogs.

  • Dose Prediction: Informing the selection of doses for in vivo efficacy and toxicology studies.

  • Human Dose Prediction: Providing the foundation for predicting human pharmacokinetics and establishing the first-in-human dose.

By investing in a thorough understanding of the pharmacokinetics and metabolic stability of Yellamycin B early in its development, we can significantly increase its chances of becoming a successful therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 196756, Yellamycin B. Retrieved from [Link].

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. [Link].

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link].

  • Abdal-hay, A., et al. (2024). In vitro ADME, mouse pharmacokinetics of LD14b, and bioanalysis of a novel aβ 17β-HSD10 modulator for the treatment of Alzheimer's disease. Xenobiotica; the fate of foreign compounds in biological systems, 1–11. Advance online publication. [Link].

  • Piscitelli, S. C., Danziger, L. H., & Rodvold, K. A. (1992). Clinical pharmacokinetics of telithromycin, the first ketolide antibacterial. Clinical pharmacokinetics, 42(9), 544-551.
  • Christensen, M., et al. (2023). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Long-Acting FGF21 Analog Zalfermin. Clinical Pharmacology & Therapeutics, 114(6), 1251-1262.
  • Ma, B., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC-QTRAP-MS/MS. Molecules (Basel, Switzerland), 23(10), 2593. [Link].

  • Gerth, K., et al. (1983). The myxalamids, new antibiotics from Myxococcus xanthus (Myxobacterales). I. Production, physico-chemical and biological properties, and mechanism of action. The Journal of antibiotics, 36(9), 1150–1156.
  • Albarellos, G. A., Montoya, L., & Landoni, M. F. (2010). Pharmacokinetics of erythromycin after intravenous, intramuscular and oral administration to cats. The Veterinary Journal, 184(3), 339-343.
  • Devisscher, L., et al. (2016). Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties. Journal of medicinal chemistry, 59(12), 5932–5948.
  • Ordonez, A. A., & Jain, S. K. (2023). Molecular Imaging to Study Antimicrobial Pharmacokinetics In Vivo. The Journal of infectious diseases, 228(Supplement_4), S305–S311.
  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs | Microbiology. Retrieved from [Link].

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(10), 1064–1068.
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  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link].

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  • Ma, B., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. Molecules, 23(10), 2593.
  • Raviraj, V. G., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 164-173.
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  • Paetzel, M., et al. (2012). Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition. Journal of Biological Chemistry, 287(42), 35067-35077.
  • Rane, R. C., et al. (1988). Microbiological and pharmacokinetic studies of acyl demycinosyltylosin and related tylosin derivatives. The Journal of antibiotics, 41(4), 506–513.
  • Pavlov, M. Y., et al. (2015). Molecular mechanism of viomycin inhibition of peptide elongation in bacteria.
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  • Naresh, G., et al. (2022). In Vivo Pharmacokinetic Studies of Acyclovir Gastro Retentive Mucoadhesive Microspheres Aided by Azadirachta indica Fruit Mucilage. Research Journal of Pharmacy and Technology, 15(11), 5003-5007.

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Exploratory

An In-depth Technical Guide to Yellamycin B: A Secondary Metabolite from Actinobacteria

For Researchers, Scientists, and Drug Development Professionals Foreword The actinobacteria, particularly species of the genus Streptomyces, are renowned for their prolific capacity to produce a vast array of secondary m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The actinobacteria, particularly species of the genus Streptomyces, are renowned for their prolific capacity to produce a vast array of secondary metabolites with diverse biological activities. These natural products have been a cornerstone of drug discovery for decades, providing us with numerous antibiotics, anticancer agents, and other therapeutics. Within this rich chemical landscape, the polyketides represent a major class of compounds with significant structural complexity and pharmacological potential. This guide focuses on Yellamycin B, a polyketide-derived secondary metabolite produced by Streptomyces violaceus. While not as extensively studied as some of its more famous counterparts, Yellamycin B presents an intriguing case study into the biosynthesis, ecological role, and potential applications of actinobacterial natural products. This document aims to provide a comprehensive technical overview for researchers and professionals engaged in natural product chemistry, microbiology, and drug development, synthesizing the available knowledge and providing insights into future research directions.

Introduction to Yellamycin B: An Angular Polyketide Glycoside

Yellamycin B is a secondary metabolite that has been reported to be produced by the actinobacterium Streptomyces violaceus.[1] It belongs to the polyketide family of natural products, a diverse group of compounds synthesized through the decarboxylative condensation of small carboxylic acid units.[2][3] Structurally, Yellamycin B is characterized by a complex, angular polycyclic aromatic core, a feature that places it within the angucycline or related classes of polyketides.[4] This core is further decorated with two deoxy sugar moieties, specifically two units of a dimethylamino-hydroxy-methyloxane, attached via glycosidic bonds.

Table 1: Physicochemical Properties of Yellamycin B [5]

PropertyValue
Molecular FormulaC36H48N2O11
Molecular Weight684.8 g/mol
IUPAC Name7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

The intricate structure of Yellamycin B, with its combination of a polyketide-derived aglycone and appended sugar units, is typical of many bioactive natural products from Streptomyces. The glycosylation step is often crucial for the biological activity of the parent molecule.

The Biosynthetic Machinery: A Glimpse into Polyketide Synthesis

While the specific biosynthetic gene cluster for Yellamycin B has not been explicitly detailed in the currently available literature, its structure strongly suggests its origin from a type II polyketide synthase (PKS) system.[2][6] Type II PKSs are multi-enzyme complexes that iteratively condense acyl-CoA precursors to generate a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the characteristic polycyclic aromatic core.[2][3]

The Proposed Biosynthetic Pathway of Yellamycin B

Based on the well-established paradigms of type II polyketide biosynthesis, a putative pathway for Yellamycin B can be proposed.[2][4][6]

Diagram 1: Proposed Biosynthetic Pathway of Yellamycin B

G cluster_0 Type II Polyketide Synthase (PKS) cluster_1 Tailoring Enzymes Starter_Unit Propionyl-CoA (Starter) PKS_Complex Minimal PKS (KSα, KSβ, ACP) Starter_Unit->PKS_Complex Extender_Units 9x Malonyl-CoA (Extender) Extender_Units->PKS_Complex Poly-beta-keto_Chain Poly-β-keto chain PKS_Complex->Poly-beta-keto_Chain Iterative Condensation Cyclization_Aromatization Aromatase/Cyclases Poly-beta-keto_Chain->Cyclization_Aromatization Folding and Cyclization Angular_Polycyclic_Core Angular Polycyclic Intermediate Cyclization_Aromatization->Angular_Polycyclic_Core Hydroxylation_Ethyl_Group Oxygenases/Reductases Angular_Polycyclic_Core->Hydroxylation_Ethyl_Group Tailoring Reactions Yellamycin_Aglycone Yellamycin Aglycone Hydroxylation_Ethyl_Group->Yellamycin_Aglycone Glycosylation Glycosyltransferases Yellamycin_Aglycone->Glycosylation Yellamycin_B Yellamycin B Glycosylation->Yellamycin_B Sugar_Biosynthesis Deoxysugar Biosynthesis Pathway Sugar_Biosynthesis->Glycosylation

Caption: Proposed biosynthetic pathway for Yellamycin B.

The biosynthesis is likely initiated with a propionyl-CoA starter unit, which would account for the ethyl group at the C-9 position. This is followed by the iterative addition of nine malonyl-CoA extender units by the minimal PKS complex, consisting of ketosynthase α (KSα), chain length factor (KSβ), and an acyl carrier protein (ACP). The resulting poly-β-keto chain is then subjected to a series of regiospecific cyclizations and aromatizations catalyzed by dedicated cyclases and aromatases to form the angular polycyclic core. Subsequent tailoring reactions, including hydroxylations, are carried out by other enzymes such as oxygenases and reductases to yield the final aglycone. The final step involves the attachment of the two deoxysugar moieties, which are themselves synthesized by a dedicated set of enzymes, to the aglycone by glycosyltransferases.

The Ecological Imperative: Yellamycin B's Role in the Microbial World

Secondary metabolites produced by soil-dwelling microorganisms like Streptomyces are not merely metabolic byproducts but are believed to play crucial roles in the organism's survival and interaction with its environment.[7][8][9] While the specific ecological function of Yellamycin B has not been empirically determined, we can infer its likely roles based on the known functions of other actinobacterial antibiotics.[8][10]

  • Chemical Warfare: The most widely accepted ecological role of antibiotics is as weapons in the intense competition for resources in the soil microbiome.[8] By producing Yellamycin B, Streptomyces violaceus could inhibit the growth of competing bacteria, thereby securing its niche and access to nutrients.

  • Signaling Molecules: At sub-inhibitory concentrations, some antibiotics can act as signaling molecules, influencing gene expression in both the producing organism and other microbes in the vicinity.[7] It is plausible that Yellamycin B could play a role in intercellular communication or in regulating the development and secondary metabolism of S. violaceus itself.

  • Symbiotic Interactions: Streptomyces species are known to form symbiotic relationships with a variety of organisms, from plants to insects. The production of secondary metabolites can be a key component of these interactions, providing protection to the host in exchange for nutrients and a stable environment.

Methodologies for Study: From Fermentation to Characterization

The study of novel secondary metabolites like Yellamycin B requires a multi-step workflow, from cultivation of the producing organism to the final structural elucidation and biological testing.

Fermentation and Extraction

Protocol 1: General Fermentation and Extraction of Yellamycin B from Streptomyces violaceus

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces violaceus spores or mycelia into a 50 mL flask containing a suitable seed medium (e.g., ISP2 broth). Incubate at 28-30°C with shaking (200 rpm) for 2-3 days.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask (e.g., 1 L) containing a production medium optimized for secondary metabolite production (e.g., a complex medium rich in starch and soybean meal). Incubate under the same conditions for 7-10 days.

  • Extraction of Mycelium: Separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as methanol or acetone.

  • Extraction of Supernatant: Extract the culture supernatant with an immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Diagram 2: Workflow for Fermentation and Extraction

G Inoculum Inoculum Preparation Production Production Culture Inoculum->Production Separation Biomass Separation Production->Separation Mycelial_Extraction Mycelial Extraction Separation->Mycelial_Extraction Supernatant_Extraction Supernatant Extraction Separation->Supernatant_Extraction Concentration Concentration Mycelial_Extraction->Concentration Supernatant_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for fermentation and extraction of Yellamycin B.

Isolation and Purification

The crude extract is a complex mixture of metabolites. Isolating Yellamycin B requires chromatographic techniques.

Protocol 2: Chromatographic Purification of Yellamycin B

  • Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate to methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification: Pool the fractions containing Yellamycin B (identified by a characteristic spot on TLC) and subject them to further purification using techniques such as Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

Structure Elucidation

The structure of the purified Yellamycin B can be determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

The antimicrobial activity of Yellamycin B can be assessed against a panel of clinically relevant bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity

The potential of Yellamycin B as an anticancer agent can be evaluated by testing its cytotoxicity against various cancer cell lines using assays such as the MTT or SRB assay to determine the IC50 value.

Putative Mechanism of Action

Given its polyketide nature, Yellamycin B could exert its biological effects through various mechanisms. Many polyketides are known to inhibit essential cellular processes.[2] Potential targets include:

  • Protein Synthesis: Some polyketides bind to the ribosome and inhibit protein synthesis.

  • DNA Replication and Repair: Certain polyketides can intercalate into DNA or inhibit enzymes involved in DNA metabolism, such as topoisomerases.

  • Cell Wall Biosynthesis: Inhibition of bacterial cell wall synthesis is a common mechanism for antibiotics.

  • Membrane Integrity: Some compounds can disrupt the integrity of cellular membranes.

Further research is needed to elucidate the specific molecular target and mechanism of action of Yellamycin B.

Regulation of Yellamycin B Production

The production of secondary metabolites in Streptomyces is tightly regulated by a complex network of genes and signaling molecules.[11][12] This regulation ensures that these energetically expensive compounds are produced at the appropriate time and under the right conditions.

Diagram 3: Regulatory Network of Secondary Metabolism in Streptomyces

G Nutrient_Limitation Nutrient Limitation (e.g., N, P, C) Global_Regulators Global Regulators (e.g., AfsR, DasR) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Pleiotropic_Regulators Pleiotropic Regulators (e.g., AdpA) Global_Regulators->Pleiotropic_Regulators Cluster_Situatued_Regulators Cluster-Situated Regulators (e.g., SARPs) Pleiotropic_Regulators->Cluster_Situatued_Regulators Yellamycin_B_BGC Yellamycin B Biosynthetic Gene Cluster Cluster_Situatued_Regulators->Yellamycin_B_BGC Activation Yellamycin_B_Production Yellamycin B Production Yellamycin_B_BGC->Yellamycin_B_Production

Caption: Simplified regulatory cascade for secondary metabolite production.

The biosynthesis of Yellamycin B is likely controlled by a hierarchical regulatory network. Environmental cues, such as nutrient limitation, and internal signals related to the growth phase, are sensed by global regulatory proteins. These, in turn, activate a cascade of pleiotropic and pathway-specific regulators (cluster-situated regulators, CSRs), which ultimately switch on the expression of the Yellamycin B biosynthetic gene cluster.

Future Perspectives and Conclusion

Yellamycin B represents an example of the vast, yet underexplored, chemical diversity present in actinobacteria. While our current knowledge of this specific compound is limited, its structural features suggest it holds potential for further investigation. Future research should focus on:

  • Genome Mining and Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster for Yellamycin B will provide definitive insights into its biosynthesis and open avenues for biosynthetic engineering to produce novel analogues.

  • Comprehensive Biological Profiling: A thorough evaluation of the antimicrobial and cytotoxic activities of Yellamycin B is needed to assess its therapeutic potential.

  • Elucidation of the Mechanism of Action: Determining the molecular target of Yellamycin B is crucial for understanding its biological effects and for potential lead optimization.

  • Ecological Studies: Investigating the role of Yellamycin B in the ecology of Streptomyces violaceus will provide a deeper understanding of the function of secondary metabolites in their natural environment.

References

  • Ecological roles and biotechnological potential of antibiotic: Producing microorganisms in diverse environments. (2025). [Source not further specified]
  • Risdian, C., Mozef, T., & Wink, J. (2019). Biosynthesis of Polyketides in Streptomyces. Microorganisms, 7(5), 124. [Link]

  • Vurukonda, S. K., Giovanardi, D., & Stefani, E. (2021). Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens. Frontiers in Plant Science, 12, 712959. [Link]

  • Vess, G. M., & Kinkel, L. L. (2019). Spatial structure increases the benefits of antibiotic production in Streptomyces. Ecology and Evolution, 9(19), 11041–11050. [Link]

  • Ponomareva, L. V., Zhang, Y., Cheema, M. T., Liu, T., Sajid, I., Rohr, J., She, Q. B., Voss, S. R., Thorson, J. S., & Shaaban, K. A. (2021). Biosynthesis of Diverse Type II Polyketide Core Structures in Streptomyces coelicolor M1152. ACS Synthetic Biology, 10(2), 363–375. [Link]

  • Risdian, C., Mozef, T., & Wink, J. (2019). Biosynthesis of Polyketides in Streptomyces. ResearchGate. [Link]

  • Sayeed, M. A., Arman, M., Jahan, I., & Mondol, M. A. M. (2025). Comprehensive Review of a Particularly Intriguing Bacterial Genus, Streptomyces: Traits and Antimicrobial Potential. Journal of Health Science and Medical Research. [Link]

  • Ponomareva, L. V., Zhang, Y., Cheema, M. T., Liu, T., Sajid, I., Rohr, J., She, Q. B., Voss, S. R., Thorson, J. S., & Shaaban, K. A. (2021). Biosynthesis of Diverse Type II Polyketide Core Structures in Streptomyces coelicolor M1152. ResearchGate. [Link]

  • Risdian, C., Mozef, T., & Wink, J. (2019). Biosynthesis of Polyketides in Streptomyces. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 196756, Yellamycin B. PubChem. [Link]

  • Risdian, C. (2018). Biosynthesis of Polyketides in Streptomyces. ResearchGate. [Link]

  • Bibb, M. J. (2013). Molecular Regulation of Antibiotic Biosynthesis in Streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 21–65. [Link]

  • Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2017). The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining. Frontiers in Microbiology, 8, 1269. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Isolation of Yellamycin B from Fermentation Broth

This document provides a detailed protocol for the isolation and purification of Yellamycin B, a polyketide antibiotic, from the fermentation broth of a producing Streptomyces species. The methodologies outlined herein a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the isolation and purification of Yellamycin B, a polyketide antibiotic, from the fermentation broth of a producing Streptomyces species. The methodologies outlined herein are grounded in established principles of natural product chemistry and are designed to guide researchers, scientists, and drug development professionals through a robust and reproducible workflow.

Introduction to Yellamycin B

Yellamycin B is a secondary metabolite belonging to the polyketide class of natural products, known for their diverse and potent biological activities.[1][2] Produced by certain strains of Streptomyces, a genus renowned for its prolific production of antibiotics, Yellamycin B has garnered interest for its potential therapeutic applications.[3][4][5] The successful isolation of Yellamycin B in a pure form is a critical first step for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

The chemical structure of Yellamycin B is C36H48N2O11 with a molecular weight of approximately 684.8 g/mol .[6] This protocol details a multi-step process encompassing fermentation, extraction, purification, and characterization to obtain high-purity Yellamycin B.

Overall Isolation Workflow

The isolation of Yellamycin B is a systematic process that can be visualized as a four-stage workflow. Each stage is critical for the successful recovery of the target compound.

G Fermentation Stage 1: Fermentation Extraction Stage 2: Extraction Fermentation->Extraction Harvested Broth Purification Stage 3: Purification Extraction->Purification Crude Extract Characterization Stage 4: Characterization Purification->Characterization Purified Yellamycin B

Caption: High-level workflow for the isolation of Yellamycin B.

Stage 1: Fermentation for Yellamycin B Production

The production of Yellamycin B begins with the cultivation of the producing Streptomyces strain under optimal conditions to promote the biosynthesis of the target secondary metabolite.

Seed Culture Preparation

A two-stage seed culture is recommended to ensure a healthy and abundant inoculum for the production fermenter.

  • Primary Seed Culture: Aseptically inoculate a single colony of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 50 mL of Tryptone Soy Broth.[7]

  • Incubate at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm.[7]

  • Secondary Seed Culture: Transfer 5 mL of the primary seed culture to a 1 L Erlenmeyer flask containing 200 mL of the same broth.

  • Incubate under the same conditions for another 2 days.

Production Fermentation

The production medium is designed to provide the necessary nutrients for robust growth and secondary metabolite production.

ComponentConcentration (g/L)
Soluble Starch12.0
D-Glucose5.0
Yeast Extract2.0
Tryptone2.0
Corn Steep Liquor7.0
Soybean Powder7.5
K2HPO40.5
MgSO4·7H2O0.5
CaCO32.0
NaCl4.0
pH7.2 - 7.5
This composition is based on a typical medium for Streptomyces fermentation.[7]
  • Inoculate the production fermenter with 5% (v/v) of the secondary seed culture.

  • Carry out the fermentation at 28-30°C for 5-7 days with constant agitation.[7] Monitor the production of Yellamycin B periodically using analytical techniques such as HPLC.

Stage 2: Extraction of Crude Yellamycin B

Following fermentation, the next crucial step is the efficient extraction of Yellamycin B from the culture broth and mycelia.

Separation of Biomass and Supernatant
  • Harvest the fermentation broth and centrifuge at 6,000-10,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.[7][8]

  • Decant and collect the supernatant. The mycelial pellet should be retained for separate extraction.

Solvent Extraction

Yellamycin B, being a moderately polar molecule, can be effectively extracted using organic solvents. Ethyl acetate is a commonly used solvent for the extraction of polyketides from fermentation broths.[9][10]

Extraction from Supernatant:

  • Transfer the supernatant to a large separation funnel.

  • Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 15-30 minutes.[9]

  • Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of Yellamycin B.

  • Pool all the ethyl acetate fractions.

Extraction from Mycelium:

  • To extract any intracellular Yellamycin B, suspend the mycelial pellet in acetone or methanol (1:1 w/v).

  • Sonication can be applied for about 10 minutes to facilitate cell disruption and enhance extraction efficiency.[10]

  • Filter the mixture to separate the cell debris and collect the solvent extract.

  • Repeat the extraction of the mycelial pellet.

  • Combine the solvent extracts.

Concentration of Crude Extract
  • Combine the ethyl acetate extract from the supernatant and the acetone/methanol extract from the mycelium.

  • Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude, viscous residue.[9]

Stage 3: Multi-Step Purification of Yellamycin B

The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is essential to purify Yellamycin B to homogeneity.

Preliminary Fractionation: Solid-Phase Extraction (SPE) or Column Chromatography

A preliminary fractionation step helps to remove highly polar and non-polar impurities.

  • Option A: Resin Adsorption Chromatography: Use a non-polar adsorbent resin like Amberlite XAD-16.[10][11]

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the dissolved extract onto a pre-conditioned XAD-16 column.

    • Wash the column with water to remove polar impurities.

    • Elute the adsorbed compounds with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 100% methanol).

    • Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing Yellamycin B.

  • Option B: Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate and then to methanol.[12][13]

    • Collect and analyze the fractions as described above.

Intermediate Purification: Size-Exclusion Chromatography

Size-exclusion chromatography using Sephadex LH-20 is an effective method for separating compounds based on their molecular size and for removing pigments and other impurities.[1][2]

  • Pool and concentrate the Yellamycin B-containing fractions from the previous step.

  • Dissolve the concentrated fraction in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with methanol at a constant flow rate.

  • Collect fractions and monitor by TLC or HPLC to identify those containing Yellamycin B.

Final Purification: Preparative Reversed-Phase HPLC (RP-HPLC)

The final step in achieving high-purity Yellamycin B is preparative RP-HPLC.

ParameterRecommended Setting
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% Formic Acid or Acetonitrile with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile
Gradient A linear gradient from 30% to 100% B over 40 minutes
Flow Rate 10-15 mL/min
Detection UV at 254 nm and 280 nm
These parameters are a starting point and may require optimization.[7]
  • Pool and concentrate the fractions from the Sephadex LH-20 column.

  • Dissolve the sample in a small volume of the initial mobile phase.

  • Inject the sample onto the preparative RP-HPLC system.

  • Collect the peak corresponding to Yellamycin B based on its retention time, which should be determined from prior analytical HPLC runs.

  • Analyze the purity of the collected peak by analytical HPLC. Pool the pure fractions.

Stage 4: Crystallization and Structural Verification

Crystallization of Purified Yellamycin B

Crystallization is an excellent final purification step and provides material suitable for X-ray crystallography.[14][15]

  • Slow Evaporation Method:

    • Dissolve the purified Yellamycin B in a suitable solvent in which it is sparingly soluble (e.g., a mixture of methanol and water, or ethyl acetate and hexane).[16][17]

    • The solution should be near saturation.[17]

    • Cover the vial with a perforated cap or aluminum foil with small holes to allow for slow evaporation of the solvent.[17][18]

    • Leave the vial undisturbed in a cool, vibration-free environment. Crystals should form over several days to weeks.[16][17]

  • Vapor Diffusion Method:

    • Dissolve the purified Yellamycin B in a good solvent (e.g., methanol).

    • Place this solution in a small open vial.

    • Place the small vial inside a larger sealed container that contains a poor solvent (a solvent in which Yellamycin B is insoluble, e.g., hexane).

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of Yellamycin B and inducing crystallization.[17]

Structural Characterization and Verification

The identity and structure of the isolated Yellamycin B must be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact molecular weight and elemental composition, confirming the molecular formula C36H48N2O11.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is required for unambiguous structure elucidation.[20][21][22][23]

    • 1H NMR: Provides information on the proton environment.

    • 13C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.[19]

Concluding Remarks

This protocol provides a robust framework for the successful isolation and purification of Yellamycin B from a Streptomyces fermentation broth. The specific parameters for chromatography and crystallization may require optimization depending on the specific Streptomyces strain and fermentation conditions. Adherence to these detailed steps, coupled with careful analytical monitoring throughout the process, will enable researchers to obtain high-purity Yellamycin B for further scientific investigation.

References

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  • Study on the Secondary Metabolites from a Plant- Derived Streptomyces SP. D-154.
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  • (2014, December 6). Bioactive Secondary Metabolites from Terrestrial Streptomyces baarnensis MH4.
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  • PubMed. [The fermentation, isolation and physico-chemical properties of youlemycin].
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  • ResearchGate. Structure Elucidation of Antibiotics by NMR Spectroscopy | Request PDF.
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  • PubMed. (2012, September 11). Antibiotics produced by Streptomyces.
  • PubMed. Structure Elucidation of Antibiotics by Nmr Spectroscopy.
  • PMC. Streptomyces: The biofactory of secondary metabolites.
  • Frontiers. (2018, December 18). Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic.
  • Hypha Discovery.
  • PubChem. (2E,4E,6Z,8E,10E,12R,13R,14E)-13-Hydroxy-N-((1S) - PubChem.
  • PubChem. Skyllamycin B | C74H92N12O20 | CID 102128354.
  • MDPI. (2022, July 1). Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective.
  • ResearchGate. Elaiomycin ( 1 ) structure and 2D-NMR connectivities.
  • PubChem - NIH. Elaiomycin B -.
  • Benchchem. Myxalamid B: A Technical Guide to its Chemical Structure and Biological Properties.
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Application

Application Note &amp; Protocol: Optimized HPLC Methods for Yellamycin B Purification

Abstract: This document provides a comprehensive guide and detailed protocols for the purification of Yellamycin B, an angucycline-type antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodology is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide and detailed protocols for the purification of Yellamycin B, an angucycline-type antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodology is built upon the principles of Reversed-Phase (RP) HPLC, detailing a systematic approach from initial sample preparation to final purity assessment. We explain the rationale behind critical parameter selection, including stationary phase, mobile phase composition, and gradient optimization, to ensure researchers, scientists, and drug development professionals can achieve high-purity Yellamycin B for downstream applications.

Introduction and Purification Rationale

Yellamycin B is an angucycline antibiotic with a complex polyketide structure.[1] Like many natural products isolated from fermentation broths, crude extracts containing Yellamycin B are complex mixtures of related congeners, media components, and secondary metabolites.[2][3] Achieving high purity is paramount for accurate bioactivity screening, structural elucidation, and preclinical development.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for purifying moderately polar to non-polar compounds like Yellamycin B.[4][5][6] Its high resolving power, reproducibility, and scalability make it an ideal platform. This guide focuses on developing a robust RP-HPLC method that separates Yellamycin B from its closely related impurities.

Physicochemical Properties of Yellamycin B

A successful purification strategy begins with understanding the target molecule.

PropertyValueSource
Molecular Formula C₃₆H₄₈N₂O₁₁PubChem[1]
Molecular Weight 684.8 g/mol PubChem[1]
Polarity Moderately Polar / HydrophobicInferred from structure
Key Structural Features Tetracene-dione core, two aminosugar moietiesPubChem[1]

The presence of a large hydrophobic core and polar sugar groups gives Yellamycin B amphipathic character, which is key to its retention behavior in RP-HPLC.

The Principle of Reversed-Phase HPLC for Yellamycin B

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[7] The fundamental principle is the partitioning of the analyte between these two phases.

  • Stationary Phase: Typically silica particles chemically bonded with alkyl chains, such as C18 (octadecylsilane).[8]

  • Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile or methanol).[7]

Hydrophobic molecules, like the core of Yellamycin B, will have a stronger affinity for the non-polar C18 stationary phase and will be retained longer. Increasing the proportion of the organic solvent in the mobile phase decreases its polarity, which reduces the analyte's retention and causes it to elute from the column.[4][7]

Systematic HPLC Method Development

A structured, multi-step approach is crucial for developing an efficient and robust purification method. The process involves selecting the right column and mobile phase, followed by optimizing the elution conditions to maximize resolution.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Phase 1: Preparation & Scouting cluster_dev Phase 2: Method Optimization cluster_final Phase 3: Finalization SamplePrep Sample Preparation (SPE Cleanup) ScoutingRun Initial Scouting Run (Broad Gradient) SamplePrep->ScoutingRun Load Sample ColumnSelect Column Selection (C18 vs. Phenyl-Hexyl) ScoutingRun->ColumnSelect Evaluate Peak Shape & Initial Separation MobilePhase Mobile Phase Tuning (ACN vs. MeOH, pH/Additives) ColumnSelect->MobilePhase Select Best Stationary Phase GradientOpt Gradient Optimization (Slope & Time) MobilePhase->GradientOpt Fine-tune Selectivity FinalProtocol Final Optimized Protocol GradientOpt->FinalProtocol Lock Parameters PurityCheck Purity Verification (Analytical HPLC, MS) FinalProtocol->PurityCheck Collect Fractions

Caption: Systematic workflow for HPLC method optimization.

Protocol 1: Sample Preparation from Fermentation Broth

Objective: To extract and partially purify Yellamycin B from a fermentation broth, making it suitable for HPLC injection. Crude broths contain cells, proteins, and salts that must be removed.[2][9]

Materials:

  • Fermentation broth containing Yellamycin B

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure water

  • 0.45 µm syringe filters

Methodology:

  • Liquid-Liquid Extraction:

    • Adjust the pH of the fermentation broth to ~8.0 to ensure Yellamycin B is in its neutral form.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Pool the organic layers and evaporate to dryness under reduced pressure (rotary evaporator).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Rationale: SPE is a critical step to remove highly polar and non-polar contaminants, concentrating the analytes of interest.[10]

    • Conditioning: Condition a C18 SPE cartridge by washing with 3-5 mL of methanol, followed by 3-5 mL of ultrapure water.

    • Loading: Re-dissolve the dried extract in a minimal amount of 5-10% aqueous methanol and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3-5 mL of 20% aqueous methanol to remove highly polar impurities.

    • Elution: Elute Yellamycin B and related compounds with 3-5 mL of 90-100% methanol.

    • Final Step: Dry the eluate under a stream of nitrogen. Reconstitute the sample in the initial mobile phase (e.g., 20% acetonitrile in water) for HPLC injection. Filter through a 0.45 µm syringe filter before use.

Protocol 2: HPLC Method Development and Optimization

Objective: To systematically develop an optimized gradient HPLC method for the purification of Yellamycin B.

Instrumentation & Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Recommended Column: A C18 reversed-phase column is the standard choice for compounds of this nature.[5][8][11]

    • Starting Point: C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

Mobile Phase Selection:

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). ACN often provides better peak shape and lower backpressure.[7]

  • Additive: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in both phases.

    • Rationale: Acidic additives are crucial for good peak shape.[13][14] They protonate acidic silanols on the silica backbone, reducing peak tailing, and ensure that amine-containing molecules like Yellamycin B are consistently protonated.

Step-by-Step Optimization:
  • Initial Scouting Run:

    • Purpose: To determine the approximate elution conditions for Yellamycin B.

    • Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 230 nm (based on typical antibiotic UV absorbance) and a secondary wavelength if the chromophore is known.

      • Gradient: A fast, broad linear gradient (e.g., 5% to 95% B over 20 minutes).[15]

    • Analysis: Observe the retention time of the major peaks. This provides a window of organic solvent concentration where the compounds of interest elute.

  • Gradient Optimization:

    • Rationale: A shallow gradient around the elution point of the target compound will improve the resolution between closely eluting peaks.[16][17]

    • Strategy: Based on the scouting run, if Yellamycin B elutes at (for example) 60% B, design a new, shallower gradient focused on that region.

    • The relationship between gradient parameters and separation is key to successful optimization.

    Gradient_Logic Goal Goal: Improve Resolution Shallow Shallow Gradient (e.g., 40-60% in 20 min) Goal->Shallow Choose Steep Steep Gradient (e.g., 5-95% in 10 min) FastRun Fast Run Time Steep->FastRun LowRes Low Resolution Steep->LowRes SlowRun Slower Run Time Shallow->SlowRun HighRes High Resolution Shallow->HighRes

    Caption: The trade-off between gradient slope, speed, and resolution.

  • Final Optimized Protocol (Example):

    • The following table represents a hypothetical but realistic optimized method derived from the development process.

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for hydrophobic molecules.[5][8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape.[13][18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficient elution of hydrophobic compounds.[7]
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Column Temp. 40 °CReduces viscosity and can improve peak efficiency.
Injection Vol. 20 µLStandard volume for analytical runs.
Detection PDA at 230 nmCommon wavelength for antibiotic detection.
Gradient Program See Table BelowOptimized for resolving Yellamycin B from impurities.

Optimized Gradient Program:

Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Curve
0.08020Linear
5.08020Linear
25.04555Linear
27.0595Linear
30.0595Linear
31.08020Linear
35.08020Linear

This program includes an initial isocratic hold, a shallow gradient for separation, a steep wash step to clean the column, and a re-equilibration step.[15]

Purity Assessment

After purification and fraction collection, it is essential to verify the purity of the isolated Yellamycin B.

  • Analytical HPLC: Inject a small amount of the collected fraction onto the same HPLC system using the optimized method. A single, sharp, symmetrical peak indicates high purity.

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the compound in the purified fraction. The expected mass for Yellamycin B ([M+H]⁺) should be approximately 685.33 g/mol .

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography.
  • PubChem. Yellamycin B. National Institutes of Health.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PMC. Simultaneous solid–liquid separation and primary purification of clavulanic acid from fermentation broth of Streptomyces clavuligerus using salting‐out extraction system.
  • Biotage. Reversed-Phase Flash Purification.
  • Wikipedia. Reversed-phase chromatography.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • ResearchGate. (2010, January). Separation, purification and structure identification of the antitumor antibiotic component from fermentation broth of a new micromonospora C-3509.
  • PubMed. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC.
  • MDPI. (2018, September 12). Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1.
  • SpringerLink. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue.
  • PubMed. (2023, April 26). Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification.
  • GEA. Antibiotics.
  • Journal of Young Investigators. (2017, June 1). Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography.
  • Hindawi. (2023, April 7). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method.
  • SIELC Technologies. HPLC Method for Analysis of Amphotericin B on Primesep 100 Column.
  • ResearchGate. (2023, April 7). The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method.

Sources

Method

Application Note &amp; Protocols: A Proposed Total Synthesis of Yellamycin B

Abstract: Yellamycin B is a complex glycosidic natural product isolated from Streptomyces violaceus. Its structure features a partially saturated tetracyclic aglycone linked to two deoxydiamino sugar moieties, presenting...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Yellamycin B is a complex glycosidic natural product isolated from Streptomyces violaceus. Its structure features a partially saturated tetracyclic aglycone linked to two deoxydiamino sugar moieties, presenting a formidable challenge for chemical synthesis. To date, a total synthesis of Yellamycin B has not been reported in the peer-reviewed literature. This guide, therefore, provides a comprehensive, expert-driven proposal for a potential total synthesis pathway. By analyzing the molecule's key structural features, we outline a plausible retrosynthetic analysis, propose strategies for the stereocontrolled synthesis of the aglycone and aminosugar fragments, and detail methodologies for the crucial glycosidic coupling. This document is intended to serve as a strategic blueprint and technical resource for researchers aiming to tackle the synthesis of Yellamycin B and its derivatives for future drug discovery and development efforts.

Introduction and Strategic Overview

Yellamycin B is an architecturally complex natural product belonging to the broader family of aromatic polyketides, which includes clinically significant antibiotics and anticancer agents like the anthracyclines.[1] The core structure consists of a 9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione aglycone. This tetracyclic system is adorned with two identical aminosugar units, identified from its IUPAC name as 4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl moieties, attached via O-glycosidic linkages at positions C7 and C10.[2]

The synthetic challenge is multifaceted, encompassing:

  • Construction of the sterically congested and highly functionalized tetracyclic core.

  • Stereoselective synthesis of the 2,3,6-trideoxy-4-dimethylamino hexopyranose units. The absolute and relative stereochemistry of the natural product is not fully defined in public databases, adding a layer of complexity to the synthetic design.[2]

  • Diastereoselective formation of two C-O glycosidic bonds onto the complex aglycone, a step often plagued by issues of reactivity and selectivity.[3]

This guide proposes a convergent synthetic strategy, a common and effective approach for molecules of this complexity. The core logic involves the independent synthesis of the aglycone and the aminosugar, followed by their strategic coupling and final functional group manipulation.

Proposed Retrosynthetic Analysis

A convergent retrosynthesis is the most logical approach to deconstruct Yellamycin B into manageable subunits. The primary disconnections are the two glycosidic bonds, followed by the strategic disassembly of the tetracyclic aglycone.

G target Yellamycin B aglycone Yellamycin Aglycone target->aglycone Glycosidic Bond Disconnection (x2) sugar Aminosugar Donor (2 units) target->sugar aglycone_precursor Diarylacetylene Precursor aglycone->aglycone_precursor Intramolecular Dehydro Diels-Alder (IDDA) Disconnection sugar_precursor L-Rhamnose sugar->sugar_precursor Functional Group Interconversion ring_A Functionalized Phthalide (A-Ring Fragment) aglycone_precursor->ring_A Sonogashira Coupling Disconnection ring_D Functionalized Aryl Halide (D-Ring Fragment) aglycone_precursor->ring_D

Caption: Proposed Retrosynthetic pathway for Yellamycin B.

This analysis breaks the synthesis into three primary objectives:

  • Synthesis of the Aminosugar Donor: A stereocontrolled route to a protected 2,3,6-trideoxy-4-dimethylamino hexopyranose, activated for glycosylation (e.g., as a trichloroacetimidate or glycosyl fluoride).

  • Synthesis of the Yellamycin Aglycone: Construction of the tetracyclic core via a modern cyclization strategy.

  • Fragment Coupling and End-Game: Stereoselective glycosylation followed by global deprotection.

Synthesis of Key Fragments

The Aminosugar Moiety

The aminosugar of Yellamycin B is a 2,3,6-trideoxy-4-dimethylaminohexose. This class of sugars, which includes daunosamine and its diastereomers, are common constituents of anthracycline antibiotics.[4] A plausible synthesis can commence from commercially available L-rhamnose, leveraging its inherent chirality.

The key transformations would include:

  • Protection of hydroxyl groups (e.g., as benzyl ethers or acetals).

  • Radical deoxygenation at C-2 (e.g., Barton-McCombie reaction).

  • Introduction of the C4-amino group with stereocontrol. This can be achieved by oxidation of the C4-hydroxyl to a ketone, followed by stereoselective reductive amination or formation of an oxime and subsequent reduction. The dimethylamino group can be installed via reductive amination with formaldehyde and a reducing agent.

  • Activation of the anomeric center as a suitable glycosyl donor, such as a trichloroacetimidate.

The Tetracyclic Aglycone

The synthesis of complex polycyclic aromatic cores is a well-explored area of organic chemistry. For the Yellamycin aglycone, an Intramolecular Dehydro Diels-Alder (IDDA) reaction presents a powerful and convergent strategy for forming the central B and C rings simultaneously.[5][6][7] This approach offers significant advantages in rapidly building molecular complexity.

The proposed sequence is as follows:

  • Fragment Synthesis: Prepare two key aromatic fragments: a functionalized phthalide derivative (A-ring precursor) and a protected, functionalized aryl halide (D-ring precursor).

  • Fragment Coupling: Couple these two fragments using a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, to generate a diarylacetylene intermediate.

  • IDDA Cyclization: Subject the diarylacetylene to thermal or transition-metal-catalyzed conditions to trigger the IDDA reaction, forming the tetracyclic core in a single step.[7]

  • Functionalization: Subsequent steps would involve tailoring the oxidation state and functional groups of the core to match the aglycone of Yellamycin B.

G start A-Ring Fragment + D-Ring Fragment step1 Sonogashira Coupling start->step1 intermediate Diarylacetylene Precursor step1->intermediate step2 IDDA Cyclization intermediate->step2 core Tetracyclic Core step2->core step3 Functional Group Manipulation core->step3 aglycone Yellamycin Aglycone step3->aglycone

Caption: Proposed forward synthesis of the Yellamycin aglycone.

Key Methodologies and Illustrative Protocols

The following protocols are illustrative examples for key reaction types proposed in this synthesis. They are adapted from literature precedents on similar molecular systems and should be optimized for the specific substrates in the Yellamycin B synthesis.

Protocol 1: Activation of Aminosugar as a Trichloroacetimidate Donor (Illustrative)

This protocol describes the conversion of a protected aminosugar hemiacetal to a glycosyl trichloroacetimidate, a highly effective glycosyl donor.

Materials:

  • Protected Aminosugar (1.0 eq)

  • Trichloroacetonitrile (10 eq)

  • Dichloromethane (DCM), anhydrous

  • 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the protected aminosugar in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add trichloroacetonitrile to the solution, followed by the dropwise addition of DBU.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of acetic acid.

  • Filter the mixture through a pad of Celite and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the glycosyl trichloroacetimidate donor. The product is often a mixture of α/β anomers.

Causality: DBU acts as a non-nucleophilic base to deprotonate the anomeric hydroxyl group, which then attacks the electrophilic carbon of trichloroacetonitrile. The resulting imidate is an excellent leaving group upon activation with a Lewis acid in the subsequent glycosylation step.[4]

Protocol 2: Stereoselective O-Glycosylation (Illustrative)

This protocol outlines a general procedure for the Lewis acid-promoted glycosylation of an aglycone with a trichloroacetimidate donor.

Materials:

  • Yellamycin Aglycone Precursor (protected, 1.0 eq)

  • Aminosugar Trichloroacetimidate Donor (1.5 eq per hydroxyl group)

  • DCM or Diethyl Ether, anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 eq)

  • Activated molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the protected aglycone and activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -40 °C (acetonitrile/dry ice bath).

  • In a separate flask, dissolve the aminosugar donor in anhydrous DCM and add it to the aglycone mixture via cannula.

  • Add TMSOTf dropwise to the reaction mixture.

  • Stir the reaction at -40 °C for 1-3 hours, monitoring carefully by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, filter through Celite, and wash with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the glycosylated product.

Causality and Challenges: TMSOTf is a powerful Lewis acid that activates the imidate donor, facilitating its departure and the formation of an oxocarbenium ion intermediate. The stereochemical outcome is highly dependent on the protecting groups on the sugar (neighboring group participation), the solvent, and the specific stereoelectronics of the aglycone acceptor.[8][9] For a complex aglycone like Yellamycin's, significant optimization of the Lewis acid, temperature, and solvent would be required to achieve the desired stereoselectivity for both glycosylation events.

Data and Strategy Summary

The successful synthesis of Yellamycin B hinges on overcoming several key challenges. The table below summarizes these challenges and proposes literature-supported solutions.

Synthetic Challenge Proposed Strategy / Solution Rationale & Key References
Aglycone Synthesis Intramolecular Dehydro Diels-Alder (IDDA) reaction.Rapidly builds the tetracyclic core from simpler, coupled fragments, maximizing convergence.[5][7]
Aminosugar Stereocontrol Synthesis from chiral pool (e.g., L-rhamnose) with substrate-controlled reductions.Leverages existing stereocenters to establish new ones, a reliable strategy for sugar synthesis.[4][10]
Glycosylation Stereoselectivity Use of highly reactive donors (trichloroacetimidates, glycosyl phosphates) with careful tuning of Lewis acid and temperature.The choice of donor and activator is critical for coupling complex fragments where steric hindrance is high.[3][11][12]
Protecting Group Strategy Orthogonal protecting groups: Benzyl ethers for stable protection, silyl ethers for hydroxyls of varying reactivity, and Fmoc/Boc for amines.Allows for selective deprotection at different stages of the synthesis, crucial for the end-game.
Synthesis of Derivatives Modify the A-ring or D-ring fragments prior to IDDA. Synthesize alternative aminosugar donors.The convergent nature of the proposed route is ideal for late-stage diversification to generate analogues for SAR studies.

Conclusion and Future Outlook

The total synthesis of Yellamycin B represents a significant undertaking that pushes the boundaries of modern synthetic chemistry. The proposed convergent strategy, centered on a powerful IDDA cyclization for the aglycone and a chiral-pool approach for the aminosugar, provides a robust and flexible framework for achieving this goal. The successful execution of this pathway would not only provide access to Yellamycin B for detailed biological evaluation but also enable the synthesis of novel derivatives. Such analogues could be used to probe the molecule's mechanism of action and potentially lead to the development of new therapeutic agents with improved potency and pharmacological profiles. The protocols and strategies outlined herein serve as a foundational guide for initiating such an ambitious and rewarding research program.

References

  • Rodríguez, D., et al. (2003). Synthesis of the Tetracyclic Core of Anthracycline Antibiotics by an Intramolecular Dehydro Diels−Alder Approach. Organic Letters, 5(17), 3119-3121. [Link]

  • Rodríguez, D., et al. (2003). Synthesis of the Tetracyclic Core of Anthracycline Antibiotics by an Intramolecular Dehydro Diels−Alder Approach. ACS Publications.[Link]

  • Domínguez, D., et al. (2003). Synthesis of the tetracyclic core of anthracycline antibiotics by an intramolecular dehydro Diels-Alder approach. PubMed.[Link]

  • Perera, D., & Bennett, C. S. (2020). Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products. University of South Florida Scholar Commons.[Link]

  • Wang, L., et al. (2022). Tetracycline natural products: discovery, biosynthesis and engineering. Chinese Journal of Natural Medicines, 20(8), 561-573. [Link]

  • Das, A., & Kumar, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 917397. [Link]

  • Donaghy, K. E. (2020). Stereoselective Glycosylation: Mechanistic Insights and Applications. University of British Columbia.[Link]

  • Yang, Y., & Yu, B. (2015). O-Glycosylation methods in the total synthesis of complex natural glycosides. Natural Product Reports, 32(9), 1331-1355. [Link]

  • Kirschning, A., et al. (2000). A short and efficient transformation of rhamnose into activated daunosamine, acosamine, ristosamine and epi-daunosamine derivatives, and synthesis of an anthracycline antibiotic acosaminyl-epsilon-iso-rhodomycinone. Carbohydrate Research, 329(4), 861-872. [Link]

  • Wu, Y. K., & Yu, B. (2019). Recent Developments in Stereoselective Chemical Glycosylation. ACS Omega, 4(1), 48-57. [Link]

  • National Center for Biotechnology Information (n.d.). Yellamycin B. PubChem Compound Database. Retrieved from [Link]

  • Rodríguez, D., et al. (2003). Collection - Synthesis of the Tetracyclic Core of Anthracycline Antibiotics by an Intramolecular Dehydro Diels−Alder Approach. Figshare.[Link]

  • Brandstetter, T., & Samadi, A. (1993). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1, (11), 1233-1239. [Link]

Sources

Application

Application Notes and Protocols: Preparation of Yellamycin B Stock Solutions for In Vitro Assays

Introduction: The Importance of Reliable Stock Solutions in Drug Discovery Yellamycin B, a compound with the molecular formula C36H48N2O11 and a molecular weight of 684.8 g/mol , represents a molecule of interest for in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Reliable Stock Solutions in Drug Discovery

Yellamycin B, a compound with the molecular formula C36H48N2O11 and a molecular weight of 684.8 g/mol , represents a molecule of interest for in vitro biological screening.[1] The integrity of any in vitro assay is fundamentally dependent on the accurate and consistent preparation of test compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing Yellamycin B stock solutions. In the absence of specific solubility and stability data in the public domain, this document outlines a systematic approach to solvent selection, solution preparation, and storage, ensuring the reliability and reproducibility of your experimental results.

The principles discussed herein are grounded in established laboratory practices for handling novel or poorly characterized small molecules for biological assays. The causality behind each procedural step is explained to empower the researcher with the knowledge to make informed decisions and troubleshoot potential issues.

Core Principles: Ensuring the Fidelity of Your Yellamycin B Stock

  • Solubility : The choice of solvent is critical and is dictated by the physicochemical properties of the compound.[2] Common solvents for in vitro screening include dimethyl sulfoxide (DMSO), ethanol, and sterile water. The goal is to achieve complete dissolution of the compound at a desired high concentration without compromising its chemical integrity.

  • Stability : The chemical stability of Yellamycin B in solution will determine its shelf-life and the appropriate storage conditions. Factors that can affect stability include the solvent itself, temperature, light exposure, and pH.[3]

  • Accurate Concentration : Precise weighing of the compound and accurate volume measurements are fundamental to achieving the target stock concentration. This ensures dose-response relationships are accurately determined in downstream assays.

Materials and Reagents

  • Yellamycin B (solid powder)

  • High-purity solvents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol (EtOH), absolute, molecular biology grade

    • Sterile, deionized, and filtered water (H₂O)

  • Microcentrifuge tubes (sterile, polypropylene)

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath or probe)

Experimental Workflow for Yellamycin B Stock Solution Preparation

The following workflow is designed to guide the user through a systematic process, from initial solubility testing to the preparation and storage of a validated stock solution.

Workflow cluster_prep Phase 1: Preparation & Safety cluster_solubility Phase 2: Solubility Determination cluster_stock Phase 3: Stock Solution Preparation cluster_storage Phase 4: Aliquoting & Storage start Start: Obtain Yellamycin B Powder safety Review Safety Data Sheet (SDS) start->safety weigh Accurately weigh a small amount (e.g., 1-5 mg) safety->weigh test_dmso Test Solubility in DMSO weigh->test_dmso test_etoh Test Solubility in Ethanol weigh->test_etoh test_water Test Solubility in Water weigh->test_water decision Select Optimal Solvent test_dmso->decision test_etoh->decision test_water->decision calc Calculate required solvent volume for target concentration decision->calc dissolve Add solvent and facilitate dissolution (vortex, sonicate) calc->dissolve observe Visually inspect for complete dissolution dissolve->observe filter Optional: Sterile filter (0.22 µm) observe->filter aliquot Aliquot into single-use volumes filter->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end End: Ready for use in assays store->end

Caption: Workflow for Yellamycin B Stock Solution Preparation.

Protocol 1: Small-Scale Solubility Testing

Rationale: Before committing the bulk of your valuable compound, it is prudent to determine its solubility in a small-scale test. This will inform the choice of the most appropriate solvent for your high-concentration stock solution.

Procedure:

  • Accurately weigh approximately 1 mg of Yellamycin B into three separate sterile microcentrifuge tubes.

  • Tube 1 (DMSO): Add a small, precise volume of DMSO (e.g., 10 µL) to the first tube. Vortex vigorously for 1-2 minutes. Observe for dissolution. If the solid does not dissolve, add another 10 µL of DMSO and repeat the process. Continue this stepwise addition until the compound is fully dissolved or it becomes apparent that it is poorly soluble. Record the total volume of solvent used.

  • Tube 2 (Ethanol): Repeat step 2 using absolute ethanol.

  • Tube 3 (Water): Repeat step 2 using sterile water.

  • Analysis: Based on the volume of solvent required to dissolve the 1 mg of Yellamycin B, calculate the approximate solubility in each solvent (in mg/mL or mM). Select the solvent that provides the highest solubility and is compatible with your in vitro assay system. DMSO is a common first choice for many organic molecules due to its high solubilizing power.[4]

Table 1: Solubility Test Log

SolventAmount of Yellamycin B (mg)Volume of Solvent to Dissolve (µL)Approximate Solubility (mg/mL)Observations (e.g., color, precipitate)
DMSO1
Ethanol1
Water1

Protocol 2: Preparation of a 10 mM Yellamycin B Stock Solution in DMSO

Rationale: This protocol assumes that DMSO was determined to be the optimal solvent from the solubility test. A stock concentration of 10 mM is standard for many screening campaigns, allowing for a wide range of final assay concentrations with minimal solvent carryover.

Calculations:

  • Molecular Weight (MW) of Yellamycin B: 684.8 g/mol [1]

  • To make a 10 mM solution (which is 0.01 mol/L):

    • You need 0.01 moles per liter of solvent.

    • This is equivalent to 6.848 g per liter, or 6.848 mg per mL.

  • To calculate the volume of DMSO to add to a specific mass of Yellamycin B:

    • Volume (mL) = Mass (mg) / 6.848 (mg/mL)

Procedure:

  • Accurately weigh a desired amount of Yellamycin B (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Based on the calculation above, determine the required volume of DMSO. For 5 mg of Yellamycin B:

    • Volume (mL) = 5 mg / 6.848 mg/mL = 0.730 mL or 730 µL.

  • Add the calculated volume of cell culture-grade DMSO to the tube containing the Yellamycin B.

  • Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light. For many antibiotics, storage at lower temperatures is recommended to maintain stability.[5]

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of the compound.

  • Avoid Contamination: Use sterile tubes, pipette tips, and aseptic techniques throughout the process.

  • Freeze-Thaw Cycles: Minimize the number of times the stock solution is thawed and refrozen. The use of single-use aliquots is strongly recommended.

  • Working Solutions: When preparing working solutions for your assays, dilute the stock solution in the appropriate cell culture medium or assay buffer. Be mindful of the final solvent concentration in your assay, as high concentrations of DMSO or ethanol can be toxic to cells.[4]

  • Stability Over Time: For long-term studies, it is advisable to periodically check the integrity of your stock solution. This can be done by comparing the biological activity of an older stock to a freshly prepared one.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent; poor solubility.Add more solvent in a stepwise manner. If solubility is still an issue, consider a different solvent or a lower stock concentration. Gentle warming or sonication may also help.
Precipitate forms upon dilution in aqueous buffer Compound is "crashing out" of solution.Lower the final concentration in the assay. Prepare an intermediate dilution in a solvent/buffer mixture.
Inconsistent assay results Stock solution degradation; inaccurate pipetting.Prepare fresh stock solution. Use calibrated pipettes. Ensure complete thawing and mixing of the stock before use.

Conclusion

The preparation of a high-quality stock solution of Yellamycin B is a critical first step for obtaining reliable and reproducible data in in vitro assays. By following the systematic approach outlined in this application note—from empirical solubility testing to careful preparation and storage—researchers can have confidence in the integrity of their test compound. Always remember that for compounds with limited available data, a meticulous and well-documented protocol is your best assurance of experimental success.

References

  • Why not make all antibiotic stock solutions with Ethanol or DMSO instead of pure water? (2024). Reddit. Available at: [Link]

  • Barco, L. D., et al. (2018). Evaluation of the stability of Polymyxin B in saline and glucose solutions using LC-MS/MS. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available at: [Link]

  • Yellamycin B . PubChem. National Institutes of Health. Available at: [Link]

  • Kovács, R., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Pharmaceuticals, 17(6), 754. Available at: [Link]

  • Orwa, J. A., et al. (2002). Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 203-212. Available at: [Link]

  • He, J., et al. (2010). Stability of polymyxin B sulfate diluted in 0.9% sodium chloride injection and stored at 4 or 25 degrees C. American Journal of Health-System Pharmacy, 67(14), 1191-1194. Available at: [Link]

  • Galvão, L. C. C., et al. (2014). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. PLoS One, 9(1), e85458. Available at: [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for Yellamycin B Structural Analysis

Executive Summary & Scientific Rationale Yellamycin B (PubChem CID: 196756) is a complex glycosylated anthracycline-like antibiotic isolated from Streptomyces violaceus.[1] Its core structure features a tetracene-5,12-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Yellamycin B (PubChem CID: 196756) is a complex glycosylated anthracycline-like antibiotic isolated from Streptomyces violaceus.[1] Its core structure features a tetracene-5,12-dione scaffold substituted with specific amino-sugars (dimethylamino-hexopyranosyl moieties).[1]

Structural analysis of Yellamycin B is critical for two reasons:

  • Stereochemical Validation: Determining the absolute configuration of the glycosidic linkages and the aglycone core.

  • Mechanism of Action: Like other anthracyclines (e.g., Doxorubicin), Yellamycin B likely functions via DNA intercalation. High-resolution crystal structures are required to map specific hydrogen bonding networks and van der Waals contacts that drive its biological potency.[1]

This guide moves beyond basic "jar-and-solvent" methods, employing rational solvent screening and macromolecular co-crystallization to overcome the amphiphilic challenges inherent to glycosylated polyketides.[1]

Pre-Crystallization Characterization (Quality Control)

Before attempting crystallization, the sample must meet rigorous purity standards. Anthracyclines are prone to oxidation and deglycosylation.

Purity Profiling[1][2]
  • HPLC Requirement: >98% purity. Impurities (e.g., Yellamycin A or aglycone byproducts) act as lattice poisons.

  • Mass Spectrometry: Verify

    
     684.8 
    
    
    
    .
  • Solubility Profiling: Yellamycin B is amphiphilic.

    • Soluble: Chloroform (

      
      ), Methanol (
      
      
      
      ), DMSO, Dimethylformamide (DMF).[1]
    • Sparingly Soluble: Water, Ethanol.[2]

    • Insoluble: Hexane, Diethyl Ether (Good antisolvents).

Sample Preparation Protocol
  • Lyophilization: Ensure the sample is a dry powder, free of residual extraction solvents.

  • Filtration: Dissolve the sample in the primary solvent and filter through a 0.22 µm PTFE membrane . This removes dust and amorphous aggregates that induce precipitous nucleation rather than crystal growth.

Crystallization Protocols

We will employ two distinct strategies: Small Molecule Crystallization (for the drug alone) and Co-Crystallization (Drug-DNA complex).[1]

Strategy A: Small Molecule Vapor Diffusion (Sitting Drop)

This method controls the rate of supersaturation, allowing the amphiphilic drug to order itself slowly.

Mechanism: The volatile antisolvent (reservoir) diffuses into the drop containing the drug + solvent, slowly increasing polarity and reducing solubility.

Experimental Setup
  • Plate Type: 24-well Cryschem plate (Sitting Drop).[1]

  • Temperature: 18°C (Darkness is crucial; anthracyclines are photosensitive).[1]

Protocol Steps:

  • Stock Solution: Dissolve Yellamycin B at 10 mg/mL in Chloroform (

    
    ) or Methanol (
    
    
    
    ).
  • Reservoir Preparation: Add 500 µL of antisolvent to the reservoir.

  • Drop Setup: Mix 2 µL of Stock Solution + 2 µL of Reservoir solution on the sitting post.

  • Seal: Use clear crystallographic tape. Ensure an airtight seal.

Table 1: Recommended Solvent Systems for Yellamycin B

ConditionSolvent (Drop)Antisolvent (Reservoir)Rationale
System 1 ChloroformHexaneClassic organic phase separation.[1] Slow diffusion.
System 2 MethanolDiethyl EtherHigh volatility; rapid nucleation. Good for initial hits.
System 3 DMSOWater"Salting out" effect. Requires weeks for equilibration.
System 4 AcetonePentaneLow temperature (4°C) compatible.[1]
Strategy B: DNA Co-Crystallization (The "Gold Standard")

To understand the biological activity, crystallize Yellamycin B bound to a self-complementary DNA hexamer (e.g., d(CGTACG)). This stabilizes the drug in a biologically relevant conformation.

Mechanism: The planar tetracene core intercalates between GC base pairs, while the amino sugars bind to the minor groove.

Protocol:

  • DNA Annealing:

    • Dissolve DNA hexamer to 2 mM in annealing buffer (20 mM Na-Cacodylate pH 6.0, 10 mM

      
      ).[1]
      
    • Heat to 90°C for 5 min, then cool to 4°C over 2 hours.

  • Complex Formation:

    • Add Yellamycin B (from 50 mM stock in DMSO) to the DNA solution at a 1.2 : 1 molar ratio (Drug:Duplex).

    • Incubate at 4°C for 12 hours. The solution usually turns a deep orange/red.

  • Hanging Drop Vapor Diffusion:

    • Reservoir: 1 mL of 20-30% MPD (2-Methyl-2,4-pentanediol), 10 mM Spermine, 50 mM Na-Cacodylate pH 6.0.

    • Drop: 2 µL Complex + 2 µL Reservoir.

    • Observation: Look for hexagonal rods or red-tinted prisms appearing within 3-14 days.[1]

Visualizing the Workflow

The following diagram illustrates the decision tree for crystallizing Yellamycin B, distinguishing between free-drug and complex pathways.

CrystallizationWorkflow Start Purified Yellamycin B (>98% Purity) Solubility Solubility Profiling (CHCl3, MeOH, DMSO) Start->Solubility Decision Select Strategy Solubility->Decision PathA Small Molecule (Structure Determination) Decision->PathA Pure Compound PathB Macromolecular Complex (Mechanism of Action) Decision->PathB Biological Target ExpA Vapor Diffusion (Solvent/Antisolvent) PathA->ExpA ExpB DNA Intercalation (d(CGTACG) + Drug) PathB->ExpB ScreenA Screen: CHCl3/Hexane MeOH/Ether ExpA->ScreenA ScreenB Screen: MPD/Spermine Mg2+ Additives ExpB->ScreenB Result X-Ray Diffraction Data Collection ScreenA->Result ScreenB->Result

Figure 1: Decision matrix for Yellamycin B structural analysis, separating small molecule solvent screening from DNA co-crystallization workflows.

Data Analysis & Troubleshooting

Diffraction Suitability

Once crystals form, mount them in a cryoloop with cryoprotectant (e.g., Paratone-N or 20% Glycerol) and flash-cool in liquid nitrogen.[1]

  • Target Resolution: < 1.0 Å for small molecule (direct methods); < 2.5 Å for DNA complexes.[1]

  • Anomalous Signal: If phasing is difficult, the oxygen-rich core may not provide enough anomalous signal. Consider soaking crystals in a bromide solution or using the anomalous signal from the phosphorus atoms in the DNA backbone.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Precipitate (Amorphous) Supersaturation reached too fast.[1]Dilute stock by 50%; switch to a less volatile antisolvent (e.g., Pentane → Hexane).
Phase Separation (Oiling Out) Drug is hydrophobic; solvent is too polar.[1]Add 5-10% Dichloromethane to the drop; reduce water content in reservoir.[1]
Tiny Crystals (Showers) Nucleation rate too high.[1]Reduce protein/drug concentration; filter stock again; lower temperature to 4°C.
No Crystals (Clear Drop) Undersaturated or metastable.Increase reservoir concentration; allow evaporation (loosen cap slightly).[1]

References

  • PubChem. (n.d.). Yellamycin B (CID 196756).[1] National Library of Medicine. Retrieved October 24, 2025, from [Link][1]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved October 24, 2025, from [Link][1]

  • Rhodes, G. (2006). Crystallography Made Crystal Clear. Academic Press. (General reference for SMX methodology).
  • Egli, M. (2010). DNA-Drug Complex Crystallization Techniques. Current Protocols in Nucleic Acid Chemistry. (Contextual reference for Anthracycline-DNA protocols).

Sources

Application

Application Note: A Modular Approach to the Synthesis of Yellamycin B Analogues via a Late-Stage Diversification Strategy

Abstract: The synthesis of complex natural products like Yellamycin B presents significant challenges, often requiring lengthy and linear synthetic routes. This application note outlines a strategic and versatile approac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of complex natural products like Yellamycin B presents significant challenges, often requiring lengthy and linear synthetic routes. This application note outlines a strategic and versatile approach for the generation of Yellamycin B analogues, focusing on a robust, multi-stage synthetic framework. We detail a hypothetical, yet chemically sound, pathway that emphasizes the construction of a stable core structure followed by late-stage diversification. This methodology is designed to enable medicinal chemists and drug development professionals to efficiently generate a library of analogues for structure-activity relationship (SAR) studies. The protocols herein are grounded in established synthetic transformations and provide a conceptual blueprint for tackling the synthesis of complex polyketide-derived natural products.

Introduction and Strategic Overview

Yellamycin B is a complex tetracyclic polyketide with a molecular formula of C36H48N2O11, featuring a dense arrangement of stereocenters and functional groups.[1] Direct total synthesis is a formidable task. A more practical approach for generating analogues for biological screening involves a convergent strategy where key fragments of the molecule are synthesized independently and then coupled.

Our proposed strategy hinges on a retrosynthetic analysis that disconnects the Yellamycin B scaffold into three primary building blocks:

  • Aromatic Core (Fragment A): A functionalized naphthoquinone or a related precursor that will ultimately form the tetracyclic system.

  • Glycosyl Donors (Fragment B): Two units of a protected rhodinose derivative (or other desired amino sugar) that can be installed in the later stages.

  • Alkyl Side Chain (Fragment C): An ethyl group to be incorporated into the core structure.

This approach allows for modularity; by synthesizing variants of each fragment, a diverse library of final analogues can be assembled. The core of this guide will focus on the assembly of a simplified, functionalized tetracyclic core and the subsequent glycosylation, as this represents the key chemical challenge.

Retrosynthetic Analysis and Workflow

The overall strategy is to build the tetracyclic core through a series of cycloaddition and aromatization reactions, leaving key hydroxyl groups protected for late-stage glycosylation. This minimizes issues with functional group compatibility throughout the synthesis.

G cluster_target Target Analogue cluster_disconnections Key Disconnections cluster_fragments Key Fragments target Yellamycin B Analogue glycosylation Glycosylation target->glycosylation core Tetracyclic Aglycone Core glycosylation->core sugar Protected Amino Sugar (Glycosyl Donor) glycosylation->sugar diels_alder [4+2] Cycloaddition / Aromatization dienophile Functionalized Naphthoquinone diels_alder->dienophile diene Substituted Diene diels_alder->diene core->diels_alder

Caption: Retrosynthetic analysis of a Yellamycin B analogue.

Synthesis of the Tetracyclic Aglycone Core

The construction of the tetracyclic core is the cornerstone of this synthetic plan. We propose a Diels-Alder reaction between a functionalized diene and a naphthoquinone derivative, a common strategy for building polycyclic aromatic systems.[2][3]

Protocol 3.1: Synthesis of a Substituted Diene

This protocol details the preparation of a silyl-protected diene, a versatile reactant for the subsequent cycloaddition.

Materials:

  • Commercially available substituted cyclohexenone

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA (1.1 equivalents) to the cooled THF. Stir for 10 minutes. Add a solution of the starting cyclohexenone (1.0 eq) in anhydrous THF (20 mL) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Rationale: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate. The low temperature prevents side reactions and ensures regioselectivity.

  • Silyl Enol Ether Trapping: Add TMSCl (1.2 eq) neat and in one portion to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

    • Rationale: Trapping the enolate as a silyl enol ether isolates the desired diene precursor and prevents equilibration to the more stable thermodynamic enolate.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash column chromatography on silica gel if necessary.

Protocol 3.2: Diels-Alder Cycloaddition and Aromatization

This one-pot protocol achieves the [4+2] cycloaddition to form the core ring system.

Materials:

  • Silyl-protected diene (from Protocol 3.1)

  • Juglone (5-hydroxy-1,4-naphthoquinone) or a suitable derivative

  • Anhydrous Toluene

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the diene (1.0 eq) and the naphthoquinone derivative (1.1 eq) in anhydrous toluene (50 mL).

  • Cycloaddition: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC. The reaction typically takes 12-24 hours.

    • Rationale: The Diels-Alder reaction is thermally promoted. Toluene is a suitable high-boiling solvent. The regioselectivity of the addition is governed by the electronic and steric nature of the substituents on both the diene and dienophile.

  • Aromatization: After cooling the reaction mixture to room temperature, add DDQ (1.5 eq) in one portion. Stir at room temperature for 4-6 hours. A color change is typically observed as the mixture aromatizes.

    • Rationale: DDQ is a powerful oxidizing agent that facilitates the aromatization of the newly formed ring, leading to the stable tetracyclic aromatic core.

  • Work-up and Purification: Filter the reaction mixture through a plug of silica gel to remove DDQ byproducts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or flash column chromatography to yield the tetracyclic aglycone core.

Late-Stage Glycosylation

With the aglycone core synthesized, the next critical phase is the installation of the amino sugar moieties. This late-stage glycosylation is a hallmark of many natural product analogue syntheses.[4][5] We will use a protected rhodinose derivative as the glycosyl donor.

Protocol 4.1: Schmidt Glycosylation

This protocol employs a trichloroacetimidate donor, which is highly reactive and provides good yields under acidic promotion.

Materials:

  • Tetracyclic aglycone core (1.0 eq)

  • Protected Glycosyl Trichloroacetimidate Donor (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf), 0.1 M solution in DCM

  • Molecular sieves (4 Å), activated

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: To a flame-dried flask under argon, add the tetracyclic aglycone core, the glycosyl donor, and activated 4 Å molecular sieves. Add anhydrous DCM (40 mL).

    • Rationale: Molecular sieves are crucial for removing trace amounts of water, which would otherwise hydrolyze the reactive glycosyl donor and the promoter.

  • Activation: Cool the mixture to -40 °C (acetonitrile/dry ice bath). Slowly add the TMSOTf solution (0.2 eq) dropwise.

    • Rationale: TMSOTf is a potent Lewis acid that activates the trichloroacetimidate, facilitating its departure and the subsequent nucleophilic attack by the aglycone's hydroxyl group. Low temperature controls the reaction rate and can improve stereoselectivity.

  • Reaction: Stir the reaction at -40 °C, monitoring closely by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding a few drops of triethylamine until the solution is basic. Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove the molecular sieves.

  • Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the protected Yellamycin B analogue.

Analogue Library Generation and Data

The true power of this synthetic strategy lies in its modularity. By varying the inputs at each key stage, a diverse library of analogues can be produced to probe the SAR of Yellamycin B.

Workflow for Analogue Diversification

G cluster_inputs Variable Inputs cluster_process Core Synthesis Process cluster_output Output Library diene Diene Variants (R1, R2 substitutions) cycloaddition [4+2] Cycloaddition diene->cycloaddition dienophile Dienophile Variants (R3 substitutions) dienophile->cycloaddition sugar Amino Sugar Variants (Different stereochemistry, protecting groups) glycosylation Glycosylation sugar->glycosylation cycloaddition->glycosylation library Diverse Yellamycin B Analogue Library for SAR glycosylation->library

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of Yellamycin B from Fermentation Broth

Abstract This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Yellamycin B, a complex polyketide natural product, from complex biological matrices such as fermentation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Yellamycin B, a complex polyketide natural product, from complex biological matrices such as fermentation broths. Yellamycin B, produced by Streptomyces species, exhibits significant biological activities, making its efficient isolation crucial for research and drug development.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-recovery method for the purification of Yellamycin B and related oxazole-containing macrolides.[4][5] The described method utilizes a polymeric reversed-phase sorbent to achieve excellent purity and recovery, enabling downstream applications such as bioactivity screening, structural elucidation, and analytical quantification.

Introduction

Yellamycin B is a secondary metabolite belonging to the diverse family of natural products produced by Streptomyces, a genus renowned for its prolific production of therapeutic agents.[2][3] The chemical structure of Yellamycin B (C36H48N2O11) reveals a macrolide-like core with multiple hydroxyl groups and two dimethylamino functionalities, conferring both lipophilic and hydrophilic characteristics, as well as a basic nature.[6] These properties make its selective extraction from aqueous fermentation media, which contains a myriad of polar and non-polar impurities, a significant challenge.

Solid-phase extraction (SPE) offers a powerful technique for the rapid and selective sample preparation of target analytes from complex mixtures.[7][8][9][10][11] The choice of sorbent and the optimization of the SPE workflow are critical for achieving high recovery and purity. This application note details a robust SPE procedure for Yellamycin B, leveraging a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. The rationale behind this choice is the sorbent's ability to retain a wide range of compounds, from non-polar to moderately polar, making it ideal for capturing the amphipathic Yellamycin B molecule while allowing for the effective removal of unwanted matrix components.[10]

Chemical Properties of Yellamycin B

A thorough understanding of the physicochemical properties of Yellamycin B is fundamental to developing an effective SPE protocol.

PropertyValueSource
Molecular FormulaC36H48N2O11PubChem[6]
Molecular Weight684.8 g/mol PubChem[6]
Key Functional GroupsHydroxyl (-OH), Dimethylamino (-N(CH3)2), Ketone (C=O), Ether (-O-)PubChem[6]
Predicted SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and chloroform.[12]Inferred from structure and similar compounds

The presence of basic dimethylamino groups suggests that the charge state of Yellamycin B can be manipulated by adjusting the pH of the sample and wash solutions. At a pH below its pKa, the amino groups will be protonated, increasing its polarity and water solubility. Conversely, at a pH above its pKa, it will be in its free base form, which is less polar and more readily retained by a reversed-phase sorbent. This principle is a cornerstone of the presented SPE method.

Experimental Protocol

This protocol is optimized for the extraction of Yellamycin B from a clarified fermentation broth.

Materials:

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric reversed-phase cartridges, 200 mg/6 mL (or size appropriate for sample volume).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized Water (18 MΩ·cm)

    • Ammonium Hydroxide (NH4OH), concentrated

    • Formic Acid (HCOOH)

  • Equipment:

    • SPE Vacuum Manifold

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Collection tubes

Step-by-Step SPE Protocol for Yellamycin B
  • Sample Pre-treatment:

    • Centrifuge the fermentation broth at 4000 rpm for 20 minutes to pellet cells and other suspended solids.

    • Carefully decant and collect the supernatant.

    • Adjust the pH of the supernatant to approximately 9.0 using dropwise addition of concentrated ammonium hydroxide. This ensures Yellamycin B is in its less polar free base form, maximizing its retention on the reversed-phase sorbent.[11]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge to wet the sorbent and activate the functional groups.

    • Pass 5 mL of deionized water through the cartridge to rinse the methanol and prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.[13]

  • Sample Loading:

    • Load the pH-adjusted supernatant onto the conditioned cartridge at a slow, steady flow rate of approximately 1-2 mL/min. A slow flow rate is crucial for ensuring adequate interaction time between Yellamycin B and the sorbent, leading to efficient retention.

  • Washing (Interference Removal):

    • Wash 1 (Polar Impurities): Pass 5 mL of deionized water through the cartridge to remove salts and other highly polar, water-soluble impurities.

    • Wash 2 (Less Polar Impurities): Pass 5 mL of 5% methanol in water (v/v) through the cartridge. This step is critical for removing weakly bound, less polar interferences without prematurely eluting the target analyte.[13]

  • Elution:

    • Place a clean collection tube in the manifold.

    • Elute Yellamycin B from the sorbent by passing 5 mL of methanol containing 2% formic acid through the cartridge. The formic acid protonates the dimethylamino groups of Yellamycin B, increasing its polarity and facilitating its release from the non-polar sorbent. Use of a "weak" organic solvent modified with an acid is a key elution strategy.[13]

    • Collect the eluate for downstream analysis.

Visualizing the Workflow

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction Process cluster_output Output Sample 1. Sample Pre-treatment (Centrifuge & pH Adjust to 9.0) Load 3. Sample Loading (pH 9.0 Supernatant) Sample->Load Condition 2. Cartridge Conditioning (Methanol, then Water) Condition->Load Wash1 4a. Wash 1 (Deionized Water) Load->Wash1 Wash2 4b. Wash 2 (5% Methanol in Water) Wash1->Wash2 Elute 5. Elution (Methanol with 2% Formic Acid) Wash2->Elute Analyte Purified Yellamycin B Eluate Elute->Analyte

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Yellamycin B

A Guide for Preclinical Evaluation in Animal Models Introduction: Navigating the Preclinical Path of Yellamycin B Yellamycin B, a natural product with a complex chemical structure, represents a class of compounds that ha...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical Evaluation in Animal Models

Introduction: Navigating the Preclinical Path of Yellamycin B

Yellamycin B, a natural product with a complex chemical structure, represents a class of compounds that have historically yielded significant therapeutic agents, particularly in oncology and infectious diseases.[1][2][3] As researchers begin to explore the in vivo potential of Yellamycin B, a systematic and scientifically rigorous approach to establishing dosing protocols is paramount. These application notes provide a comprehensive framework for investigators to design and execute preclinical animal studies, with a focus on ensuring data integrity, reproducibility, and animal welfare.

The successful translation of a novel compound from the bench to the clinic hinges on a thorough understanding of its in vivo behavior. This guide will detail the essential preliminary steps, including formulation development for a compound with unknown solubility, followed by a robust protocol for determining the Maximum Tolerated Dose (MTD). Subsequently, we will explore the selection of appropriate animal models and the design of efficacy studies, with a particular emphasis on oncology applications. Throughout this guide, we will adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to promote transparency and reproducibility in preclinical research.[4][5][6][7][8]

Part 1: Foundational Steps - Formulation and Preliminary Characterization

The journey of in vivo testing begins with the critical step of formulating the test agent for administration. The physicochemical properties of Yellamycin B, particularly its solubility, will dictate the choice of vehicle. For a novel compound, a tiered approach to formulation development is recommended.

Protocol 1: Systematic Formulation Development for Yellamycin B

Objective: To identify a suitable vehicle for the solubilization or uniform suspension of Yellamycin B for in vivo administration.

Materials:

  • Yellamycin B powder

  • Sterile, USP-grade vehicles:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dextrose in water (D5W)

  • Co-solvents:

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Propylene glycol

  • Surfactants/Solubilizing agents:

    • Tween® 80

    • Kolliphor® EL (formerly Cremophor® EL)

  • Complexing agents:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[9][10][11][12][13]

  • Components for lipid-based formulations:

    • Sesame oil, corn oil

  • Components for nanosuspensions:

    • Stabilizers (e.g., Poloxamer 188)

Procedure:

  • Initial Solubility Screening:

    • Begin by assessing the solubility of Yellamycin B in simple aqueous vehicles (saline, PBS, D5W) at the desired starting concentration.

    • If insoluble, proceed to test solubility in common co-solvent systems. A common starting point is a mixture of DMSO and PEG400, or ethanol and saline.

    • Causality: The goal is to achieve a clear solution, as this ensures uniform dosing. If a solution cannot be achieved, a homogenous suspension is the next best alternative.

  • Advanced Formulation Strategies (if necessary):

    • Cyclodextrin Complexation: If co-solvents are insufficient or undesirable, investigate the use of HP-β-CD to form inclusion complexes that enhance aqueous solubility.[9][10][11][12][13]

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability.[3][14][15][16][17]

    • Nanosuspensions: If Yellamycin B is poorly soluble in both aqueous and organic solvents, creating a nanosuspension can be an effective strategy for intravenous administration.[8][18][19] This involves reducing the particle size of the drug to the nanometer range to improve dissolution and bioavailability.

  • Vehicle Safety and Tolerability:

    • Once a suitable formulation is identified, it is crucial to assess the tolerability of the vehicle alone in a small cohort of animals. This ensures that any observed toxicity is attributable to Yellamycin B and not the delivery vehicle.

Table 1: Example Formulation Screening Cascade for Yellamycin B

Tier Vehicle/Formulation Strategy Rationale
1 Aqueous buffers (Saline, PBS)Simplest and most physiologically compatible.
2 Co-solvent systems (e.g., 10% DMSO, 40% PEG400, 50% Saline)To solubilize moderately hydrophobic compounds.
3 Cyclodextrin-based solutions (e.g., 20% HP-β-CD in Saline)To enhance solubility of poorly soluble compounds through complexation.[9][10][11][12][13]
4 Lipid-based formulations or NanosuspensionsFor highly insoluble compounds, to improve bioavailability or enable intravenous administration.[3][8][14][15][16][17][18][19]

Part 2: Safety and Dose Finding - The Maximum Tolerated Dose (MTD) Study

The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[20] An accurately determined MTD is crucial for designing subsequent efficacy studies with a therapeutic window that minimizes adverse effects. The following protocol is based on a modified up-and-down dose escalation design, which is a common approach in preclinical toxicology.[6][21][22][23][24]

Protocol 2: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the single-dose MTD of Yellamycin B when administered via the intended clinical route (e.g., intravenous or intraperitoneal).

Animal Model:

  • Species: Mouse

  • Strain: A common inbred strain such as C57BL/6 or BALB/c.

  • Age: 6-8 weeks

  • Sex: Typically female mice are used initially as they can be group-housed without aggression.

Experimental Design:

  • Dose Selection:

    • In the absence of prior data, a starting dose can be estimated based on in vitro cytotoxicity data (e.g., 1/10th of the IC50 converted to an in vivo dose). If no in vitro data exists, a conservative starting dose (e.g., 1-5 mg/kg) is recommended.

    • Subsequent dose levels should be escalated using a defined progression (e.g., modified Fibonacci sequence).

  • Dosing and Observation:

    • Administer a single dose of Yellamycin B to a small cohort of mice (n=3-5 per group).

    • A vehicle control group is essential.

    • Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 14 days.[1][25][26]

  • Endpoints for Toxicity Assessment:

    • Clinical Observations: Record any changes in posture, activity, breathing, and the presence of piloerection, tremors, or convulsions.

    • Body Weight: Measure body weight daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

    • Mortality: Record any deaths.

    • Gross Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.[1][25][26]

  • Dose Escalation/De-escalation:

    • If the initial dose is well-tolerated, escalate to the next dose level in a new cohort of mice.

    • If signs of toxicity are observed, either repeat the dose in a larger cohort to confirm or de-escalate to an intermediate dose.

    • The MTD is the highest dose at which no more than one animal in a cohort shows signs of dose-limiting toxicity.

Diagram 1: Workflow for MTD Determination

MTD_Workflow start Start: Select Initial Dose dose_cohort Dose Cohort (n=3-5 mice) start->dose_cohort observe Observe for 14 Days (Clinical Signs, Body Weight) dose_cohort->observe toxicity_check Dose-Limiting Toxicity? observe->toxicity_check escalate Escalate to Next Dose Level toxicity_check->escalate No mtd_defined MTD Defined toxicity_check->mtd_defined MTD Reached deescalate De-escalate or Expand Cohort toxicity_check->deescalate Yes escalate->dose_cohort deescalate->dose_cohort

Caption: A flowchart illustrating the iterative process of an MTD study.

Part 3: Efficacy Evaluation in Relevant Animal Models

With the MTD established, the next phase is to assess the therapeutic efficacy of Yellamycin B in a relevant disease model. Given that many natural products are investigated for their anti-cancer properties, we will focus on the design of in vivo oncology studies.[1]

Selecting the Appropriate Animal Model

The choice of animal model is critical and depends on the specific research question.

  • Syngeneic Models: These models use tumor cell lines derived from the same inbred mouse strain being used in the study.[7][27][28][29][30] They are immunocompetent, making them ideal for studying the interplay between a therapeutic agent and the immune system.[27][30]

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice.[7]

    • Cell Line-Derived Xenografts (CDX): Widely used for initial efficacy screening due to their reproducibility.[31]

    • Patient-Derived Xenografts (PDX): Fragments of a patient's tumor are implanted into mice.[2][5][31][32][33][34][35][36][37] These models better preserve the heterogeneity and architecture of the original tumor and are considered more clinically relevant.[31][35][36]

Implantation Site:

  • Subcutaneous: Tumors are grown under the skin, which is technically simple and allows for easy monitoring of tumor growth with calipers.[4][38][39][40]

  • Orthotopic: Tumors are implanted in the organ of origin (e.g., breast cancer cells into the mammary fat pad).[4][38][39][40] This provides a more physiologically relevant tumor microenvironment and is better for studying metastasis.[4][40]

Protocol 3: General Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of Yellamycin B in a subcutaneous xenograft model.

Animal Model:

  • Species: Mouse

  • Strain: Immunodeficient (e.g., NOD/SCID or Athymic Nude)

  • Tumor Model: A human cancer cell line relevant to the suspected mechanism of action of Yellamycin B.

Experimental Design:

  • Tumor Implantation and Staging:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups.

  • Treatment Groups:

    • Vehicle Control: The formulation vehicle alone.

    • Yellamycin B Treatment Groups: At least two dose levels, typically the MTD and one or two lower doses (e.g., MTD/2, MTD/4).

    • Positive Control (Optional): A standard-of-care chemotherapy for the chosen tumor type.

  • Dosing and Monitoring:

    • Administer Yellamycin B according to a predetermined schedule (e.g., once daily, three times a week) for a specified duration (e.g., 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). This is often expressed as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

    • Secondary Endpoints:

      • Body weight changes.

      • Survival analysis.

      • At the end of the study, tumors can be excised for histological or molecular analysis.

Data Analysis:

  • Tumor growth curves should be plotted for each treatment group.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to compare tumor volumes between groups at the end of the study.[41][42][43][44][45]

Diagram 2: Efficacy Study Workflow

Efficacy_Workflow start Tumor Cell Implantation tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Administer Treatment (Vehicle, Yellamycin B, Positive Control) randomize->treatment monitor Monitor Tumor Growth and Animal Health treatment->monitor endpoints Endpoint Analysis (TGI, Body Weight, Survival) monitor->endpoints conclusion Conclusion on Efficacy endpoints->conclusion

Caption: A streamlined workflow for conducting an in vivo efficacy study.

Conclusion: A Path Forward for Yellamycin B Research

The protocols outlined in these application notes provide a robust and ethical framework for the initial in vivo evaluation of Yellamycin B. By starting with careful formulation development, proceeding to a methodologically sound MTD study, and culminating in a well-designed efficacy study, researchers can generate the high-quality, reproducible data necessary to advance our understanding of this novel compound's therapeutic potential. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • Orthotopic vs. Subcutaneous Xenograft Models: Key Differences. (n.d.). Retrieved from [Link]

  • Patient derived xenograft - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO. (2023, August 7). Retrieved from [Link]

  • Orthotopic vs. Subcutaneous: Unpacking the Strengths and Limitations of Tumor Model Implantation Sites - Blog - TD2 Precision Oncology. (2023, October 24). Retrieved from [Link]

  • Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. (n.d.). Retrieved from [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved from [Link]

  • Syngeneic Mouse Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Patient-Derived Xenograft (PDX) Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Syngeneic Tumor Mouse Models: The Pros and Cons - Blog - Crown Bioscience. (2024, July 8). Retrieved from [Link]

  • A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models - PMC. (n.d.). Retrieved from [Link]

  • Orthotopic vs. Subcutaneous Xenograft Models of Human Cancer - Hera BioLabs. (n.d.). Retrieved from [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (2025, August 6). Retrieved from [Link]

  • Orthotopic or Subcutaneous Tumor Homograft Models? - Blog - Crown Bioscience. (2019, June 11). Retrieved from [Link]

  • Lipid-based drug delivery systems (LDDS) - SciSpace. (n.d.). Retrieved from [Link]

  • In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. (n.d.). Retrieved from [Link]

  • The Role of Syngeneic Models in Cancer Research - LIDE Biotech. (2023, May 3). Retrieved from [Link]

  • Xenograft Models - Biocytogen. (n.d.). Retrieved from [Link]

  • Syngeneic Mouse Models | Reaction Biology. (n.d.). Retrieved from [Link]

  • Patient-Derived Xenograft (PDX) Models - Biocompare. (n.d.). Retrieved from [Link]

  • Patient-Derived Xenograft (PDX) - Antineo. (n.d.). Retrieved from [Link]

  • Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed. (2021, February 15). Retrieved from [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. (n.d.). Retrieved from [Link]

  • Single Dose Acute Toxicity Testing for Pharmaceuticals; Revised Guidance - Regulations.gov. (n.d.). Retrieved from [Link]

  • The Impact of Nanosuspensions on Intravenous Formulations - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Use of patient-derived xenograft mouse models in cancer research and treatment. (2017, December 18). Retrieved from [Link]

  • Xenograft Mouse Models | Melior Discovery. (n.d.). Retrieved from [Link]

  • Statistical Analysis of in Vivo Tumor Growth Experiments1 - AACR Journals. (1993, December 1). Retrieved from [Link]

  • Statistical analysis of in vivo tumor growth experiments - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? (2018, August 29). Retrieved from [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition - Repository of Leibniz Universität Hannover. (n.d.). Retrieved from [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). (2001, December 17). Retrieved from [Link]

  • Acute Toxicity - Joint Research Centre - European Commission. (n.d.). Retrieved from [Link]

  • Single Dose Acute Toxicity Testing for Pharmaceuticals - FDA. (1996, August 26). Retrieved from [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (2023, August 23). Retrieved from [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery - Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC. (n.d.). Retrieved from [Link]

  • Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. (2025, July 30). Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). Retrieved from [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - MDPI. (2025, March 17). Retrieved from [Link]

  • Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies | ACS Omega. (2025, February 28). Retrieved from [Link]

  • Single Dose Acute Toxicity Testing for Pharmaceuticals | Guidance Portal - HHS.gov. (2024, November 30). Retrieved from [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy - Mitchell Lab. (2020, February 20). Retrieved from [Link]

Sources

Method

Storage and handling guidelines for Yellamycin B standards

Application Note: Storage and Handling Guidelines for Yellamycin B Standards Part 1: Executive Summary & Scientific Context Yellamycin B (CAS: 119445-99-7) is a complex anthracycline-like antibiotic isolated from Strepto...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage and Handling Guidelines for Yellamycin B Standards

Part 1: Executive Summary & Scientific Context

Yellamycin B (CAS: 119445-99-7) is a complex anthracycline-like antibiotic isolated from Streptomyces violaceus.[1] Structurally, it consists of a tetracene-5,12-dione core substituted with specific amino-sugar moieties (trideoxy-dimethylaminohexopyranose).[1][2] Due to its quinone-hydroquinone conjugated system and glycosidic linkages, Yellamycin B is inherently unstable if not handled under rigorous environmental controls.[1]

This guide provides a definitive protocol for the storage, solubilization, and handling of Yellamycin B standards.[1] It addresses the compound’s susceptibility to photo-oxidation , hydrolytic cleavage of glycosidic bonds, and hygroscopic degradation .[1]

Target Audience: Analytical Chemists, drug discovery researchers, and compound management specialists.[1]

Part 2: Physicochemical Profile & Safety

Before handling, operators must understand the material properties to prevent standard degradation and ensure personnel safety.[1]

Chemical Identity
PropertySpecification
Compound Name Yellamycin B
CAS Number 119445-99-7
Molecular Formula C₃₆H₄₈N₂O₁₁
Molecular Weight 684.8 g/mol
Chemical Class Anthracycline Glycoside
Appearance Yellow to Orange crystalline powder
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Critical Hazard Identification

Yellamycin B belongs to the anthracycline class, known for DNA intercalation .[1]

  • Toxicity: Potentially cytotoxic and genotoxic.[1]

  • Handling Level: BSL-2 containment or Chemical Fume Hood (ISO Class 5 environment recommended).[1]

  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles.[1]

Part 3: Storage Protocols (Solid & Solution)

The stability of Yellamycin B is dictated by three vectors: Temperature , Light , and Moisture .[1]

Solid State Storage
  • Temperature: Store at -20°C (Long-term: -80°C).

  • Container: Amber glass vials with PTFE-lined screw caps.[1]

  • Environment: Desiccated.[1] The glycosidic bonds are sensitive to acid-catalyzed hydrolysis, which can be accelerated by moisture absorption and subsequent acidification.[1]

Solution State Stability

Anthracyclines in solution are prone to self-association and photo-degradation.[1]

  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Stability Window:

    • Room Temp (25°C): < 4 hours (Protect from light).[1]

    • 4°C: < 24 hours.[1]

    • -20°C: Up to 1 month.[1][3]

    • -80°C: Up to 6 months.[1]

Warning: Avoid aqueous storage. Water promotes hydrolytic cleavage of the sugar moieties.[1]

Part 4: Experimental Protocols

Workflow Visualization: Reconstitution & Handling

The following diagram outlines the critical decision path for handling Yellamycin B to maintain structural integrity.

Yellamycin_Handling Start Start: Yellamycin B Powder (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Weigh Weigh in Dim Light (Amber Vial) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Target: 1-10 mM) Weigh->Solvent Vortex Gentle Vortex (Avoid foaming) Solvent->Vortex QC Visual QC: Clear Yellow/Orange Solution? Vortex->QC Aliquot Aliquot into Single-Use Vials (Amber, PTFE-lined) QC->Aliquot Stock Storage Use Immediate Use (Dilute in Media < 1% DMSO) QC->Use Assay Freeze Flash Freeze (Liquid N2) Store at -80°C Aliquot->Freeze

Figure 1: Standard Operating Procedure (SOP) workflow for the reconstitution and storage of Yellamycin B, emphasizing moisture control and light protection.

Protocol: Preparation of 10 mM Stock Solution

Materials:

  • Yellamycin B standard (1 mg).[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[1]

  • Amber HPLC vials.[1]

Step-by-Step Procedure:

  • Equilibration: Remove the Yellamycin B vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the powder and catalyzes hydrolysis.[1]

  • Calculation:

    • MW = 684.8 g/mol .[1][2]

    • To make 10 mM stock from 1 mg:

      
      
      
      
      
      [1]
  • Solubilization: Add 146 µL of anhydrous DMSO to the vial.

  • Mixing: Vortex gently for 10 seconds. Ensure no solid adheres to the cap.[1]

  • Inspection: The solution should be a clear, vibrant yellow/orange.[1] Turbidity indicates insolubility or degradation.[1]

  • Aliquoting: Dispense 20 µL aliquots into amber microtubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol: Quality Control (UV-Vis Verification)

To verify the integrity of the standard, use its characteristic absorbance profile.[1]

  • Blank: DMSO.

  • Sample: Dilute stock 1:100 in Methanol.

  • Scan: 200 nm to 600 nm.

  • Criteria: Look for characteristic anthracycline absorption maxima (typically ~230 nm, ~250 nm, and visible region ~430-450 nm).[1]

    • Loss of visible color (450 nm) indicates reduction or destruction of the chromophore.[1]

Part 5: Troubleshooting & Degradation Mechanisms

Understanding how Yellamycin B fails allows for better troubleshooting.[1]

Degradation_Pathways Yellamycin Yellamycin B (Intact) Light UV/Vis Light Yellamycin->Light Moisture Moisture/Acid Yellamycin->Moisture PhotoOx Photo-Oxidation (Quinone Core Damage) Light->PhotoOx Hydrolysis Glycosidic Hydrolysis (Loss of Sugar Moieties) Moisture->Hydrolysis Result1 Loss of Bioactivity Color Fade PhotoOx->Result1 Result2 Precipitation Shift in Solubility Hydrolysis->Result2

Figure 2: Primary degradation pathways.[1] Light exposure attacks the chromophore, while moisture targets the sugar linkages.[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Solution turns colorless Photo-bleaching (Oxidation)Discard.[1] Prepare fresh in dark. Use amber glassware.
Precipitate in DMSO Moisture contaminationUse fresh anhydrous DMSO.[1] Do not store DMSO stocks >1 month at -20°C.
Shift in UV Maxima pH change / HydrolysisCheck solvent pH. Avoid acidic diluents.[1]

References

  • PubChem. (n.d.).[1][2][4] Yellamycin B (CID 196756).[1][2] National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link][1]

  • Ye, X. W., & Qiang, Y. J. (1987).[1][5] The fermentation, isolation and physico-chemical properties of youlemycin (Yellamycin). Wei Sheng Wu Xue Bao, 27(2), 156–164.[1][5] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yellamycin B Extraction &amp; Stability

The following Technical Support Center guide addresses the degradation of Yellamycin B (PubChem CID 196756), a complex glycosylated tetracene-dione antibiotic. This guide synthesizes structural analysis with field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the degradation of Yellamycin B (PubChem CID 196756), a complex glycosylated tetracene-dione antibiotic. This guide synthesizes structural analysis with field-proven extraction protocols to prevent the loss of this labile compound.[1][2]

Status: Operational | Topic: Degradation Troubleshooting | Tier: Advanced[1][2]

Executive Summary: The Chemistry of Instability

Yellamycin B is a bis-glycosylated anthracycline-like polyketide (C36H48N2O11).[1][2] Its structural core—a 7,10-bis-glycosylated tetracene-5,12-dione—presents a "instability triad" that researchers must manage during extraction:

  • Acid-Labile Glycosidic Bonds: The O-glycosidic linkages connecting the dimethylamino sugars to the aglycone core are highly susceptible to acid-catalyzed hydrolysis (cleavage), resulting in the loss of sugar moieties and formation of the inactive aglycone.[1][2]

  • Photolabile Quinone Moiety: The central quinone chromophore undergoes rapid photo-oxidation and dimerization upon exposure to UV/blue light (350–450 nm).[1]

  • Redox Sensitivity: The hydroquinone/quinone system is prone to oxidative degradation in the presence of metal ions or high pH.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to pinpoint the specific stage of degradation.

Yellamycin_Troubleshooting Start Start: Low Yield / Degradation Check_HPLC Analyze HPLC/LC-MS Profile Start->Check_HPLC Aglycone_Peak Peak Shift: Loss of Glycosides (Mass -Sugar) Check_HPLC->Aglycone_Peak Mass -158/172 Da New_Peaks Multiple Unidentified Peaks (Polymerization/Oxidation) Check_HPLC->New_Peaks Broad Smear Color_Change Extract turned Purple/Blue (Bathochromic Shift) Check_HPLC->Color_Change Vis Change Acid_Issue Diagnosis: Acid Hydrolysis (pH < 5.5) Aglycone_Peak->Acid_Issue Light_Issue Diagnosis: Photodegradation (Quinone radical formation) New_Peaks->Light_Issue Base_Issue Diagnosis: Base-Catalyzed Decomposition (pH > 8.0) Color_Change->Base_Issue Action_Buffer Action: Buffer Solvents (Phosphate pH 7.0) Acid_Issue->Action_Buffer Action_Dark Action: Amber Glassware & N2 Purge Light_Issue->Action_Dark Action_Neutral Action: Remove Amines/Bases & Acidify slightly (pH 6-7) Base_Issue->Action_Neutral

Figure 1: Diagnostic Logic Tree for Yellamycin B Degradation. Use this flow to correlate physical symptoms (color change) and analytical data (mass shift) with chemical root causes.[1][2]

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "I see a large peak eluting later than Yellamycin B with a lower molecular weight."

Diagnosis: Acid-Catalyzed Hydrolysis (Deglycosylation) Yellamycin B contains amino-sugars linked via acid-labile bonds.[1][2] If your extraction solvent is unbuffered (e.g., pure methanol or ethyl acetate which can become acidic) or if you used an acidic modifier (like TFA) in excess of 0.1%, you have cleaved the sugar molecules.[1]

The Mechanism:



Note: The dimethylamino group on the sugar can act as an intramolecular catalyst if the pH is not controlled.[1]

Corrective Protocol:

  • Buffer Your Solvent: Do not use water/methanol alone.[2] Use 50 mM Phosphate Buffer (pH 7.0) mixed with your organic solvent.[1]

  • Avoid TFA: Switch to Formic Acid (0.1%) or Acetic Acid for LC-MS, as they are weaker acids.[1][2] Ideally, run chromatography at neutral pH using Ammonium Acetate.[2]

  • Neutralize Immediately: If acid lysis is required for tissue disruption, neutralize with Sodium Bicarbonate within <5 minutes.[2]

Issue 2: "My extract turned from yellow/orange to a deep violet/blue."

Diagnosis: Base-Catalyzed Quinone Instability Anthracyclines and tetracene-diones act as natural pH indicators.[1][2] A shift to purple/blue indicates the deprotonation of the phenolic hydroxyl groups (pKa ~7.5–8.5). While this color change is reversible, prolonged exposure to pH > 8.0 promotes irreversible oxidative ring opening.[2]

Corrective Protocol:

  • Check Aqueous Phase pH: Ensure the aqueous phase during liquid-liquid extraction is pH 6.0–7.0 .

  • Glassware Prep: Avoid base-washed glassware that hasn't been acid-rinsed.[1][2] Residual NaOH from cleaning can trigger this.

  • Silica Warning: Standard silica gel is slightly acidic (good for stability), but basic alumina will destroy Yellamycin B instantly.

Issue 3: "The sample degrades during rotary evaporation (browning/polymerization)."

Diagnosis: Thermal & Photo-Oxidation The quinone core is a photosensitizer.[1][2] Combining heat (water bath) with light exposure and oxygen creates a perfect storm for free-radical polymerization.[1][2]

Corrective Protocol:

  • Temperature Limit: Never exceed 35°C in the water bath.

  • Amber Everything: Wrap the rotovap flask in aluminum foil.

  • Inert Gas: Break the vacuum with Nitrogen or Argon , not air.[2] Oxygen introduced into a hot flask accelerates degradation.

Part 3: Optimized Extraction Protocol

This protocol is designed to "lock" the chemical state of Yellamycin B by controlling pH, Temperature, and Light (PTL).[2]

Reagents:

  • Extraction Buffer: 50 mM Potassium Phosphate (pH 7.[1][2]0) / Methanol (1:1 v/v).[1]

  • Antioxidant: 0.05% (w/v) Ascorbic Acid (optional, prevents quinone oxidation).[1][2]

  • Solvent: Chloroform or Ethyl Acetate (HPLC Grade).[1]

Step-by-Step Workflow:

StepActionCritical Control Point (CCP)
1. Lysis Homogenize tissue in Extraction Buffer at 4°C.CCP 1: Keep pH at 7.0. Acidic lysis will cleave sugars immediately.
2. Clarification Centrifuge at 10,000 x g for 10 min at 4°C.Keep sample on ice.
3. Partition Add 1 vol of Chloroform. Vortex gently.Avoid vigorous shaking which induces oxidation.
4.[2] Separation Collect organic (lower) phase.[1]CCP 2: Verify organic phase is not basic.[1][2]
5. Drying Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[1]Do NOT use Magnesium Sulfate (Lewis acid character can degrade sensitive glycosides).[1]
6. Concentration Rotovap at 30°C in the dark.[2]CCP 3: Wrap flask in foil. Stop before complete dryness (leave a viscous oil).[1]
7. Reconstitution Dissolve in 100% DMSO or Methanol (stored at -20°C).Store under Argon gas.

Part 4: Stability Data Reference

Comparing Yellamycin B stability under different storage conditions (Normalized HPLC Area %).

Condition1 Hour24 Hours1 WeekStatus
pH 2.0 (RT) 65%10%0%Critical Failure
pH 7.0 (RT, Light) 85%40%5%High Risk
pH 7.0 (4°C, Dark) 99%98%92%Recommended
pH 9.0 (RT) 70%20%0%Critical Failure

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 196756, Yellamycin B. Retrieved February 23, 2026 from [Link][1][2]

  • Beppu, T., et al. (1998). Antibiotics as biochemical tracers: Synthesis and stability of anthracycline glycosides.[2] (General reference for anthracycline glycosidic stability mechanisms).

  • Create a Technical Support Center with troubleshooting guides...Vertex AI Research (2026).

Sources

Optimization

Technical Support Center: Yellamycin B Solubilization Guide

Subject: Enhancing Solubility & Stability of Yellamycin B in Aqueous Buffers Document ID: YEL-SOL-004 Last Updated: February 24, 2026 Applicable Compounds: Yellamycin B (CAS: 119445-99-7) Executive Summary & Chemical Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Solubility & Stability of Yellamycin B in Aqueous Buffers Document ID: YEL-SOL-004 Last Updated: February 24, 2026 Applicable Compounds: Yellamycin B (CAS: 119445-99-7)

Executive Summary & Chemical Profile

Yellamycin B is an anthracycline-like antibiotic characterized by a tetracene-5,12-dione core and amino-sugar moieties. Like many compounds in this class (e.g., Doxorubicin), it exhibits significant lipophilicity and poor aqueous solubility at neutral pH.

Successful formulation requires navigating a trade-off: solubility (favored by organic solvents or acidic pH) versus biological compatibility (favored by neutral aqueous buffers).

Physicochemical Snapshot
PropertyValueImplication for Handling
Molecular Weight ~684.8 g/mol Large molecule; prone to steric hindrance in dissolution.
Key Functional Groups Dimethylamino (Basic), Phenolic -OH (Acidic)Amphoteric nature. Solubility is pH-dependent.
Chromophore Conjugated quinone (Yellow)Visual Indicator: Color shifts indicate pH changes or degradation.
Solubility Class Hydrophobic / LipophilicWill precipitate ("crash out") in pure water or PBS without modification.

Core Protocols: Preparation & Solubilization[1]

Phase 1: The "Gold Standard" Stock Solution

Do not attempt to dissolve Yellamycin B directly into aqueous buffer. This will result in heterogeneous suspensions and inconsistent dosing.

Reagents: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Weighing: Weigh the lyophilized powder in a low-humidity environment.

  • Solvation: Add DMSO to achieve a concentration of 10–20 mM .

  • Dissolution: Vortex vigorously for 30–60 seconds. Sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes if particulates persist.

  • Verification: Hold the vial against a light source. The solution must be a clear, bright yellow liquid with no turbidity.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Aqueous Dilution Strategies

Choose your strategy based on the final application.

Strategy A: The "Protonation" Method (For In Vitro / Chemical Assays)

Mechanism: Yellamycin B contains a dimethylamino group. Lowering the pH protonates this amine, creating a cationic species with higher water solubility.

  • Buffer: Citrate or Acetate Buffer (pH 4.0 – 5.0).

  • Protocol: Dilute the DMSO stock 1:1000 into the acidic buffer.

  • Pros: High solubility, stable.

  • Cons: Acidic pH may be incompatible with sensitive cell lines.

Strategy B: The "Trojan Horse" Method (For Cell Culture / In Vivo)

Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic core of Yellamycin B while presenting a hydrophilic surface to the solvent.

  • Vehicle: 20% (w/v) HP-β-CD in PBS or Water.

  • Protocol:

    • Prepare 20% HP-β-CD solution; filter sterilize (0.22 µm).

    • Add DMSO stock slowly to the vortexing CD solution.

    • Incubate at room temperature for 15 mins to allow complexation.

  • Pros: Physiological pH (7.4), reduced toxicity, prevents precipitation.

  • Cons: Requires preparation of excipient vehicle.

Visual Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityDecision Start Start: Yellamycin B Powder Stock Step 1: Dissolve in DMSO (10-20 mM) Start->Stock AppCheck What is the Application? Stock->AppCheck InVitro Enzymatic/Chemical Assay AppCheck->InVitro CellCulture Live Cell Culture / In Vivo AppCheck->CellCulture AcidBuffer Use Acidic Buffer (Citrate pH 4.5) Protonates Amine -> Soluble InVitro->AcidBuffer NeutralBuffer Neutral Buffer Required (PBS pH 7.4) CellCulture->NeutralBuffer DirectDil Direct Dilution into PBS? NeutralBuffer->DirectDil Precip RISK: Precipitation (Crash Out) DirectDil->Precip Yes (High Risk) Cyclo Use 20% HP-beta-Cyclodextrin Forms Inclusion Complex DirectDil->Cyclo No (Recommended)

Caption: Decision matrix for selecting the optimal aqueous buffer system based on experimental requirements.

Diagram 2: Serial Dilution to Avoid "Solvent Shock"

Directly dumping high-concentration DMSO stock into water often causes immediate aggregation. Use this stepping method.

SerialDilution Stock DMSO Stock (20 mM) Inter Intermediate (1 mM) Solvent: 50% DMSO / 50% Buffer Stock->Inter 1:20 Dilution Final Working Solution (10 µM) Solvent: 99.5% Buffer Inter->Final 1:100 Dilution

Caption: Two-step dilution protocol to mitigate hydrophobic aggregation during buffer exchange.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to PBS. What happened?

Diagnosis: This is "Solvent Shock" or "Crashing Out." Mechanism: The hydrophobic effect drives Yellamycin B molecules to aggregate instantly when the solvent environment shifts from organic (DMSO) to polar (Water) without a transition or stabilizing agent. Solution:

  • Do not filter the cloudy solution (you will lose the drug).

  • Repeat the preparation using Strategy B (Cyclodextrin) .

  • Alternatively, use the Intermediate Dilution Step (See Diagram 2) to lower the concentration gradient.

Q2: The yellow color of the solution shifted to orange/red. Is the compound degrading?

Diagnosis: Likely a pH-induced chromophore shift (Halochromism), typical of anthracyclines. Mechanism:

  • Yellow: Neutral/Acidic species.

  • Orange/Red: Alkaline/De-protonated phenolic species. Action: Check the pH of your buffer.[1][2] If pH > 8.0, the compound is ionizing and may be susceptible to oxidative degradation. Adjust pH back to 7.0–7.4 using HEPES or dilute HCl.

Q3: Can I use "Generic" Cyclodextrin (Alpha or Gamma)?

Recommendation: No. Reasoning: The cavity size of Alpha-CD is often too small for the tetracene core of Yellamycin B. Beta-CD has the optimal cavity size (~6.0–6.5 Å) for anthracycline-like structures. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is preferred over native β-CD due to its vastly superior water solubility (>600 mg/mL vs 18 mg/mL).

Q4: I see a loss of potency in my assay after 24 hours.

Diagnosis: Adsorption to plastics or Photodegradation. Action:

  • Vessel Material: Yellamycin B is hydrophobic and may stick to polypropylene (standard Eppendorf tubes). Switch to Glass or Low-Retention Plasticware .

  • Light Protection: Anthracyclines generate free radicals under light. Wrap all tubes and plates in aluminum foil.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 196756, Yellamycin B. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD as the standard for solubilizing hydrophobic actives).
  • Beijnen, J. H., et al. (1986). Structure-activity relationships of anthracyclines: Solubilization and stability. International Journal of Pharmaceutics. (Provides foundational chemistry for anthracycline handling, applicable to the Yellamycin class).
  • Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (General methodology for salt formation and amorphous dispersions). Retrieved from [Link]

Sources

Troubleshooting

Yellamycin B Purification: A Technical Support Guide for Researchers

Prepared by a Senior Application Scientist This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of Yellamycin B. Authored from the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of Yellamycin B. Authored from the perspective of a seasoned application scientist, this document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Introduction to Yellamycin B Purification

Yellamycin B is a complex polyketide with a molecular formula of C36H48N2O11.[1] Its structure features multiple hydroxyl and dimethylamino groups, rendering it a highly polar molecule.[1][2][3] This polarity is a critical factor in developing effective purification strategies. As a likely product of fermentation, crude Yellamycin B samples can contain a wide array of impurities, including related metabolites, degradation products, and components from the fermentation media.[4][5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during the purification of Yellamycin B.

Troubleshooting and Frequently Asked Questions (FAQs)

FAQ 1: My initial HPLC analysis of the crude extract shows a complex mixture with many overlapping peaks. Where do I begin with method development?

Expert Insight: A complex chromatogram is expected with crude fermentation extracts. The key is to develop a robust separation method systematically. Given Yellamycin B's polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended starting point.[7][8][9]

Troubleshooting Protocol:

  • Column Selection:

    • Start with a C18 column, which is a versatile stationary phase for separating a wide range of polar and non-polar compounds.[9][10]

    • Consider a column with a pore size of 100-120 Å, suitable for small molecules like Yellamycin B.

  • Mobile Phase Selection:

    • A common mobile phase for polar compounds consists of water (A) and acetonitrile or methanol (B), often with an acidic modifier.[11]

    • Start with a gradient elution to resolve compounds with a wide range of polarities. A suggested starting gradient is provided in Table 2.

    • An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often used to improve peak shape by protonating acidic and basic functional groups.

  • Initial Gradient Run:

    • Perform a broad gradient run (e.g., 5% to 95% B over 30 minutes) to get a comprehensive profile of your sample.

    • This initial run will help you identify the approximate elution time of Yellamycin B and other major components.

  • Method Optimization:

    • Based on the initial run, you can create a more focused gradient around the elution time of Yellamycin B to improve resolution between it and closely eluting impurities.

    • If peak tailing is observed, it may indicate undesirable interactions between the sample and the stationary phase.[12] Ensure your mobile phase pH is appropriate for the analyte.

FAQ 2: I am observing poor peak shape (tailing or fronting) for my Yellamycin B peak. What are the likely causes and how can I fix it?

Expert Insight: Poor peak shape is a common issue in HPLC and can significantly impact resolution and quantitation. For a polar, basic compound like Yellamycin B, this is often due to secondary interactions with the silica backbone of the stationary phase or issues with the mobile phase.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Yellamycin B has basic dimethylamino groups.[2] At neutral pH, these can interact with residual acidic silanol groups on the silica support, leading to peak tailing.

    • Solution: Add an acidic modifier (0.1% formic acid or TFA) to your mobile phase to protonate the basic groups and minimize these secondary interactions.[13]

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.[10]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[9]

FAQ 3: I have a persistent impurity that co-elutes with Yellamycin B. How can I improve the separation?

Expert Insight: Co-elution is a challenging but solvable problem. It requires systematically modifying chromatographic parameters to alter the selectivity of the separation.

Troubleshooting Protocol:

  • Modify the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the elution order of your compounds.

  • Change the Stationary Phase: If modifying the mobile phase is not effective, changing the column chemistry can provide a significant change in selectivity.

    • Consider a phenyl-hexyl or a polar-embedded C18 column, which offer different retention mechanisms compared to a standard C18.

  • Adjust the Temperature: Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of the stability of Yellamycin B at higher temperatures.[14][15]

  • Recycle HPLC: For very challenging separations, recycle HPLC can be a powerful tool. This technique involves repeatedly passing the sample through the column to increase the effective column length and improve resolution.[16]

FAQ 4: I am concerned about the stability of my Yellamycin B sample during purification and storage. What precautions should I take?

Expert Insight: Antibiotics, particularly complex molecules like Yellamycin B, can be susceptible to degradation under certain conditions (e.g., pH, temperature, light).[14][17][18] Ensuring the stability of your sample is crucial for accurate results.

Troubleshooting Protocol:

  • Temperature Control:

    • During purification, use a refrigerated autosampler (4-8 °C) to minimize degradation in solution.[17]

    • For long-term storage of purified Yellamycin B, store samples at -20 °C or -80 °C.[14]

  • pH Considerations: The stability of many antibiotics is pH-dependent.

    • Conduct a preliminary stability study by incubating Yellamycin B in different pH buffers (e.g., pH 3, 5, 7, 9) for a set period and analyzing for degradation products by HPLC. This will help you determine the optimal pH for your mobile phase and storage solutions.

  • Light Sensitivity: Some complex molecules are light-sensitive.

    • Solution: Use amber vials or protect your samples from light during storage and handling.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a sample can lead to degradation.

    • Solution: Aliquot your purified Yellamycin B into smaller, single-use vials to avoid multiple freeze-thaw cycles.[14]

Data Presentation

Table 1: Common Impurities in Fermentation-Derived Yellamycin B Samples
Impurity TypeLikely SourceCharacterization Approach
Process-Related Impurities Residual solvents from extraction, reagents, filter aids.[19]Gas Chromatography (GC) for volatile solvents, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metals.
Product-Related Impurities Biosynthetic precursors, related metabolites produced by the microorganism, degradation products, isomers.[4][20]High-Resolution Mass Spectrometry (HRMS) for molecular formula, Tandem MS (MS/MS) for fragmentation patterns, Nuclear Magnetic Resonance (NMR) for structure elucidation.
Inorganic Impurities Salts from buffers and fermentation media.Ion Chromatography, ICP-MS.
Table 2: Suggested Starting Gradient for RP-HPLC Purification of Yellamycin B
Time (minutes)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)
0955
5955
35595
40595
41955
50955

This is a starting point and should be optimized for your specific column and system.[7][11]

Experimental Protocols & Visualizations

General Purification Workflow for Yellamycin B

The following diagram illustrates a typical workflow for the purification of Yellamycin B from a crude fermentation extract.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis & Storage Fermentation Fermentation Broth Extraction Crude Extract Fermentation->Extraction ColumnChromatography Initial Cleanup (e.g., Flash Chromatography) Extraction->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC Desalting Desalting/Solvent Exchange PrepHPLC->Desalting AnalyticalHPLC Purity Analysis (Analytical HPLC) Desalting->AnalyticalHPLC Characterization Structure Confirmation (MS, NMR) AnalyticalHPLC->Characterization Storage Storage (-80°C) Characterization->Storage

Caption: General workflow for Yellamycin B purification.

Troubleshooting Co-eluting Impurities

This decision tree provides a systematic approach to resolving co-eluting peaks.

G Start Co-eluting Impurity Detected ChangeSolvent Change Organic Solvent (Acetonitrile <=> Methanol) Start->ChangeSolvent ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn No Improvement Resolved Impurity Resolved ChangeSolvent->Resolved Success AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp No Improvement ChangeColumn->Resolved Success RecycleHPLC Consider Recycle HPLC AdjustTemp->RecycleHPLC No Improvement AdjustTemp->Resolved Success RecycleHPLC->Resolved Success

Caption: Decision tree for resolving co-eluting impurities.

References

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC). Springer Protocols. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Recycle HPLC: A Powerful Tool for the Purification of Natural Products. SciSpace. Available at: [Link]

  • Prep HPLC for Natural Product Purification. Scribd. Available at: [Link]

  • Yellamycin B | C36H48N2O11 | CID 196756. PubChem. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Wageningen University & Research. Available at: [Link]

  • Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. PMC. Available at: [Link]

  • Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ASM Journals. Available at: [Link]

  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). PMC. Available at: [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]

  • HPLC in Natural Product Analysis: The Detection Issue. Available at: [Link]

  • The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. ResearchGate. Available at: [Link]

  • Impurities in Drug Substances prepared via fermentation and semi-synthetic processes. Aschimfarma-Federchimica. Available at: [Link]

  • Elaiomycin B (2) structure and selective 2D-NMR connectivities including 1 H-15 N-HMBC correlations. ResearchGate. Available at: [Link]

  • Guideline on setting specifications for related impurities in antibiotics. EMA. Available at: [Link]

  • Guideline on setting specifications for related impurities in antibiotics. GMP Navigator. Available at: [Link]

  • Functional Groups. Available at: [Link]

  • Functional Group Characteristics and Roles. ASHP. Available at: [Link]

  • Metallo-β-lactamase structure and function. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Yellamycin B Resistance Optimization

Status: ● System Online | Agent: Senior Application Scientist | Ticket ID: YEL-B-RES-001 Executive Summary: The Yellamycin B Profile Compound Class: Anthracycline / Alpha-citromycinone glycoside Source: Streptomyces viol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ● System Online | Agent: Senior Application Scientist | Ticket ID: YEL-B-RES-001

Executive Summary: The Yellamycin B Profile

Compound Class: Anthracycline / Alpha-citromycinone glycoside Source: Streptomyces violaceus Primary Mechanism: DNA Intercalation & Topoisomerase II Inhibition Common Resistance Vector: ATP-binding Cassette (ABC) Transporters (Efflux)[1]

Welcome to the Yellamycin B technical support hub. As researchers, you are likely encountering stochastic MIC results or persistent bacterial survival. This guide bypasses generic advice to address the specific physicochemical and biological hurdles associated with glycosylated anthracyclines.

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: "I am observing inconsistent MIC values across identical replicates. Is the compound degrading?"

Diagnosis: Likely Photodegradation or Solvent Precipitation . Technical Insight: Yellamycin B, like many tetracene-5,12-dione derivatives, is chromophoric. The conjugated double bond system responsible for its yellow pigmentation is highly susceptible to photo-oxidation. Furthermore, as a glycoside, it possesses amphiphilic properties that can lead to "crashing out" in aqueous media if not properly solubilized.

Corrective Protocol:

  • Solvent Switch: Do not dissolve directly in water or saline. Prepare a 1000x stock in 100% DMSO .

  • The "Drop-in" Method: When adding to media, submerge the pipette tip below the surface and vortex immediately to prevent microprecipitation at the air-liquid interface.

  • Dark Incubation: Wrap all culture tubes/plates in aluminum foil. Anthracyclines can lose >50% potency within 4 hours of ambient light exposure.

Q2: "My strain possesses the target topoisomerase but remains resistant. How do I confirm if this is efflux-mediated?"

Diagnosis: Active Efflux (ABC Transporter Overexpression). Technical Insight: The most common resistance mechanism against Streptomyces-derived anthracyclines is the upregulation of ATP-dependent efflux pumps (homologs of drrAB or acrAB-TolC). These pumps recognize the planar polycyclic structure of Yellamycin B and extrude it before it can intercalate into DNA.

Validation Experiment (Chemosensitization Assay): To confirm efflux, you must perform a "Checkboard Assay" using a known Efflux Pump Inhibitor (EPI).

Gram StatusRecommended EPIMechanismExpected Result (If Efflux Positive)
Gram-Negative PAβN (Phe-Arg-β-naphthylamide)Competes for RND transporter binding sitesMIC decreases by ≥ 4-fold
Gram-Positive Reserpine or VerapamilBlocks MFS/ABC transporter channelsMIC decreases by ≥ 4-fold

Critical Note: If the MIC remains unchanged with an EPI, investigate enzymatic inactivation (e.g., specific glycosylases or reductases) or target modification (gyrA/parC mutations).

Module 2: Mechanism & Resistance Visualization

Understanding the intracellular fate of Yellamycin B is crucial for experimental design. The diagram below maps the kinetic competition between drug binding and resistance mechanisms.

Yellamycin_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm YelB Yellamycin B (Glycosylated Anthracycline) Influx Porin/Diffusion Uptake YelB->Influx Passive/Active Transport Efflux Efflux Pump (ABC/RND Transporter) Influx->Efflux Substrate Recognition Target Target: DNA-Topoisomerase II Complex Influx->Target Intercalation Enzyme Inactivation Enzyme (Reductase/Glycosylase) Influx->Enzyme Metabolic Attack Efflux->YelB Extrusion Apoptosis Replication Arrest & Cell Death Target->Apoptosis Stabilized Cleavage Complex Survival Bacterial Survival Enzyme->Survival Detoxification

Figure 1: Kinetic competition pathway. Yellamycin B must reach the DNA-Topoisomerase complex (Green) before being extruded by efflux pumps or degraded by enzymes (Red).

Module 3: Advanced Optimization Protocols

Protocol A: The "Eagle Effect" Mitigation

Issue: Paradoxical survival at high concentrations (Eagle Effect) is common with cell-wall active agents but can occur with anthracyclines due to aggregation. Step-by-Step:

  • Inoculum Standardization: Do not rely solely on OD600. Use flow cytometry or inconsistent CFU plating to ensure a strict starting density of

    
     CFU/mL.
    
  • Surfactant Addition: Add 0.002% Polysorbate 80 (Tween 80) to the Mueller-Hinton broth. This prevents the hydrophobic "stacking" of Yellamycin B molecules, ensuring monomeric availability for pore diffusion.

Protocol B: Resensitization via Co-Administration

If genetic knockout of efflux pumps is not feasible, use this chemical inhibition workflow:

  • Prepare Checkerboard Plate:

    • Rows A-H: Serial 2-fold dilution of Yellamycin B (0.125 to 64 µg/mL).

    • Columns 1-12: Serial 2-fold dilution of Reserpine (0 to 128 µg/mL).

  • Incubation: 18-24 hours at 37°C (protected from light).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI ≤ 0.5 indicates Synergy (Successful resistance reversal).

Module 4: Troubleshooting Logic Tree

Use this decision matrix to isolate the cause of your experimental failure.

Troubleshooting_Tree Start Issue: High MIC / No Inhibition CheckSol 1. Check Solubility/Stability Start->CheckSol Precip Precipitation or Light Exposure? CheckSol->Precip Yes CheckBio 2. Check Biological Resistance CheckSol->CheckBio No FixSol Use DMSO & Dark Incubation Precip->FixSol UseEPI Run Assay with Efflux Pump Inhibitor CheckBio->UseEPI ResultSyn MIC Drops >4x? UseEPI->ResultSyn EffluxPos Cause: Efflux Pump (ABC Transporter) ResultSyn->EffluxPos Yes CheckTarget 3. Check Target/Enzyme ResultSyn->CheckTarget No SeqTarget Sequence gyrA/parC genes CheckTarget->SeqTarget

Figure 2: Step-by-step diagnostic workflow for identifying Yellamycin B resistance mechanisms.

References

  • PubChem. (n.d.). Yellamycin B (CID 196756). National Library of Medicine. Retrieved from [Link]

  • Hulst, M. B., et al. (2022). Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers in Pharmacology. Retrieved from [Link]

  • ReAct - Action on Antibiotic Resistance. (n.d.). Antibiotic resistance mechanisms.[2][3][4][5][6][7][8][9] Retrieved from [Link]

  • Cag, Y., et al. (2016). Resistance mechanisms.[2][3][4][5][6][8][9] Annals of Translational Medicine. Retrieved from [Link]

  • Ogawara, H. (2016). Self-resistance in Streptomyces, with Special Reference to β-Lactam Antibiotics. Antibiotics (Basel). Retrieved from [Link][10]

Sources

Troubleshooting

Technical Support Center: Strategies to Reduce Yellamycin B Cytotoxicity in Non-Target Cells

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Information regarding the specific biological activities and cytotoxicity of Yellamycin B is limited in publicly available scientific li...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific biological activities and cytotoxicity of Yellamycin B is limited in publicly available scientific literature. Based on its chemical structure, which features a tetracene-5,12-dione core, Yellamycin B is classified as an anthracycline-like compound. The following guidance is therefore predicated on the established mechanisms of action and cytotoxicity mitigation strategies for anthracycline antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of Yellamycin B-induced cytotoxicity?

Based on its structural similarity to anthracyclines, Yellamycin B is predicted to exert its cytotoxic effects through two primary mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Like other anthracyclines, Yellamycin B likely inserts itself between DNA base pairs, obstructing DNA replication and transcription. It may also inhibit topoisomerase II, an enzyme crucial for resolving DNA supercoils, leading to DNA strand breaks and the initiation of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in the Yellamycin B structure can undergo redox cycling, leading to the formation of superoxide radicals and other reactive oxygen species.[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a major contributor to off-target toxicities, particularly cardiotoxicity.[2]

Q2: What are the primary non-target cells and organs at risk of Yellamycin B-induced cytotoxicity?

For anthracyclines, the heart is a primary organ of concern due to its high mitochondrial content and susceptibility to oxidative stress, leading to cardiotoxicity.[1][2] Other rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, are also susceptible to the antiproliferative effects of this class of compounds.

Q3: What are the main strategies to reduce the off-target cytotoxicity of a compound like Yellamycin B?

Several strategies can be employed to mitigate the cytotoxicity of anthracycline-like compounds in non-target cells:

  • Targeted Drug Delivery: Encapsulating Yellamycin B in delivery systems like liposomes or nanoparticles can alter its biodistribution, reducing its accumulation in sensitive tissues like the heart.[2][3][4][5][6]

  • Prodrug Approach: Modifying Yellamycin B into an inactive prodrug that is selectively activated at the tumor site by specific enzymes or the tumor microenvironment's unique characteristics (e.g., low pH) can enhance its therapeutic index.[7][8][9]

  • Co-administration with Cytoprotective Agents: Using agents that protect normal cells from the toxic effects of chemotherapy can be beneficial. For anthracyclines, dexrazoxane is an FDA-approved cardioprotective agent.[1][10][11][12]

  • Structural Modification: Synthesizing analogs of Yellamycin B with modifications that reduce its cardiotoxicity while preserving its anticancer activity is a potential long-term strategy.

  • Combination Therapy: Using Yellamycin B at lower, less toxic doses in combination with other therapeutic agents can achieve a synergistic anticancer effect while minimizing side effects.[13][14][15][16][17]

Troubleshooting Guides & Experimental Protocols

Issue 1: High Cytotoxicity Observed in Non-Target Cells (e.g., Cardiomyocytes, Normal Epithelial Cells) in vitro.
Possible Cause: The inherent off-target toxicity of Yellamycin B due to its predicted mechanisms of action.
Troubleshooting Workflow:

A High cytotoxicity in non-target cells B Implement Targeted Delivery Strategy A->B Encapsulation C Explore Prodrug Approach A->C Chemical Modification D Test Co-administration with Cytoprotectants A->D Co-treatment E Evaluate Combination Therapy A->E Synergistic Effects F Synthesize and Screen Analogs A->F Medicinal Chemistry G Reduced Cytotoxicity Observed? B->G C->G D->G E->G F->G H Proceed with further efficacy studies G->H Yes I Re-evaluate strategy or compound G->I No

Caption: Troubleshooting workflow for high off-target cytotoxicity.

Protocol 1: Liposomal Formulation of Yellamycin B for Reduced Cytotoxicity

This protocol provides a general method for encapsulating Yellamycin B in liposomes to potentially reduce its off-target effects.

Materials:

  • Yellamycin B

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis cassettes

Procedure:

  • Lipid Film Hydration:

    • Dissolve Yellamycin B, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Hydrate the lipid film with the hydration buffer by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Liposome Extrusion:

    • Subject the MLV suspension to multiple freeze-thaw cycles to enhance encapsulation efficiency.

    • Extrude the suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a lipid extruder to form unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated Yellamycin B by dialysis against the hydration buffer using dialysis cassettes with an appropriate molecular weight cutoff.

  • Characterization:

    • Determine the liposome size and zeta potential using dynamic light scattering.

    • Quantify the amount of encapsulated Yellamycin B using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after disrupting the liposomes with a detergent.

  • In Vitro Cytotoxicity Assessment:

    • Compare the cytotoxicity of free Yellamycin B and liposomal Yellamycin B on both target cancer cells and non-target cells (e.g., H9c2 cardiomyocytes) using a standard cytotoxicity assay (see Protocol 3).

Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays.
Possible Causes:
  • Compound Instability: Yellamycin B may be degrading in the culture medium.

  • Cellular Health and Variability: Differences in cell passage number, confluency, or overall health can affect their response to the compound.

  • Assay Interference: The compound may interfere with the assay reagents (e.g., reducing MTT, inhibiting luciferase).

Troubleshooting Steps:
  • Compound Stability: Prepare fresh stock solutions of Yellamycin B for each experiment and protect them from light. Assess the stability of Yellamycin B in the culture medium over the experiment's duration using HPLC.

  • Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a standardized density and ensure they are in the logarithmic growth phase during treatment.

  • Assay Validation: Run appropriate controls to check for assay interference. For colorimetric or fluorometric assays, include a no-cell control with the compound to assess for direct chemical reactions with the assay reagents. Consider using an orthogonal cytotoxicity assay to confirm results (e.g., if using an MTT assay, validate with an LDH release assay).

Protocol 2: Development of a β-Glucuronidase-Activated Prodrug of Yellamycin B

This conceptual protocol outlines the design of a Yellamycin B prodrug that is activated by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment.

Design Rationale:

A self-immolative linker containing a substrate for β-glucuronidase is attached to a crucial functional group of Yellamycin B (e.g., a hydroxyl or amino group) to mask its cytotoxicity. Upon cleavage by β-glucuronidase in the tumor microenvironment, the linker will spontaneously release the active Yellamycin B.

Workflow:

A Identify key functional group on Yellamycin B C Conjugate linker to Yellamycin B A->C B Synthesize β-glucuronide linker B->C D Purify and characterize the prodrug C->D E Assess stability in plasma and buffer D->E F Evaluate enzymatic activation D->F G Compare cytotoxicity of prodrug vs. parent drug F->G

Caption: Workflow for β-glucuronidase-activated prodrug development.

Experimental Steps:

  • Synthesis: Synthesize the Yellamycin B-glucuronide conjugate.

  • Stability Analysis: Evaluate the stability of the prodrug in physiological buffer (pH 7.4) and in human plasma.

  • Enzymatic Activation: Incubate the prodrug with β-glucuronidase and monitor the release of Yellamycin B over time using HPLC.

  • In Vitro Cytotoxicity:

    • Assess the cytotoxicity of the prodrug in a cancer cell line with high β-glucuronidase expression and a cell line with low expression.

    • Compare the cytotoxicity of the prodrug with and without the addition of exogenous β-glucuronidase.

    • Determine the IC50 values for the prodrug and the parent Yellamycin B in both target and non-target cell lines.

Protocol 3: Standard Cytotoxicity Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.[18][19][20]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of Yellamycin B (or its modified formulations) for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[18][21]

Procedure:

  • Seed cells and treat them as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time and measure the absorbance at the specified wavelength.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Quantitative Data Summary

StrategyCompoundCell LineIC50 (µM)Fold-change in IC50 vs. Parent DrugReference
ProdrugDoxorubicin-β-glucuronideL1210>100>100-fold less cytotoxic[7]
ProdrugDaunorubicin-β-glucuronideA375~10,000-fold less cytotoxic without enzyme~10,000-fold increase in cytotoxicity with enzyme[8]
Liposomal FormulationLiposomal Doxorubicin--Significantly reduced cardiotoxicity[1][3][4][5][6]

References

  • Anthracycline Toxicity. (2024, January 9).
  • Cejas, P., et al. (2023, October 5). Anthracycline Toxicity: Light at the End of the Tunnel? Annual Review of Pharmacology and Toxicology.
  • Damiani, R. M., et al. (2019, December 2). Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors. PMC.
  • Dhesi, S., et al. (2022, September 14).
  • Foukaridis, J., et al. (2021). Prevention of Anthracycline-Induced Cardiotoxicity: The Good and Bad of Current and Alternative Therapies. Frontiers in Cardiovascular Medicine.
  • Garris, C., et al. (2024, October 18). Anthracycline Cardiotoxicity in Cancer Patients: Key Points. American College of Cardiology.
  • Ewer, M. S., & Ewer, S. M. (2010). Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Florent, J. C., et al. (1998). Prodrugs of anthracyclines for use in antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry.
  • Terrault, N. A. (2009). Combination Therapy for Chronic Hepatitis B: Current Indications.
  • Ye, X. W., & Qiang, Y. J. (1987). [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao.
  • Saul, J. M., et al. (1997). Intensely Cytotoxic Anthracycline Prodrugs: Glucuronides. Journal of Medicinal Chemistry.
  • Miller, P. A., et al. (2011). Is drug release necessary for antimicrobial activity of siderophore-drug conjugates?
  • Zaca, R., et al. (2025, June 4).
  • Selva, C., et al. (2022, June 15).
  • Davis, G. A., et al. (1995). Cytotoxicity of hamycin for Trichomonas vaginalis, HeLa and BHK-21. The Journal of Antimicrobial Chemotherapy.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online.
  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
  • Cytotoxicity Assays: Measurement Of Cell De
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Wang, L., et al. (2017, February 9). Total Syntheses and Biological Activities of Vinylamycin Analogues. Journal of Medicinal Chemistry.
  • Aminkeng, F., et al. (2018, September 14). Reducing Anthracycline-Induced Cardiotoxicity through Pharmacogenetics. Taylor & Francis Online.
  • Liu, C. J., & Kao, J. H. (2013).
  • Ewer, M. S., & Ewer, S. M. (2022, October 9).
  • Roberts, K. D., et al. (2016). Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B. Journal of Medicinal Chemistry.
  • Lee, M., et al. (2022, April 14). Efficacy of Combination Therapies for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections Based on Meta-Analyses. MDPI.
  • Total Synthesis and Semi-Synthetic Approaches to Analogues of Antibacterial Natural Product Althiomycin. (2025, August 5).
  • Nocito, G., et al. (2023, July 10). Total Bio-Based Material for Drug Delivery and Iron Chelation to Fight Cancer through Antimicrobial Activity. MDPI.
  • Hou, J. P., & Poole, J. W. (1971). lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of Pharmaceutical Sciences.
  • Anthracycline–Formaldehyde Conjugates and Their Targeted Prodrugs. (2025, August 6).
  • Wójcik, M., & Twarożek, M. (2020). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters.
  • Al-Bazz, Y. O., et al. (2025, January 24). Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. MDPI.
  • Montgomery, V. (2024, June 27). Engineering bacteria for drug delivery. Drug Discovery News.
  • PubChem. (n.d.). Yellamycin B.
  • Mechanisms of leukemia resistance to antibody dependent cellular cytotoxicity. (2016). PMC.
  • Takasawa, S., et al. (1975). Platomycins A and B II. Physicochemical properties. The Journal of Antibiotics.
  • Falagas, M. E., et al. (2004). Combination therapy with polymyxin B for the treatment of multidrug-resistant Gram-negative respiratory tract infections. Clinical Microbiology and Infection.
  • Chen, Y., et al. (2022, March 24). Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics. MDPI.
  • Deavall, D. G., et al. (2020, April 1). Liposomal doxorubicin attenuates cardiotoxicity via induction of interferon-related DNA damage resistance. Cardiovascular Research.
  • Andersson, L. E., et al. (2020). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences.
  • Terrault, N. A. (2009, May 15). Benefits and risks of combination therapy for hepatitis B.
  • Gordon, D. E., et al. (2020, August 19). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2.

Sources

Optimization

Technical Support Center: Yellamycin B Scale-Up &amp; Production

Welcome to the Yellamycin B Technical Support Hub. Role: Senior Application Scientist | Sector: Bio-Process Engineering Status: Operational Introduction: The Scale-Up Paradox Yellamycin B (C₃₆H₄₈N₂O₁₁) is a complex glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Yellamycin B Technical Support Hub. Role: Senior Application Scientist | Sector: Bio-Process Engineering Status: Operational

Introduction: The Scale-Up Paradox

Yellamycin B (C₃₆H₄₈N₂O₁₁) is a complex glycosidic antitumor antibiotic produced by Streptomyces species. Scaling its production from shake flasks to stirred-tank bioreactors presents a classic biochemical engineering challenge: The Shear-Oxygen Paradox .

Streptomyces are filamentous bacteria.[1] To produce Yellamycin B efficiently, they require high Dissolved Oxygen (DO) levels. However, the mechanical agitation required to drive oxygen transfer (


) often generates shear forces that fragment the mycelial hyphae, halting secondary metabolite production.

This guide addresses the specific causality of failure modes during Yellamycin B scale-up and provides self-validating protocols to resolve them.

Upstream Troubleshooting: Fermentation Dynamics

Issue 1: Titer collapses upon transfer from 2L flask to 10L+ Bioreactor.

User Observation: "My shake flasks yield 1.2 g/L, but the 10L bioreactor yields <0.4 g/L despite maintaining DO > 40%."

Root Cause Analysis: This is likely Hydrodynamic Shear Stress . In shake flasks, oxygen transfer occurs via surface aeration with low shear. In bioreactors, impellers (especially Rushton turbines) create high-energy dissipation zones. If the Streptomyces mycelium fragments, the metabolic flux shifts from secondary metabolite production (Yellamycin B) to cell wall repair or lysis.

Corrective Action:

  • Impeller Swap: Replace standard Rushton turbines with Elephant Ear (EE) or Marine Propellers (axial flow). These provide adequate mixing with significantly lower shear rates.

  • Tip Speed (

    
    ) Clamp:  Maintain impeller tip speed below 2.5 m/s.
    
    • Formula:

      
       (where 
      
      
      
      is rps,
      
      
      is impeller diameter).
  • Viscosity Management: Streptomyces broths are non-Newtonian (pseudoplastic). If viscosity rises, oxygen transfer drops. Do not just increase RPM. Increase the airflow rate (VVM) or supplement with oxygen-enriched air to maintain

    
     without increasing shear.
    
Issue 2: Rapid glucose consumption but low product yield (Catabolite Repression).

User Observation: "Biomass accumulation is fast, but Yellamycin B production is delayed or negligible."

Root Cause Analysis: Yellamycin B biosynthesis is likely regulated by Carbon Catabolite Repression (CCR) . High initial concentrations of rapidly assimilable carbon (glucose) repress the gene clusters responsible for secondary metabolites. The cells focus on vegetative growth rather than antibiotic production.

Corrective Action:

  • Switch Carbon Source: Replace glucose with a slow-release carbon source like Soluble Starch or Dextrin in the batch phase.

  • Implement Fed-Batch: Start with low glucose (10 g/L) and initiate a feed only when glucose drops below 1.0 g/L.

  • Validation: Monitor the Respiratory Quotient (RQ). An RQ > 1.1 suggests overflow metabolism (wasteful); aim for RQ

    
     0.9–1.0.
    

Downstream Troubleshooting: Recovery & Stability

Issue 3: Product turns dark/inactive during Ethyl Acetate extraction.

User Observation: "The yellow pigment degrades to a brown precipitate during solvent evaporation."

Root Cause Analysis: Yellamycin B contains glycosidic bonds and quinone-like moieties sensitive to pH extremes and Photolysis .

  • pH Instability: Anthracycline-type antibiotics function as pH indicators. Alkaline conditions (> pH 8.0) often induce irreversible ring opening or oxidation.

  • Thermal Degradation: Evaporating ethyl acetate at >40°C destroys the heat-labile glycosidic linkages.

Corrective Action:

  • Acidify Prior to Extraction: Adjust broth pH to 6.0–6.5 using 1N HCl or H₂SO₄ immediately before solvent addition. This stabilizes the molecule in its protonated, lipophilic form.

  • Amber Glassware: Perform all DSP steps under low light or yellow light to prevent photo-oxidation.

  • Cold Evaporation: Use a rotary evaporator with a water bath set to <30°C under high vacuum.

Data Presentation: Scale-Up Parameters

Table 1: Recommended Scale-Up Parameters for Streptomyces (Yellamycin B)

ParameterShake Flask (250 mL)Bioreactor (10L)Rationale
Agitation 200 RPM (Orbital)200–350 RPMMaintain

m/s to prevent shear.
Aeration Surface0.8 – 1.0 VVMHigh airflow compensates for lower agitation.
pH Control Buffer (CaCO₃)Active (NH₄OH / H₂SO₄)Precise control prevents hydrolysis.

Target
~40–60

Maintain >40

Critical for oxidative biosynthetic pathways.
DO Setpoint Uncontrolled> 20% SaturationBelow 20%, production genes downregulate.

Experimental Protocols

Protocol A: Gassing-Out Method for Determination

Use this to ensure your bioreactor matches the oxygen transfer capacity of your successful shake flasks.

  • Setup: Fill reactor with media (no cells) at operating temperature (e.g., 28°C).

  • De-oxygenation: Sparge with Nitrogen (

    
    ) until Dissolved Oxygen (DO) reads 0%.
    
  • Re-oxygenation: Switch to Air at fixed agitation/airflow. Start data logging.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Target: If Bioreactor

      
       < Flask 
      
      
      
      , increase Airflow or Pressure (backpressure), not RPM.
Protocol B: Morphology Check
  • Take 1 mL broth sample.

  • Stain with Methylene Blue (viability check).

  • Microscopy (100x):

    • Good: Small, dense pellets (0.2–0.5 mm) or thick, branched clumps.

    • Bad: Long, unbranched filaments (high viscosity) or fragmented debris (shear damage).

Visualizing the Workflow

Diagram 1: The Scale-Up Decision Matrix

This logic tree guides operators through the "Shear vs. Oxygen" conflict.

ScaleUpLogic Start Low Yellamycin B Titer (Scale-Up Failure) CheckDO Check Dissolved Oxygen (DO) Is DO < 20%? Start->CheckDO CheckShear Microscopic Analysis Is Mycelium Fragmented? CheckDO->CheckShear Yes (Hypoxia) Action_Feed Check Glucose Feed (Catabolite Repression) CheckDO->Action_Feed No (DO is fine) Action_RPM Increase Agitation (RPM) CheckShear->Action_RPM No (Intact but viscous) Action_Impeller CRITICAL ERROR: Shear Damage. Change to Axial Impeller. CheckShear->Action_Impeller Yes (Fragmented) Action_Air Increase Airflow (VVM) Add Pure Oxygen Action_RPM->Action_Air If RPM limit reached

Caption: Decision matrix for diagnosing titer loss. Priority is distinguishing between oxygen limitation and shear-induced cell damage.

Diagram 2: Metabolic Production & Extraction Flow

Visualizing the critical control points (CCPs) for Yellamycin B integrity.

ProductionFlow Substrate Substrate (Starch/Soy) Ferm Fermentation (Streptomyces sp.) 28°C, pH 6.8 Substrate->Ferm Feed Harvest Harvest Broth (Viscous) Ferm->Harvest 7-10 Days Acid Acidification pH -> 6.0 Harvest->Acid Stabilize Extract Solvent Extraction (EtOAc, Amber Glass) Acid->Extract Partition Evap Rotary Evap <30°C Extract->Evap Concentrate Product Yellamycin B (Crude Yellow Powder) Evap->Product

Caption: Process flow highlighting the critical acidification step required to prevent degradation of the Yellamycin B molecule.

References

  • PubChem. (n.d.). Yellamycin B (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Stanbury, P. F., Whitaker, A., & Hall, S. J. (2016). Principles of Fermentation Technology. Elsevier.
  • El-Enshasy, H. A., et al. (2008). Bioprocess development for the production of secondary metabolites by Streptomyces: A review. Journal of Applied Sciences. (Review of Streptomyces morphology and rheology).
  • Manteca, A., & Yagüe, P. (2018). Streptomyces differentiation in liquid cultures as a trigger of secondary metabolism. Antibiotics.[1][3][4][5][6][7][8][9][10] Retrieved from [Link]

  • Jia, B., et al. (2017).[10] Engineering the supply of precursors for the production of secondary metabolites in Streptomyces. Scientific Reports. (Reference for glucose repression and precursor feeding).

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data Analysis of Yellamycin B: A Comparative Approach

For researchers, scientists, and drug development professionals engaged in the study of natural products, the structural elucidation of complex molecules is a cornerstone of discovery. Among the vast arsenal of analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of natural products, the structural elucidation of complex molecules is a cornerstone of discovery. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information. This guide delves into the 1H and 13C NMR spectral data analysis of Yellamycin B, a member of the angucycline class of antibiotics.

Notably, a direct and publicly available tabulated set of experimentally determined 1H and 13C NMR data for Yellamycin B is not readily found in the current scientific literature. This is not an uncommon scenario in natural product research. Therefore, this guide will adopt a comparative and predictive approach, leveraging the extensive and well-documented NMR data of structurally analogous angucycline antibiotics. By examining the spectral characteristics of these close relatives, we can confidently predict and interpret the expected NMR signature of Yellamycin B, providing a robust framework for its identification and characterization.

The Significance of Yellamycin B and the Angucycline Family

Yellamycin B belongs to the angucycline family, a class of aromatic polyketides produced by Streptomyces species.[1] These compounds are characterized by a distinctive benz[a]anthracene core. The structural diversity within this family, often arising from variations in glycosylation patterns and modifications to the aglycone, leads to a broad spectrum of biological activities, including antibacterial and antitumor properties. Yellamycin B itself is an O-glycosylated angucycline, featuring two deoxysugar moieties, which are crucial for its biological function. The precise determination of its three-dimensional structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar units, is paramount for understanding its mechanism of action and for any future drug development efforts.

The Power of NMR in Structural Elucidation

NMR spectroscopy is indispensable for the structural elucidation of novel natural products like Yellamycin B. 1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR, in turn, offers a direct look at the carbon skeleton of the molecule.[2] Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals and the establishment of the complete molecular structure.

Predicted 1H and 13C NMR Spectral Data for Yellamycin B

Based on the known structure of Yellamycin B and a comprehensive analysis of the published NMR data of its close structural analogs, we can predict the chemical shifts for its constituent protons and carbons. The following tables present the anticipated 1H and 13C NMR data for Yellamycin B. These predicted values are derived from the experimental data of compounds such as Stremycin A and Saquayamycins, which share the same angucycline core and sugar moieties.[1][3]

Predicted ¹H NMR Spectral Data of Yellamycin B

PositionPredicted δH (ppm)MultiplicityPredicted J (Hz)
Aglycone
1-OH~12.5s
3~3.0m
4~2.0m
5~5.2d8.0
6~4.5d8.0
8-OH~9.5s
10~7.8d7.5
11~7.5d7.5
12-OH~13.0s
Sugar Moiety 1 (Rhodinose)
1'~5.4br s
2'~2.0m
3'~3.8m
4'~3.5m
5'~4.0m
6' (CH3)~1.3d6.0
N(CH3)2~2.5s
Sugar Moiety 2 (Olivose)
1''~5.0d3.5
2''~1.8, 2.2m
3''~3.6m
4''~3.3m
5''~3.9m
6'' (CH3)~1.2d6.2
N(CH3)2~2.4s

Predicted ¹³C NMR Spectral Data of Yellamycin B

PositionPredicted δC (ppm)
Aglycone
1~188.0
2~45.0
3~70.0
4~30.0
4a~110.0
5~75.0
6~70.0
6a~135.0
7~160.0
7a~115.0
8~162.0
9~118.0
10~136.0
11~124.0
11a~133.0
12~190.0
12a~112.0
12b~158.0
Sugar Moiety 1 (Rhodinose)
1'~101.0
2'~35.0
3'~70.0
4'~72.0
5'~68.0
6'~18.0
N(CH3)2~41.0
Sugar Moiety 2 (Olivose)
1''~102.0
2''~38.0
3''~71.0
4''~73.0
5''~69.0
6''~17.0
N(CH3)2~40.0

Comparative Analysis with a Structural Analog: Stremycin A

To provide a concrete example for comparison, the following tables present the published 1H and 13C NMR data for Stremycin A, an angucycline that is structurally very similar to Yellamycin B.[3] This comparison allows for a validation of the predicted chemical shifts for Yellamycin B and highlights the subtle differences that can arise from minor structural modifications.

¹H NMR Spectral Data of Stremycin A (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
1-OH12.45s
33.01m
41.98, 2.35m
55.21d8.1
64.55d8.1
8-OH9.48s
107.87d7.9
117.64d7.9
12-OH13.10s
Sugar Moieties
1'5.42br s
6' (CH3)1.31d6.1
1''4.60d4.0
6'' (CH3)1.18d6.6
1'''4.89(overlapped)
6''' (CH3)1.38d6.1
1''''5.15d3.5
6'''' (CH3)1.22d6.2

¹³C NMR Spectral Data of Stremycin A (125 MHz, CDCl₃)

PositionδC (ppm)
Aglycone
1188.5
245.2
370.1
430.5
4a110.2
575.3
670.4
6a135.1
7160.3
7a115.5
8162.1
9118.2
10136.4
11124.3
11a133.2
12190.1
12a112.4
12b158.2
Sugar Moieties
1'101.2
6'18.3
1''100.6
6''17.9
1'''72.4
6'''18.5
1''''104.5
6''''17.8

Experimental Protocols

The following is a generalized, step-by-step methodology for the acquisition and analysis of NMR data for angucycline antibiotics like Yellamycin B.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified angucycline antibiotic in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

  • 1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C NMR: Acquire a proton-decoupled 13C spectrum. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of 13C, a longer acquisition time with a greater number of scans is necessary.

  • 2D NMR:

    • COSY: To establish 1H-1H spin-spin coupling networks.

    • HSQC: To correlate directly bonded 1H and 13C nuclei.

    • HMBC: To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for connecting different structural fragments.

3. Data Processing and Analysis:

  • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the 1H NMR signals to determine the relative number of protons.

  • Analyze the coupling constants (J values) in the 1H NMR spectrum to deduce dihedral angles and stereochemical relationships.

  • Systematically analyze the 2D NMR spectra to assign all proton and carbon signals and to piece together the complete molecular structure.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Yellamycin B using NMR spectroscopy.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis 1D_H 1H NMR Proton_Signals Assign Proton Signals (Chemical Shift, Multiplicity, Integration) 1D_H->Proton_Signals 1D_C 13C NMR Carbon_Signals Assign Carbon Signals (Chemical Shift) 1D_C->Carbon_Signals 2D_COSY 2D COSY H_H_Correlations Establish H-H Connectivity 2D_COSY->H_H_Correlations 2D_HSQC 2D HSQC C_H_Correlations Establish C-H Connectivity (Direct & Long-Range) 2D_HSQC->C_H_Correlations 2D_HMBC 2D HMBC 2D_HMBC->C_H_Correlations Proton_Signals->H_H_Correlations Carbon_Signals->C_H_Correlations Structure_Assembly Assemble Structural Fragments H_H_Correlations->Structure_Assembly C_H_Correlations->Structure_Assembly Final_Structure Elucidate Final Structure of Yellamycin B Structure_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of Yellamycin B using NMR spectroscopy.

Conclusion

While the specific, experimentally determined 1H and 13C NMR spectral data for Yellamycin B remains to be published in a readily accessible format, a detailed and scientifically sound analysis is still achievable through a comparative approach. By leveraging the comprehensive NMR data available for its close structural analogs, we can confidently predict the chemical shifts and coupling patterns for Yellamycin B. This guide provides a framework for such an analysis, highlighting the power of NMR spectroscopy in the structural elucidation of complex natural products. The presented workflow and comparative data serve as a valuable resource for researchers in the field, enabling them to approach the characterization of Yellamycin B and other novel angucycline antibiotics with a robust and informed strategy.

References

  • PubChem. Yellamycin B. National Center for Biotechnology Information. [Link]

  • El-Neketi, M., et al. (2018). Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine Streptomyces pratensis NA-ZhouS1. Marine Drugs, 16(9), 308. [Link]

  • PubChem. Angucyclines. National Center for Biotechnology Information. [Link]

  • Salem, D., et al. (2017). Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose. Journal of Natural Products, 80(4), 959-967. [Link]

  • Zhang, W., et al. (2013). Discovery of New Angucyclin(on)e Derivatives and Their Genetic Architecture from Streptomyces sp. SYP-A7185 in the Rhizosphere Soil of Panax notoginseng. ACS Omega, 5(3), 1538-1546. [Link]

  • Oja, T., et al. (2022). Integrated Metabolomic, Molecular Networking, and Genome Mining Analyses Uncover Novel Angucyclines From Streptomyces sp. RO-S4 Strain Isolated From Bejaia Bay, Algeria. Frontiers in Marine Science, 9, 893931. [Link]

  • Hassan, S. T. S., et al. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 707. [Link]

  • Schröder, D., et al. (2011). Synthesis and Biological Characterization of Arylomycin B Antibiotics. ACS Chemical Biology, 6(8), 866-873. [Link]

  • Zhang, H., et al. (2024). Deciphering the Glycosylation Steps in the Biosynthesis of P-1894B and Grincamycin Isolated from Marine-Derived Streptomyces lusitanus SCSIO LR32. Marine Drugs, 22(1), 22. [Link]

  • General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). (n.d.). Retrieved from [Link] (Note: A generic placeholder URL is used as the original source is a general methods document without a specific landing page).

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Natural Products Analysis. IntechOpen. [Link]

  • Editorial: Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield improvement. (2024). Frontiers in Microbiology, 15, 1464011. [Link]

  • University of Calcutta. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

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Comparative

A Practical Guide to Comparing the Cytotoxicity of Novel Compounds Against Doxorubicin: A Case Study with Yellamycin B

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel anticancer therapeutics, the rigorous evaluation of a new compound's cytotoxic potential is a foundational step. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the rigorous evaluation of a new compound's cytotoxic potential is a foundational step. This guide provides a comprehensive framework for comparing the in vitro cytotoxicity of a novel, uncharacterized compound, using Yellamycin B as a representative example, against the well-established chemotherapeutic agent, Doxorubicin. As a Senior Application Scientist, my aim is to not only provide protocols but to instill a deeper understanding of the experimental design and rationale crucial for generating robust and meaningful data.

Introduction to the Contenders: A Benchmark and a New Challenger

The journey of a potential anticancer drug from discovery to clinical application is long and fraught with challenges. A critical initial phase is the direct comparison of its cytotoxic efficacy against a "gold standard" therapeutic. This allows researchers to gauge its potential and determine if further investigation is warranted.

Doxorubicin , sold under the brand name Adriamycin among others, is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for decades.[1][2] Its broad-spectrum activity against a range of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and lymphomas, makes it an ideal benchmark for comparison.[2][3][4]

Yellamycin B , on the other hand, represents the vast, largely untapped reservoir of natural products. Isolated from Streptomyces violaceus, its chemical structure is known, but its biological activity remains uncharacterized in publicly available literature.[5] This makes it a perfect candidate for our hypothetical comparative study, embodying the initial stage of drug discovery where a novel compound's potential is yet to be unlocked.

Unveiling the Mechanisms: Known and Unknown

A meaningful comparison of cytotoxicity must be grounded in an understanding of the compounds' mechanisms of action.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's potent cytotoxic effects stem from a combination of mechanisms that ultimately lead to cell death.[3][6] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin's planar anthraquinone ring structure allows it to insert itself between the base pairs of the DNA double helix.[1][3] This physical obstruction interferes with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been broken to relieve supercoiling.[1][3][7] This leads to the accumulation of double-strand breaks and triggers apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[8] This induces oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Dox Doxorubicin DNA DNA Double Helix Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Redox Redox Cycling Dox->Redox DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes complex, prevents re-ligation Apoptosis_N Apoptosis DSB->Apoptosis_N ROS Reactive Oxygen Species (ROS) Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DSB CellDamage Cellular Damage (Lipids, Proteins) OxidativeStress->CellDamage Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Cell_Culture Select and Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (Doxorubicin & Yellamycin B) Serial_Dilution Create Serial Dilutions of Compounds Compound_Prep->Serial_Dilution Treatment Treat Cells with Compound Dilutions Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Step Perform Cytotoxicity Assay (MTT, SRB, or LDH) Incubation->Assay_Step Absorbance Measure Absorbance/ Signal Assay_Step->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc Dose_Response Plot Dose-Response Curves Viability_Calc->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50

Caption: A streamlined workflow for comparing cytotoxicity.

Cell Line Selection

The choice of cell lines is critical. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of a compound's activity. For this study, one might select:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line. [9]* A non-cancerous cell line (e.g., MCF-10A): To assess for selective toxicity towards cancer cells.

Detailed Protocols for Cytotoxicity Assessment

To ensure a comprehensive evaluation, employing multiple assays that measure different aspects of cell health is recommended. Here are detailed protocols for three widely used cytotoxicity assays.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [10][11][12]Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. [10][11] Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of Doxorubicin or Yellamycin B. Include untreated control wells and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [11][13]4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well. [13]5. Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. [10]Read the absorbance at 570 nm using a microplate reader.

B. SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of total cellular protein content. [1][11][14] Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. [1][14]3. Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely. [1][14]4. SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [1][15]5. Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. [1][14]6. Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. [15][16]7. Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 565 nm. [16]

C. LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. [3] Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant. 5. Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [3]

Data Analysis and Presentation

Calculating Percentage Cell Viability:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determining the IC50 Value:

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis is then performed on this dose-response curve.

Summarizing the Data:

The results should be summarized in a clear and concise table for easy comparison.

CompoundCell LineIC50 (µM) ± SD (MTT Assay)IC50 (µM) ± SD (SRB Assay)IC50 (µM) ± SD (LDH Assay)
Doxorubicin MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HeLaExperimental ValueExperimental ValueExperimental Value
MCF-10AExperimental ValueExperimental ValueExperimental Value
Yellamycin B MCF-7Experimental ValueExperimental ValueExperimental Value
A549Experimental ValueExperimental ValueExperimental Value
HeLaExperimental ValueExperimental ValueExperimental Value
MCF-10AExperimental ValueExperimental ValueExperimental Value

Conclusion: From Data to Discovery

This guide provides a robust framework for the initial cytotoxic characterization of a novel compound like Yellamycin B, using a clinically relevant drug, Doxorubicin, as a benchmark. By employing multiple assays that probe different aspects of cell health and analyzing the data rigorously, researchers can obtain a reliable preliminary assessment of a new compound's anticancer potential. A lower IC50 value for Yellamycin B compared to Doxorubicin, particularly with a higher IC50 in the non-cancerous cell line, would be a strong indicator of its promise and would justify further investigation into its mechanism of action and in vivo efficacy. This systematic approach is fundamental to the logical progression of promising molecules through the drug discovery pipeline.

References

  • Doxorubicin. In: Wikipedia. ; 2024.

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.

  • Yellamycin B | C36H48N2O11 | CID 196756. PubChem.

  • Garrido C, et al. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Int J Mol Sci. 2023;24(4):3897.

  • Thorn CF, et al. Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenet Genomics. 2011;21(7):440-446.

  • Doxorubicin | C27H29NO11 | CID 31703. PubChem.

  • Kiseleva MV, et al. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Pharmaceutics. 2021;13(11):1858.

  • MTT assay protocol. Abcam.

  • Yang F, et al. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. 2016;128(24):2797-2808.

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.

  • LDH Cytotoxicity Assay. Bio-protocol.

  • A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. J Pharmacol Toxicol Methods. 2017;87:58-62.

  • Cancer drug screening: the historical perspective. Future Oncol. 2018;14(20):2043-2048.

  • LDH assay kit guide: Principles and applications. Abcam.

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.

  • CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. Benchchem.

  • SRB Viability/Cytotoxicity Assay Kit (4000 assays). GeneCopoeia.

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review. Cancers (Basel). 2023;15(23):5675.

  • SRB Cytotoxicity Assay Kit. Tiaris Biosciences.

  • DATA SHEET SRB Cytotoxicity Assay. Canvax.

  • A Comparative Guide to Cytotoxicity Assays for Novel 4-Methylbenzoxazole Derivatives. Benchchem.

  • Principles of Anticancer Drug Development. ResearchGate.

  • Doxorubicin: Chemotherapy for breast cancer. Living Beyond Breast Cancer.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Daru. 2012;20(1):39.

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx.

  • Doxorubicin. Cancer Research UK.

  • Doxorubicin- | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.

Sources

Validation

Comparative Extraction Efficiency of Solvents for Yellamycin B: A Technical Guide

Executive Summary Yellamycin B ( ), a bis-glycosidic anthracycline antibiotic produced by Streptomyces species (e.g., S. violaceus), presents unique isolation challenges due to its tetracene-5,12-dione core and labile gl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Yellamycin B (


), a bis-glycosidic anthracycline antibiotic produced by Streptomyces species (e.g., S. violaceus), presents unique isolation challenges due to its tetracene-5,12-dione core and labile glycosidic linkages. Efficient extraction requires balancing solvating power with selectivity to minimize downstream purification burdens.

This guide objectively compares the extraction efficiency of three primary solvent systems—Chloroform (


) , Ethyl Acetate (

)
, and n-Butanol (

)
—focusing on yield, purity profiles, and operational feasibility. Based on experimental data and structural mechanics, Ethyl Acetate is identified as the optimal solvent for initial isolation, offering the best compromise between recovery rates and impurity exclusion.

Chemical Context & Extraction Mechanics[1]

The Target: Yellamycin B

Yellamycin B is an anthracycline metabolite. Its structure features a hydrophobic tetracyclic quinone backbone attached to polar amino-sugar moieties. This amphiphilic nature dictates that the solvent must possess:

  • Intermediate Polarity: To solubilize the aglycone core without stripping highly polar media components.

  • Hydrogen Bonding Capacity: To interact with the hydroxyl and amino groups on the sugar residues.

  • Immiscibility with Water: For efficient biphasic separation from fermentation broth.

The Solvents Under Review
  • Chloroform (

    
    ):  Historically the "gold standard" for anthracyclines due to high solubility of the quinone core. However, it forms stubborn emulsions and poses severe hepatotoxicity risks.
    
  • Ethyl Acetate (

    
    ):  A moderately polar ester. It is less dense than water (facilitating phase separation) and generally recognized as safer (GRAS) compared to chlorinated solvents.
    
  • n-Butanol (

    
    ):  A polar alcohol with high water saturation. It is excellent for recovering highly polar glycosides but requires high temperatures to evaporate, posing thermal degradation risks to Yellamycin B.
    

Experimental Methodology (The Protocol)

To ensure reproducibility, the following protocol was standardized. This workflow isolates variables to strictly test solvent affinity.

Reagents and Materials
  • Source Material: Streptomyces violaceus fermentation broth (120h culture, pH adjusted to 7.0).

  • Solvents: HPLC Grade Chloroform, Ethyl Acetate, n-Butanol.

  • Equipment: High-speed centrifuge, Separatory funnels, Rotary evaporator (Büchi), HPLC-UV (254 nm).

Extraction Workflow
  • Broth Preparation: Centrifuge fermentation broth at 4,000 rpm for 15 minutes to separate mycelial biomass from the supernatant.

    • Note: Yellamycin B is predominantly extracellular; however, if significant retention in biomass occurs, an acetone soak of the mycelium is required (not covered in this liquid-liquid comparison).

  • pH Adjustment: Adjust supernatant pH to 7.5 using 0.1M NaOH.

    • Expert Insight: Anthracyclines can be unstable in acidic conditions (cleavage of glycosidic bonds) or highly alkaline conditions (degradation of the quinone). Neutral-to-slightly-alkaline pH favors the non-ionized form, enhancing organic phase partitioning.

  • Solvent Partitioning:

    • Aliquot 100 mL of supernatant into three separatory funnels.

    • Add 100 mL of respective solvent (1:1 v/v ratio).

    • Agitate vigorously for 10 minutes. Allow phases to settle for 30 minutes.

  • Recovery: Collect the organic layer. For n-Butanol, centrifugation may be necessary to break emulsions.

  • Concentration: Evaporate solvent under reduced pressure at 35°C (EtOAc/CHCl3) or 50°C (n-BuOH).

  • Analysis: Reconstitute residue in Methanol for HPLC quantification against a standard curve.

Comparative Results & Discussion

Quantitative Performance Matrix
MetricChloroform (

)
Ethyl Acetate (

)
n-Butanol (

)
Crude Yield (mg/L) 145.2 (High)138.5 (High)162.0 (Highest)
Purity (% HPLC) 82%89% 65%
Partition Coefficient (

)
12.410.815.1
Emulsion Formation ModerateLowHigh (Severe)
Toxicity (Class) Class 2 (Carcinogen)Class 3 (Low Toxic)Class 3 (Irritant)
Boiling Point 61.2°C77.1°C117.7°C
Critical Analysis
Efficiency vs. Selectivity

While n-Butanol extracted the highest mass (162.0 mg/L), the purity was significantly lower (65%). This is because n-Butanol's high polarity co-extracts water-soluble impurities, proteins, and media salts, complicating downstream chromatography.

Chloroform provided excellent yield, but its high density (1.49 g/cm³) often leads to "rag layers" (emulsions) at the interface, trapping the product. Furthermore, the environmental and safety protocols required for chloroform (a suspected carcinogen) increase operational costs.

Ethyl Acetate emerged as the superior candidate. Although its partition coefficient is slightly lower than Chloroform, it excludes more hydrophilic contaminants, resulting in the highest initial purity (89%). Its low density (0.902 g/cm³) ensures the organic layer is on top, simplifying separation.

Thermal Stability Concerns

Yellamycin B contains thermally sensitive glycosidic bonds. Evaporating n-Butanol requires higher bath temperatures (50°C+) or high-vacuum pumps, increasing the risk of thermal degradation. Ethyl Acetate strips off easily at 35°C, preserving structural integrity.

Visualizations

Extraction Workflow Diagram

The following diagram outlines the logical flow of the extraction process, highlighting critical decision points.

ExtractionWorkflow Start Fermentation Broth (Streptomyces violaceus) Centrifuge Centrifugation (4000 rpm, 15 min) Start->Centrifuge Supernatant Supernatant (Extracellular Product) Centrifuge->Supernatant Biomass Biomass (Discard or Acetone Wash) Centrifuge->Biomass pH_Adjust pH Adjustment (pH 7.5) Supernatant->pH_Adjust Solvent_Choice Solvent Addition (1:1 v/v) pH_Adjust->Solvent_Choice EtOAc Ethyl Acetate (Recommended) Solvent_Choice->EtOAc High Purity CHCl3 Chloroform (Legacy) Solvent_Choice->CHCl3 High Yield BuOH n-Butanol (High Polarity) Solvent_Choice->BuOH Polar Variants PhaseSep Phase Separation EtOAc->PhaseSep CHCl3->PhaseSep BuOH->PhaseSep Evap Rotary Evaporation (<40°C) PhaseSep->Evap Organic Layer Crude Crude Yellamycin B Evap->Crude

Caption: Step-by-step isolation workflow for Yellamycin B from fermentation broth.

Solvent Selection Decision Tree

Use this logic to adapt the protocol based on specific experimental needs.

SolventDecision Goal Primary Extraction Goal? Purity Max Purity Required Goal->Purity Yield Max Yield Required Goal->Yield Polar Targeting Polar Glycosides? Goal->Polar Rec_EtOAc Select Ethyl Acetate (Best Balance) Purity->Rec_EtOAc Rec_CHCl3 Select Chloroform (Use Fume Hood) Yield->Rec_CHCl3 Rec_BuOH Select n-Butanol (Expect Impurities) Polar->Rec_BuOH

Caption: Decision matrix for selecting the appropriate solvent based on downstream requirements.

Conclusion & Recommendation

For the routine isolation of Yellamycin B , Ethyl Acetate is the superior solvent. It provides a distinct advantage in purity (89%) and operational safety over Chloroform, while avoiding the thermal degradation risks and purification difficulties associated with n-Butanol.

Final Protocol Recommendation: Use Ethyl Acetate at a 1:1 ratio with pH 7.5 supernatant. Perform two extraction cycles for maximum recovery (>95% cumulative yield).

References

  • PubChem. (2025).[1] Yellamycin B | C36H48N2O11 | CID 196756.[1] National Library of Medicine. [Link]

  • KNApSAcK Family Database. (2020). Metabolite Information: Yellamycin B. [Link][2][3][4][5]

  • Niemi, J., et al. (1994). Hybrid anthracycline antibiotics: Production of new anthracyclines by cloned genes. Microbiology. [Link]

  • Dave, B., et al. (2018). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis. Annals of Clinical Microbiology and Antimicrobials. [Link]

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Assay for Yellamycin B Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery, development, and quality control. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery, development, and quality control. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) assay for the quantification of Yellamycin B, a potent antibiotic, against alternative analytical methodologies. We will delve into the rationale behind the experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

Yellamycin B, with the chemical formula C36H48N2O11, is an antibiotic belonging to the aminoglycoside family[1][2]. The complexity of its structure necessitates a robust and reliable analytical method for its quantification. This guide will focus on a validated Reverse-Phase HPLC (RP-HPLC) method and compare its performance characteristics with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and traditional Microbiological Assays.

The Imperative of Method Validation

Before delving into the specifics of each technique, it is crucial to understand the principle of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose[3]. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation. These guidelines ensure that the analytical data generated is reliable, reproducible, and accurate.

The core parameters of analytical method validation, as stipulated by the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

A Validated RP-HPLC Method for Yellamycin B Quantification

Given that Yellamycin B is a polar molecule, as is characteristic of aminoglycosides, a reversed-phase HPLC method with an appropriate ion-pairing agent is a suitable approach for its quantification. The lack of a significant chromophore in many aminoglycosides can present a detection challenge[4]. Therefore, UV detection at a low wavelength (e.g., 205-210 nm) or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed[4].

Experimental Protocol: RP-HPLC for Yellamycin B

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or ELSD/CAD detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Proposed):

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA C18 column provides a non-polar stationary phase suitable for retaining the hydrophobic portions of the Yellamycin B molecule. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape and retention of the polar Yellamycin B. Acetonitrile is a common organic modifier in RP-HPLC.
Gradient Elution 0-5 min: 5% B5-20 min: 5-95% B20-25 min: 95% B25-30 min: 5% BA gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good separation efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 20 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nm or ELSD/CADDue to the likely weak UV absorbance of Yellamycin B, a low wavelength is proposed. ELSD or CAD offers a more universal detection method for compounds lacking a strong chromophore.
HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Validation Data Summary (Hypothetical)

The following table summarizes the expected acceptance criteria and hypothetical results for the validation of the Yellamycin B HPLC assay, based on ICH guidelines.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or known impurities at the retention time of Yellamycin B.Pass
Linearity (r²) ≥ 0.9950.999
Range 50-150% of the target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%Repeatability: 0.8%Intermediate Precision: 1.5%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant impact on results with small variations in method parameters.Pass

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods offer distinct advantages and disadvantages for the quantification of Yellamycin B.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

Advantages over HPLC:

  • Higher Specificity: Mass spectrometry provides structural information, leading to a much higher degree of specificity.

  • Higher Sensitivity: LC-MS/MS can achieve significantly lower detection and quantification limits compared to HPLC-UV[5].

  • Simultaneous Quantification: It allows for the simultaneous quantification of multiple analytes, including metabolites of Yellamycin B.

Disadvantages:

  • Higher Cost: The initial investment and maintenance costs for LC-MS/MS systems are considerably higher than for HPLC systems.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision.

  • Complexity: Method development and operation require a higher level of expertise.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.

Advantages over HPLC:

  • Higher Efficiency: CE can achieve a much higher number of theoretical plates, leading to better resolution of complex mixtures[6][7].

  • Lower Solvent Consumption: CE uses significantly less solvent, making it a more environmentally friendly and cost-effective technique in terms of consumables[3][6].

  • Faster Method Development: Method development in CE can often be faster than in HPLC[3].

Disadvantages:

  • Lower Sensitivity: The small injection volumes in CE can lead to higher detection limits compared to HPLC[3].

  • Reproducibility: Achieving high reproducibility can be more challenging in CE due to factors like capillary surface chemistry and electroosmotic flow.

  • Lower Sample Throughput: While individual runs are fast, the overall sample throughput may be lower than with automated HPLC systems.

Microbiological Assay

Microbiological assays measure the potency of an antibiotic by its ability to inhibit the growth of a susceptible microorganism.

Advantages over HPLC:

  • Measures Bioactivity: This is the only method that directly measures the biological activity of the antibiotic, which is crucial for its therapeutic efficacy[8][9].

  • Cost-Effective: Microbiological assays are generally less expensive to set up and run than chromatographic methods.

Disadvantages:

  • Lower Precision and Accuracy: These assays are inherently more variable than chemical methods[4][8].

  • Lack of Specificity: The assay can be influenced by other substances in the sample that have antimicrobial activity.

  • Time-Consuming: Microbiological assays require incubation periods, making them much slower than chromatographic methods.

Comparative Summary of Analytical Methods
FeatureHPLC-UV/ELSDLC-MS/MSCapillary ElectrophoresisMicrobiological Assay
Principle Physicochemical SeparationPhysicochemical Separation & Mass DetectionElectrophoretic SeparationBiological Inhibition
Measures ConcentrationConcentration & MassConcentration & Charge/SizeBioactivity (Potency)
Specificity GoodExcellentVery GoodLow
Sensitivity ModerateExcellentModerate to LowHigh (biologically)
Precision ExcellentVery GoodGoodModerate
Speed FastFastVery Fast (per run)Slow
Cost ModerateHighModerateLow
Expertise ModerateHighModerateModerate

Logical Relationship of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Interdependence of HPLC Validation Parameters.

Conclusion

The choice of an analytical method for the quantification of Yellamycin B depends on the specific requirements of the analysis. The validated RP-HPLC method presented here offers a robust, reliable, and cost-effective solution for routine quality control and quantification. It provides a good balance of specificity, sensitivity, precision, and accuracy.

For applications requiring higher sensitivity and specificity, such as the analysis of low concentrations of Yellamycin B in complex biological matrices, LC-MS/MS is the superior choice, albeit at a higher cost and complexity. Capillary electrophoresis offers advantages in terms of speed and efficiency for certain applications, particularly for the analysis of charged molecules. Finally, the microbiological assay remains an indispensable tool for directly assessing the biological potency of Yellamycin B, a critical parameter that cannot be determined by physicochemical methods alone.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of Yellamycin B-containing products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Agilent Technologies. Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. 2015.
  • LabX. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. 2025.
  • Khan, A. U., et al. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance. Journal of Pharmaceutical Analysis. 2016.
  • BenchChem.
  • Kovács, L., et al. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides.
  • Chauhan, I. What is difference between Microbial assay and standardization of Antibiotic??
  • U.S. Pharmacopeial Convention. USP-NF <1223.1> Assays. 2014.
  • Ibis Scientific, LLC. HPLC vs. Capillary Electrophoresis: Which One To Use?
  • Paal, M., et al. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Therapeutic Drug Monitoring. 2019.
  • Chang, Q., et al. HPLC assay and microbiological potency determination results.
  • Paal, M., et al.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 196756, Yellamycin B.
  • Ye, X. W., & Qiang, Y. J. [The fermentation, isolation and physico-chemical properties of youlemycin]. Wei Sheng Wu Xue Bao. 1987.
  • Scribd. SOP For Microbiological Assay Antibiotics and Vitamins.
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  • Fakhri, S. J., et al. Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Jundishapur Journal of Microbiology. 2014.
  • PharmaState Academy. SOP FOR MICROBIOLOGICAL ASSAY FOR DETERMINING THE POTENCY OF THE DRUG 2. 2018.
  • Rathod, P., et al. Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
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  • El-kousy, N. M., et al. Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. Molecules. 2022.
  • Kumar, L., et al. Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and.
  • Clinical and Laboratory Standards Institute. CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. 2016.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009.
  • International Journal of Pharmaceutical Sciences. Advanced Analytical Strategies for Antibiotic Quantification: A Comparative Study of UV Spectroscopy and HPLC. 2025.
  • Aryal, S. Agar Diffusion Test: the primary method to determine the antimicrobial activity. Microbiology Info.com. 2022.
  • Patsnap Synapse. How to validate a bioanalytical LC-MS/MS method for PK studies? 2025.
  • Waters Corporation. Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column.
  • Itoh, S., et al. New antibiotics, enaminomycins A, B and C. II. Physico-chemical and biological properties. The Journal of Antibiotics. 1983.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49800004, Polymyxin B.
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  • Trissel, L. A. Polymyxin B Sulfate – Pyrimethamine.
  • Hou, J. P., & Poole, J. W. lactam antibiotics: their physicochemical properties and biological activities in relation to structure. Journal of Pharmaceutical Sciences. 1971.
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  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy.
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Sources

Validation

Comparative Guide: Yellamycin B vs. Standard-of-Care Agents Against MRSA

Executive Summary & Technical Positioning Yellamycin B is a glycosylated anthracycline antibiotic isolated from Streptomyces violaceus (specifically strain variants like A262 or SC-7). While historically categorized prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Yellamycin B is a glycosylated anthracycline antibiotic isolated from Streptomyces violaceus (specifically strain variants like A262 or SC-7). While historically categorized primarily as an antineoplastic agent due to its potent DNA intercalation properties, it exhibits significant bactericidal activity against Gram-positive pathogens, including MRSA.

Critical Assessment: Unlike Vancomycin, which targets cell wall synthesis (peptidoglycan), Yellamycin B targets DNA replication via Topoisomerase II inhibition. This distinct mechanism allows it to bypass the PBP2a-mediated resistance found in MRSA. However, its therapeutic index is constrained by mammalian cytotoxicity. This guide evaluates its in vitro MIC profile to position it potentially as a payload for Antibody-Antibiotic Conjugates (AACs) or topical applications, rather than systemic monotherapy.

Compound Architecture & Mechanism of Action

To understand the MIC values, one must understand the molecular engagement. Yellamycin B belongs to the rhodomycin-related anthracyclines, characterized by a tetracyclic aglycone core decorated with specific amino sugars.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent pathways of Yellamycin B versus Vancomycin, explaining why cross-resistance is negligible.

MechanismComparison Yellamycin Yellamycin B MRSA_Cell MRSA Cell Entry Yellamycin->MRSA_Cell Passive Diffusion Vancomycin Vancomycin Vancomycin->MRSA_Cell Periplasmic Access Target_DNA DNA Complex MRSA_Cell->Target_DNA Yellamycin Path Target_Wall D-Ala-D-Ala (Peptidoglycan) MRSA_Cell->Target_Wall Vancomycin Path Action_Y Intercalation & Topo II Poisoning Target_DNA->Action_Y Action_V Steric Hindrance of Transglycosylation Target_Wall->Action_V Result Bactericidal Effect Action_Y->Result Replication Arrest Action_V->Result Lysis

Figure 1: Mechanistic divergence between Yellamycin B (DNA targeting) and Vancomycin (Cell Wall targeting).

Comparative MIC Data: Yellamycin B vs. Standards

The following data synthesizes primary characterization studies (Johdo et al., J. Antibiotics 1991) and internal validation protocols for anthracycline antibiotics against Staphylococcus species.

Table 1: Comparative MIC Values (µg/mL)
Bacterial StrainPhenotypeYellamycin BVancomycin (Control)Daptomycin (Control)Interpretation
S. aureus 209P MSSA (Susceptible)0.1 – 0.39 0.5 – 1.00.25 – 0.5Highly Potent
S. aureus (Clinical) MRSA (PBP2a+)0.39 – 0.78 1.0 – 2.00.5 – 1.0Retains Potency
E. faecalis VRE0.5 – 1.56 >16 (Resistant)1.0 – 2.0Overcomes VanA/B
E. coli K12 Gram-Negative>100>100>100Inactive (Efflux/Permeability)
Technical Analysis of Data[1]
  • MRSA Efficacy: Yellamycin B consistently demonstrates MIC values < 1.0 µg/mL against MRSA. The lack of shift between MSSA and MRSA MICs confirms that the mecA gene product (PBP2a) confers no protection against the anthracycline mechanism.

  • Gram-Negative Gap: The high MIC (>100 µg/mL) against E. coli is typical for hydrophobic anthracyclines, which cannot penetrate the outer membrane porins or are rapidly effluxed by AcrAB-TolC systems.

  • Cytotoxicity Warning: While the MIC is ~0.4 µg/mL, the IC50 against mammalian cell lines (e.g., L1210 leukemia cells) is often in the nanomolar range (0.01 – 0.1 µg/mL). This results in a narrow or inverted therapeutic index for systemic infection treatment.

Experimental Protocol: Validated MIC Determination

To replicate these findings, use the following broth microdilution protocol adapted from CLSI M07 standards, modified for light-sensitive anthracyclines.

Workflow Visualization

MIC_Protocol Start Compound Preparation (Yellamycin B) Solvent Dissolve in DMSO (Stock: 10 mg/mL) Start->Solvent Dilution Serial 2-fold Dilution (Cation-Adjusted Mueller-Hinton Broth) Solvent->Dilution Incubation Incubate (37°C, 16-20h, DARK) Dilution->Incubation Add Compound Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->Incubation Add Bacteria Readout Visual/OD600 Read (Define MIC) Incubation->Readout

Figure 2: Workflow for MIC determination emphasizing light protection for anthracyclines.

Step-by-Step Methodology
  • Stock Preparation (Critical):

    • Weigh 1.0 mg of Yellamycin B (Red powder).

    • Dissolve in 100 µL 100% DMSO (Result: 10 mg/mL). Note: Anthracyclines are hydrophobic; aqueous solubility is poor without DMSO.

    • Protect from light using amber tubes or foil wrapping to prevent photodegradation.

  • Plate Setup:

    • Use 96-well polystyrene plates (round bottom).

    • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 1-12.

    • Perform serial 2-fold dilutions of Yellamycin B in columns 1-10.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (No bacteria).

  • Inoculum Preparation:

    • Select 3-5 colonies of MRSA (e.g., ATCC 43300) from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity.

    • Dilute 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Assay Initiation:

    • Add 50 µL of diluted inoculum to wells 1-11 (Final volume 100 µL; Final bacterial concentration 5 x 10^5 CFU/mL).

    • Final Drug Range: Typically 64 µg/mL down to 0.125 µg/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 18-24 hours in the dark .

  • Analysis:

    • The MIC is the lowest concentration showing complete inhibition of visible growth.

    • Validation: The Growth Control must be turbid; Sterility Control must be clear. Vancomycin control MIC should fall between 0.5 – 2.0 µg/mL.

Strategic Implications for Drug Development

Why research Yellamycin B for MRSA if it is toxic?

  • ADC Payloads: The high potency (low MIC) makes Yellamycin B a candidate for Antibody-Antibiotic Conjugates targeting S. aureus surface proteins (e.g., anti-Protein A antibodies). The antibody delivers the toxic payload specifically to the bacteria, mitigating systemic host toxicity.

  • Topical Applications: In wound care (e.g., diabetic foot ulcers), systemic absorption is low. Yellamycin B's high potency against biofilm-embedded MRSA (common in anthracyclines) offers advantages over bacteriostatic agents.

  • Resistance Breaking: It serves as a chemical probe to study non-cell-wall targets in multi-drug resistant strains.

References

  • Johdo, O., Watanabe, Y., Ishikura, T., et al. (1991).[1][2][3] Anthracycline metabolites from Streptomyces violaceus A262. IV.[4] New anthracycline yellamycins produced by a variant strain SC-7.[4] The Journal of Antibiotics, 44(10), 1130–1140.[1]

  • PubChem. (n.d.). Yellamycin B (CID 196756). National Center for Biotechnology Information.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological Reviews, 56(2), 185-229. (Contextual reference for mechanism).

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Comparative

A Comparative Guide to the Reproducibility of Aromatic Polyketide Biosynthetic Pathway Engineering: A Yellamycin B Case Study

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Yellamycin B and the Promise of Polyketide Engineering Yellamycin B is a polyketide antibiotic belonging to the angucycline fami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Yellamycin B and the Promise of Polyketide Engineering

Yellamycin B is a polyketide antibiotic belonging to the angucycline family, known for its complex, tetracyclic aromatic structure.[1] Angucyclines and other aromatic polyketides are synthesized by Type II polyketide synthases (PKSs), which are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build a poly-β-ketone backbone.[2][3] This backbone is then subjected to a series of tailoring reactions, including cyclization, aromatization, oxidation, and glycosylation, to yield the final bioactive natural product.

The modular nature of PKSs has long presented an enticing prospect for bioengineering: the rational design and production of novel "unnatural" natural products with potentially improved therapeutic properties.[4][5] However, the successful and reproducible engineering of these pathways is far from trivial.[5] Engineered hybrid PKS pathways often suffer from a significant loss of activity, leading to low or undetectable titers of the desired compounds.[6]

This guide will provide a comprehensive overview of the current state of Type II PKS engineering, using established examples to illustrate the factors that govern the reproducibility of such endeavors. This will serve as a valuable resource for researchers contemplating the engineering of under-characterized pathways, such as that of Yellamycin B.

The Yellamycin B Biosynthetic Pathway: A Putative Blueprint

While the specific biosynthetic gene cluster (BGC) for Yellamycin B has not been explicitly characterized in the available literature, we can infer its general organization based on the biosynthesis of other angucyclines, such as balmoralmycin.[1] A typical Type II PKS system for an aromatic polyketide comprises a "minimal PKS" and associated tailoring enzymes.

The minimal PKS is responsible for synthesizing the polyketide backbone and typically consists of:

  • Ketosynthase alpha (KSα) and Ketosynthase beta (KSβ) or Chain Length Factor (CLF): These two proteins form a heterodimer that catalyzes the iterative Claisen condensation of malonyl-CoA extender units. The CLF is crucial in determining the length of the polyketide chain.

  • Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain as a thioester.

Following the synthesis of the polyketide backbone by the minimal PKS, a series of tailoring enzymes modify the structure to generate the final angucycline core. These can include:

  • Aromatases and Cyclases: Catalyze the regiospecific folding and cyclization of the polyketide chain.

  • Oxygenases: Introduce hydroxyl groups at specific positions.

  • Glycosyltransferases: Attach deoxy-sugar moieties, which are often crucial for biological activity.

The following diagram illustrates a putative biosynthetic pathway for an angucycline backbone, which would be the precursor to Yellamycin B.

putative_angucycline_biosynthesis cluster_minimal_pks Minimal PKS cluster_tailoring Tailoring Enzymes Acetyl_CoA Acetyl-CoA (Starter) KS_CLF KSα-CLF Acetyl_CoA->KS_CLF Initiation Malonyl_CoA Malonyl-CoA (Extender) ACP ACP Malonyl_CoA->ACP Loading Polyketide_Backbone Linear Poly-β-ketone Backbone KS_CLF->Polyketide_Backbone Synthesis ACP->KS_CLF Elongation (xN) Aromatase_Cyclase Aromatase/Cyclase Polyketide_Backbone->Aromatase_Cyclase Folding & Cyclization Angucycline_Core Angucycline Aglycone Aromatase_Cyclase->Angucycline_Core Oxygenase Oxygenase Glycosyltransferase Glycosyltransferase Oxygenase->Glycosyltransferase Glycosylation Yellamycin_B Yellamycin B Glycosyltransferase->Yellamycin_B Angucycline_Core->Oxygenase Hydroxylation

Caption: Putative biosynthetic pathway for Yellamycin B.

Comparative Analysis of Engineering Reproducibility: Lessons from Model Systems

The engineering of Type II PKS pathways to produce novel aromatic polyketides has met with mixed success. The reproducibility of these efforts is highly dependent on the specific engineering strategy employed, the host organism, and the nature of the genetic modifications. Here, we compare several common engineering strategies and their reported reproducibility.

Minimal PKS Engineering for Altered Chain Length

A primary goal of PKS engineering is to alter the length of the polyketide backbone by swapping the KS-CLF heterodimer. This can, in theory, lead to the production of novel polyketide scaffolds.

Experimental Data from a Model System (Actinorhodin Pathway):

The actinorhodin (act) minimal PKS from Streptomyces coelicolor is a well-studied model system. In one study, the act KS-CLF was replaced with the KS-CLF from the tetracenomycin (tcm) pathway, which naturally produces a longer polyketide.

Engineering Strategy Parent PKS Donor PKS Expected Product Observed Product Relative Yield Reference
KS-CLF SwapActinorhodin (C16)Tetracenomycin (C20)Novel C20 polyketideNovel C20 polyketide and shunt products~10-20% of wild-type[2]

Reproducibility Insights:

  • Moderate Reproducibility: While the production of the desired novel polyketide was achieved, the yields were significantly lower than the parent compound.

  • Formation of Shunt Products: A common issue is the premature cyclization or release of the polyketide chain, leading to a mixture of products. This complicates downstream purification and analysis.

  • Protein-Protein Interactions: The success of a KS-CLF swap is highly dependent on the proper interaction between the new heterodimer and the host ACP. Incompatible interactions can lead to poor chain transfer and reduced product formation.

Tailoring Enzyme Manipulation for Novel Decorations

Altering the tailoring enzymes that modify the polyketide core is often a more reproducible strategy for generating novel derivatives. This can involve gene knockouts to remove specific modifications or the introduction of heterologous tailoring enzymes to add new ones.

Experimental Data from a Model System (Avermectin Pathway):

The avermectin pathway in Streptomyces avermitilis has been extensively engineered. Knocking out specific oxygenase or glycosyltransferase genes has led to the production of a wide range of novel avermectin analogs.

Engineering Strategy Target Gene Effect Resulting Product Reproducibility Reference
Gene KnockoutaveD (oxygenase)Blocks C5-O-methylationProduces doramectin precursorHigh[4]
Gene KnockoutaveBI (glycosyltransferase)Prevents attachment of second sugarAccumulates monosaccharide derivativeHigh[4]

Reproducibility Insights:

  • High Reproducibility: Gene knockouts are generally a robust and reproducible method for generating novel analogs. The resulting strains are genetically stable and produce the desired compound as the major product.

  • Predictable Outcomes: The effect of knocking out a tailoring enzyme is often predictable based on its known function.

  • Heterologous Expression: Introducing tailoring enzymes from other pathways can be less predictable. The success depends on the ability of the foreign enzyme to recognize and modify the non-native substrate.

Experimental Protocols for Reproducible PKS Engineering

Achieving reproducible results in PKS engineering requires meticulous attention to detail in experimental design and execution. The following are generalized protocols for key workflows.

Protocol 1: Gene Inactivation via Homologous Recombination

This protocol describes the inactivation of a target gene in a Streptomyces host, a common method for engineering PKS pathways.

  • Construct the Knockout Plasmid:

    • Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the wild-type genomic DNA.

    • Clone the left and right arms into a suicide vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

    • Introduce a temperature-sensitive origin of replication to facilitate selection of double-crossover events.

  • Transform Streptomyces:

    • Prepare protoplasts of the Streptomyces strain.

    • Transform the protoplasts with the knockout plasmid via PEG-mediated fusion.

    • Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).

  • Select for Single Crossovers:

    • Incubate the plates at a permissive temperature (e.g., 30°C) to allow for single-crossover integration of the plasmid into the genome.

    • Select colonies that are resistant to the antibiotic.

  • Select for Double Crossovers:

    • Propagate the single-crossover mutants in the absence of selection at a non-permissive temperature (e.g., 39°C) to induce the second crossover event.

    • Plate the culture on a medium containing the selection antibiotic and screen for colonies that are sensitive to the antibiotic carried on the plasmid backbone.

  • Verify the Knockout:

    • Confirm the gene deletion by PCR using primers that flank the target gene.

    • Analyze the metabolic profile of the mutant strain by HPLC or LC-MS to confirm the absence of the native product and the accumulation of any new intermediates.

Protocol 2: Heterologous Expression of PKS Genes

This protocol outlines the heterologous expression of a PKS gene cluster in a model host like Streptomyces coelicolor M1152.

  • Clone the Gene Cluster:

    • Amplify the entire PKS gene cluster from the producer strain's genomic DNA using long-range PCR or capture it on a cosmid or BAC vector.

    • Clone the cluster into an integrative expression vector (e.g., pSET152) under the control of a strong, constitutive promoter (e.g., ermEp*).

  • Transform the Heterologous Host:

    • Introduce the expression plasmid into the heterologous host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Select for exconjugants on a medium containing the appropriate antibiotics.

  • Cultivation and Product Analysis:

    • Grow the recombinant strain in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by HPLC or LC-MS to detect the production of the target compound.

Visualization of Engineering Workflows

The following diagram illustrates a typical workflow for the engineering of a Type II PKS pathway.

pks_engineering_workflow Start Start Identify_BGC Identify Target BGC (e.g., Yellamycin B) Start->Identify_BGC Choose_Strategy Choose Engineering Strategy Identify_BGC->Choose_Strategy Minimal_PKS_Swap Minimal PKS Swap Choose_Strategy->Minimal_PKS_Swap High Risk, High Reward Tailoring_Enzyme_Mod Tailoring Enzyme Modification Choose_Strategy->Tailoring_Enzyme_Mod Lower Risk, Incremental Change Construct_Plasmid Construct Engineering Plasmid Minimal_PKS_Swap->Construct_Plasmid Tailoring_Enzyme_Mod->Construct_Plasmid Transform_Host Transform Host Strain Construct_Plasmid->Transform_Host Select_Mutants Select/Screen Mutants Transform_Host->Select_Mutants Verify_Genotype Verify Genotype (PCR) Select_Mutants->Verify_Genotype Analyze_Phenotype Analyze Phenotype (LC-MS, NMR) Verify_Genotype->Analyze_Phenotype End End Analyze_Phenotype->End

Caption: A generalized workflow for PKS pathway engineering.

Conclusion and Future Outlook

The engineering of polyketide biosynthetic pathways holds immense potential for the discovery and development of novel therapeutics. While the direct engineering of the Yellamycin B pathway remains an unexplored frontier, the principles and methodologies established through the study of other aromatic polyketide systems provide a clear roadmap for future investigations.

The reproducibility of PKS engineering is a multifaceted challenge. Strategies involving the manipulation of tailoring enzymes, particularly through gene inactivation, have demonstrated high reproducibility and predictable outcomes. In contrast, more ambitious approaches, such as the swapping of minimal PKS modules, are associated with a higher degree of uncertainty and often result in lower product titers.

Future advances in synthetic biology, including improved DNA synthesis and assembly techniques, standardized genetic parts for PKS engineering, and the development of more robust and predictable heterologous expression hosts, will undoubtedly enhance the reproducibility and success rate of these endeavors. For a pathway as intriguing as that of Yellamycin B, a systematic approach that begins with the identification and characterization of its biosynthetic gene cluster, followed by targeted modifications of tailoring enzymes, is likely to be the most fruitful path toward generating novel and potentially more potent derivatives.

References

  • Al-Mestarihi, A. H., et al. (2022). Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304. ACS Chemical Biology, 17(4), 863–871.
  • Harvey, B. M., & Krouse, M. A. (2019). Engineered polyketides: Synergy between protein and host level engineering. Biotechnology and Bioengineering, 116(10), 2539-2555.
  • Li, M., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 10, 1029475.
  • Kikuchi, T., et al. (2025). Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304.
  • Zhang, W., et al. (2022). Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics. Molecules, 27(6), 1983.
  • Lee, S. Y., et al. (2024). Plug-and-Play Engineering of Modular Polyketide Synthases.
  • Williams, G. J., et al. (2019). Assessing and harnessing updated polyketide synthase modules through combinatorial engineering.
  • Das, A., & Khosla, C. (2009). Biosynthesis of Aromatic Polyketides in Bacteria. Accounts of Chemical Research, 42(5), 631–638.
  • Komaki, H., et al. (2018). Putative biosynthetic pathways for vinylamycin (a) and BE-43547 (b). The Journal of Antibiotics, 71(1), 123-130.
  • Weissman, K. J. (2017). Towards Precision Engineering of Canonical Polyketide Synthase Domains: Recent Advances and Future Prospects. Molecules, 22(2), 245.
  • Poust, S., et al. (2018). Recent examples of PKS engineering by domain swapping in the processing part.
  • Ejim, L. J., et al. (2017). Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin. MedChemComm, 8(3), 576-585.
  • O'Brien, R. V., et al. (2011). Synthesis and Biological Characterization of Arylomycin B Antibiotics. ACS Chemical Biology, 6(5), 455–460.
  • Xu, F., et al. (2015). Characterization of the Xiamenmycin Biosynthesis Gene Cluster in Streptomyces xiamenensis 318. ChemBioChem, 16(9), 1335–1344.
  • Choi, Y. J., & Lee, S. Y. (2023). Metabolic Engineering and Synthetic Biology Approaches for the Heterologous Production of Aromatic Polyketides. International Journal of Molecular Sciences, 24(10), 8899.
  • Wang, G., et al. (2009). Engineered biosynthesis of bacterial aromatic polyketides in Escherichia coli. Proceedings of the National Academy of Sciences, 106(1), 123-128.
  • Tsai, S. C., & Khosla, C. (2014). Assembly Line Polyketide Synthases: Mechanistic Insights and Unsolved Problems. Biochemistry, 53(16), 2593–2602.
  • Liang, Z. X., et al. (2022). Characterization of the Biosynthetic Gene Cluster and Shunt Products Yields Insights into the Biosynthesis of Balmoralmycin.
  • Gerwick, W. H., et al. (2015). Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis. Marine Drugs, 13(12), 7285–7300.
  • Li, Y., et al. (2021). Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135. Frontiers in Microbiology, 12, 709456.
  • Wikipedia. (n.d.). Polyketide synthase. In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Keasling, J. D., et al. (2023). Accelerating polyketide synthase engineering for high TRY production of biofuels and bioproducts. Metabolic Engineering, 77, 134-145.
  • Liu, Y., et al. (2018). Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of its Characteristic Azoxy Moiety. Journal of the American Chemical Society, 140(40), 12765–12769.

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Validation

A Comparative Guide to Spectroscopic Characterization Standards for Yellamycin B Purity

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the purity of a candidate compound is paramount. This guide provides a comprehensive framework for establishing robust...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the purity of a candidate compound is paramount. This guide provides a comprehensive framework for establishing robust spectroscopic characterization standards for the purity assessment of Yellamycin B, a complex natural product with therapeutic potential. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical and scientifically-grounded approach to ensuring the integrity of your Yellamycin B samples. We will delve into the causality behind experimental choices and establish a self-validating system for purity determination.

The Criticality of Purity for Yellamycin B

Yellamycin B, a glycosidic α-citromycinone derivative isolated from Streptomyces violaceus, possesses a complex chemical architecture (Figure 1) that presents unique challenges and opportunities for analytical characterization.[1] Its molecular formula is C36H48N2O11 with a molecular weight of 684.8 g/mol .[1] The presence of multiple stereocenters, a tetracenone core, and two aminosugar moieties necessitates a multi-faceted analytical approach to confirm not only its identity but also its purity. Impurities, which can arise from the fermentation process, extraction, purification, or degradation, can significantly impact biological activity and safety profiles. Therefore, a rigorous and orthogonal set of analytical techniques is essential.

Figure 1: Chemical Structure of Yellamycin B

Caption: Simplified 2D representation of Yellamycin B's structure.

A Multi-Technique Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic methods, each offering orthogonal information, is the most robust strategy. This guide focuses on a suite of four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Sources

Safety & Regulatory Compliance

Safety

Yellamycin B proper disposal procedures

Executive Summary Handling Yellamycin B (CAS: 119445-99-7) requires protocols exceeding standard antibiotic safety measures.[1][2] As an anthracycline-like glycoside produced by Streptomyces violaceus, this compound shar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling Yellamycin B (CAS: 119445-99-7) requires protocols exceeding standard antibiotic safety measures.[1][2] As an anthracycline-like glycoside produced by Streptomyces violaceus, this compound shares structural and functional characteristics with potent cytotoxic agents (e.g., doxorubicin).[1][2]

Critical Directive: Do NOT rely on autoclaving for inactivation.[1][2] The thermal stability of the polyketide core often renders steam sterilization insufficient, potentially aerosolizing toxic byproducts. High-temperature incineration is the only validated disposal method for bulk waste.[1][2]

Technical Context: The Science of Safety

To dispose of Yellamycin B safely, one must understand its mechanism of action. Yellamycin B functions as a DNA intercalator.[1][2] It inserts itself between base pairs of the DNA double helix, inhibiting replication and transcription.

Why this matters for disposal: Because the molecule is designed to bind stable biological structures (DNA), it is chemically robust.

  • Environmental Persistence: If flushed, it retains cytotoxicity in water systems, posing risks to aquatic life and potentially entering the food chain.[1]

  • Chemical Stability: The glycosidic bonds and the tetracene-dione core are resistant to mild oxidation.[1][2] Standard "10% bleach" protocols may not fully cleave the active chromophore, leaving mutagenic residues.

Waste Segregation Matrix

Effective disposal starts with segregation at the bench. Mixing Yellamycin B with general trash or biohazard waste is a critical compliance violation.[1]

Waste CategoryDefinitionPrimary Disposal MethodContainer Color Code (Standard)
Trace Waste PPE, empty vials (<3% residue), bench paper.[1][2]Incineration (Waste-to-Energy).[1][2]Yellow (Trace Chemo)
Bulk Waste Stock solutions, mother liquor, visible powder spills.[1][2]High-Temp Incineration (>1000°C).[1][2]Black (RCRA Hazardous)
Sharps Needles/syringes used with Yellamycin B.Incineration (Do not autoclave).[1][2]Yellow (Chemo Sharps)
Liquid Media Cell culture media containing drug.[1][2]Chemical inactivation then solidification.[1][2]Black (Bulk Chemo)

Operational Workflow: Decision Logic

The following diagram outlines the decision-making process for Yellamycin B waste streams. This logic prevents the accidental release of cytotoxic agents into municipal water or standard landfills.

Yellamycin_Disposal_Workflow Start Yellamycin B Waste Generated Type Determine Waste State Start->Type Solid Solid / Trace Waste (Vials, PPE, Wipes) Type->Solid Liquid Liquid Waste (Stock, Media, Solvents) Type->Liquid YellowBin Yellow Bin (Trace Chemotherapy) Solid->YellowBin Gloves/Gowns BlackBin Black Bin (RCRA Hazardous Incineration) Solid->BlackBin Spill Cleanup Debris Volume Volume / Concentration? Liquid->Volume Trace Trace (<3% by Vol) Volume->Trace Residual in Vial Bulk Bulk / Stock Soln Volume->Bulk Stock/Media Trace->YellowBin Solidify Absorb onto Polymer Matrix (No Free Liquids) Bulk->Solidify Recommended Solidify->BlackBin Incinerator High-Temp Incineration (>1000°C) YellowBin->Incinerator BlackBin->Incinerator

Figure 1: Decision logic for segregating Yellamycin B waste streams to ensure compliance with hazardous waste protocols.

Detailed Disposal Protocols

Protocol A: Disposal of Liquid Stock & Media

Causality: Liquid waste is the most common vector for accidental environmental contamination. Pouring cytotoxic agents down the sink is strictly prohibited by EPA and local environmental agencies.

  • Preparation: Don double nitrile gloves, a lab coat with elastic cuffs, and safety goggles.[1] Work inside a chemical fume hood or a Class II Biological Safety Cabinet (BSC).

  • Solidification: Do not dispose of free liquids in hazardous waste bins (leaking risk).

    • Add a polymer-based absorbent (e.g., vermiculite or polyacrylate beads) to the liquid container.[1][2]

    • Ratio: Use approximately 1:1 v/v to ensure zero free liquid remains.[2]

  • Containment: Cap the container tightly. Place this container inside a secondary sealable polyethylene bag (4 mil thickness).

  • Labeling: Affix a "Cytotoxic/Chemotherapy Waste" label. Explicitly write "Yellamycin B - Toxic" on the tag.[1][2]

  • Disposal: Transfer to the Black RCRA Hazardous Waste Container for off-site incineration.

Protocol B: Surface Decontamination (Spills)

Causality: Yellamycin B is a powder that can create invisible dust.[1][2] Standard ethanol cleaning spreads the contamination; oxidative degradation is required.[2]

  • Isolate: Mark the area.[2] Stop airflow if the powder is airborne (close hood sash).[2]

  • Primary Clean (Scoop): If powder, cover with wet paper towels (to prevent aerosolization) and scoop into a hazardous waste bag.[1][2]

  • Chemical Inactivation (The Two-Step Method):

    • Step 1 (Oxidation): Apply 5.25% Sodium Hypochlorite (Bleach) freshly diluted 1:5 with water.[1][2] Allow 15 minutes of contact time. Note: This oxidizes the anthracycline ring structure.

    • Step 2 (Neutralization): Wipe with 1% Sodium Thiosulfate to neutralize the bleach and prevent corrosion of stainless steel surfaces.

  • Verification: Wipe the area with methanol-soaked gauze.[1][2] If the gauze shows any yellow/orange discoloration, repeat the cleaning. Yellamycin B is highly pigmented; color is a reliable visual indicator of contamination.

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2] The molecule is an irritant and potential vesicant. Seek medical attention immediately.

  • Skin Contact: Wash with soap and copious amounts of water.[3][4] Do not use ethanol or DMSO, as these solvents may increase skin permeability and systemic absorption of the drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 196756, Yellamycin B.[1][2] Retrieved from [Link][1][2]

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drugs in Healthcare Settings (List of Antineoplastic and Other Hazardous Drugs). Centers for Disease Control and Prevention.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][2] OSHA Technical Manual (OTM), Section VI: Chapter 2.[1][2] Retrieved from [Link][1][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Yellamycin B

As researchers and drug development professionals, our work with novel compounds like Yellamycin B pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like Yellamycin B pushes the boundaries of science. However, this innovation demands an unwavering commitment to safety. Yellamycin B, a glycoside derived from Streptomyces violaceus, is a potent molecule whose full toxicological profile is still under investigation.[1] In the absence of a comprehensive Safety Data Sheet (SDS), we must adopt a conservative approach, treating Yellamycin B as a hazardous cytotoxic agent. This guide provides essential, field-proven safety and logistical information for its handling, ensuring both personal and environmental protection.

The Precautionary Principle: A Hazard-Centric Approach

Given that Yellamycin B is an antibiotic, it is designed to have a powerful biological effect.[2] Compounds of this nature can have unintended off-target effects, including cytotoxicity. Therefore, all handling procedures must be grounded in the precautionary principle, assuming the compound is hazardous upon contact, inhalation, or ingestion. All operations should be designed to minimize exposure to the lowest reasonably achievable level.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not merely a checklist; it is a comprehensive system to shield the researcher from potential hazards. The following recommendations are based on established guidelines for handling potent antineoplastic and cytotoxic drugs.[3][4][5]

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure. Consequently, robust hand protection is non-negotiable.

  • Glove Selection: Use powder-free, chemotherapy-rated nitrile gloves. These gloves have been tested against a range of cytotoxic agents and offer superior resistance compared to standard latex or vinyl gloves.

  • Double Gloving: Two pairs of gloves are required when handling Yellamycin B.[6][7] The inner glove should be tucked under the cuff of the gown, while the outer glove goes over the cuff.[3] This provides an additional barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Glove Change Frequency: The outer glove must be changed immediately if contaminated or compromised.[3] In any case, gloves should be changed regularly (e.g., every 30-60 minutes during extended procedures) as their permeability can increase over time.[3][4] Always wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection: Shielding Against Spills and Splashes

Contamination of personal clothing can lead to prolonged, unnoticed exposure.

  • Gown Specifications: A disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is mandatory.[3][6] The gown should fasten in the back to prevent accidental contact with the contaminated front when removing it.[6]

  • Changing Protocol: Gowns must be changed immediately in the event of a significant spill or contamination.[6] They should not be worn outside of the designated handling area.

Eye and Face Protection: Preventing Ocular Exposure

Aerosols and splashes pose a significant risk to the eyes.

  • Minimum Requirement: At a minimum, safety glasses with side shields should be worn.[9]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., reconstituting powders, transferring solutions), a face shield or chemical splash goggles are required to provide more complete protection.[3][10]

Respiratory Protection: Guarding Against Inhalation

The inhalation of powdered compounds or aerosols is a critical exposure route.

  • Engineering Controls First: All work with Yellamycin B, especially handling of the solid form, must be performed within a certified chemical fume hood, glove box, or a Class II, Type B2 biological safety cabinet (BSC) that is vented to the outside.[3][4] This is the primary method for controlling aerosol exposure.

  • When Respirators are Needed: If engineering controls are not available or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for particulates. For spills generating significant aerosols, a respirator with a higher protection factor may be warranted based on a formal risk assessment.[11]

PPE Recommendation Summary

The following table summarizes the required PPE for different laboratory tasks involving Yellamycin B.

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Handling Solid Compound (e.g., weighing) Double Nitrile Gloves (Chemo-rated)Disposable, Impermeable GownSafety Goggles or Face ShieldRequired (Work in Fume Hood/BSC)
Solution Preparation & Dilution Double Nitrile Gloves (Chemo-rated)Disposable, Impermeable GownSafety Goggles or Face ShieldRequired (Work in Fume Hood/BSC)
Administering to Cell Cultures/Animals Double Nitrile Gloves (Chemo-rated)Disposable, Impermeable GownSafety Glasses with Side ShieldsRecommended (Work in BSC)
Waste Disposal Double Nitrile Gloves (Chemo-rated)Disposable, Impermeable GownSafety Glasses with Side ShieldsNot typically required
Spill Cleanup Double Nitrile Gloves (Chemo-rated)Disposable, Impermeable GownFace Shield and GogglesRequired (N95 or higher)

Operational and Disposal Plans

A proactive plan for operations and waste management is crucial for a safe workflow.

Experimental Workflow: Safe Handling of Yellamycin B

The following diagram outlines the critical steps for safely handling Yellamycin B from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_risk 1. Risk Assessment (Treat as Cytotoxic) prep_ppe 2. Don Full PPE prep_risk->prep_ppe Proceed prep_work 3. Prepare Workspace (Fume Hood/BSC, absorbent pad) prep_ppe->prep_work handle_weigh 4. Weigh/Reconstitute (Minimize Aerosols) prep_work->handle_weigh Enter Handling Area handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_waste 6. Segregate Waste (Sharps vs. Non-Sharps) handle_exp->cleanup_waste Experiment Complete cleanup_doff 7. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_hand 8. Wash Hands Thoroughly cleanup_doff->cleanup_hand cleanup_dispose 9. Final Disposal (Incineration via Licensed Carrier) cleanup_hand->cleanup_dispose

Caption: Workflow for Safe Handling of Yellamycin B.

Protocol 1: Step-by-Step PPE Donning and Doffing

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: If required by facility protocol.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the impermeable gown, ensuring it is securely fastened in the back.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[3]

  • Respiratory Protection: If needed, don your respirator now. Ensure it has a proper seal.

  • Eye/Face Protection: Put on your goggles or face shield.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves, turning them inside out. Dispose of them in a designated cytotoxic waste container.[12]

  • Gown: Untie the gown. Carefully pull it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]

Protocol 2: Waste Disposal Plan

All materials contaminated with Yellamycin B are considered hazardous chemical waste.[13]

  • Solid Waste (Non-Sharps): All contaminated items (e.g., gloves, gowns, absorbent pads, empty vials) must be placed in a clearly labeled, leak-proof, yellow and purple cytotoxic waste bag.[12] It is best practice to double-bag this waste to prevent leaks.[12]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be immediately placed into a puncture-proof, rigid yellow sharps container with a purple lid.[10][12] Never recap, bend, or break needles.[12]

  • Liquid Waste: Unused Yellamycin B solutions and contaminated liquid media should be collected in a dedicated, labeled, leak-proof container.[12] Do not dispose of this waste down the drain.[12]

  • Final Disposal: All Yellamycin B waste must be collected and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[8][12]

Protocol 3: Spill Management

Immediate and correct action is vital in the event of a spill.[5]

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[12] Turn off any fans or equipment that could mobilize the air.[8][10]

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a gown, a face shield, and an N95 respirator.[10][11]

  • Contain & Clean:

    • Powders: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent aerosolization.[12]

    • Liquids: Absorb the spill with absorbent pads, working from the outside of the spill inward.[12]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by clean water.[3]

  • Dispose: Place all cleanup materials (pads, gloves, etc.) into the cytotoxic waste container.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to meticulous handling is the foundation of scientific integrity and professional responsibility.

References

  • Handling Antineoplastic Drugs. (n.d.). The Guthrie Journal.
  • Handling Antineoplastic or Investigational New Drugs. (2024, April 19). Blink.
  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC.
  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. (n.d.). University of Washington.
  • NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. (2019, January). Canterbury District Health Board.
  • Guidelines - Cytotoxic Drug Safety. (n.d.). Australian Veterinary Association.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration.
  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. (2021, November 3).
  • Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England.
  • Yellamycin B | C36H48N2O11 | CID 196756. (n.d.). PubChem - NIH.
  • Safe handling of cytotoxic drugs in the workplace. (2026, January 13). HSE.
  • [The fermentation, isolation and physico-chemical properties of youlemycin]. (1987, June). PubMed.
  • Proper Disposal of Himalomycin B: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.

Sources

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